Product packaging for Cyclic HPMPC(Cat. No.:CAS No. 127757-45-3)

Cyclic HPMPC

Cat. No.: B166231
CAS No.: 127757-45-3
M. Wt: 261.17 g/mol
InChI Key: YXQUGSXUDFTPLL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic-hpmpc (CAS 127757-45-3), the cyclic congener of Cidofovir (HPMPC), is a potent broad-spectrum antiviral research compound . As an acyclic nucleoside phosphonate, it acts as an intracellular prodrug, being selectively converted within cells to the active parent drug, which is then phosphorylated to an metabolite that inhibits viral DNA polymerases . This mechanism underlies its activity against a wide range of DNA viruses, making it a valuable tool for virology research. Studies have demonstrated its efficacy against pathogens including cytomegalovirus (HCMV) , herpes simplex virus (HSV) , and poxviruses such as vaccinia and cowpox . A key research advantage of Cyclic-hpmpc over Cidofovir is its improved pharmacological profile. Preclinical data indicates it is significantly less nephrotoxic than the parent compound . Furthermore, its cyclic structure offers enhanced oral bioavailability in animal models compared to Cidofovir, facilitating in vivo studies . These properties make it a critical compound for investigating new antiviral therapies and overcoming the limitations of traditional nucleoside analogs. This product is strictly labeled "For Research Use Only". It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N3O5P B166231 Cyclic HPMPC CAS No. 127757-45-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127757-45-3

Molecular Formula

C8H12N3O5P

Molecular Weight

261.17 g/mol

IUPAC Name

4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one

InChI

InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1

InChI Key

YXQUGSXUDFTPLL-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Canonical SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Other CAS No.

127757-45-3

Synonyms

1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine
2-HO-DOPM cHPMPC
cHPMPC
cyclic HPMPC
cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cyclic-HPMPC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclic HPMPC Against DNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic 1-(S)-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (cHPMPC) is a promising antiviral agent with a broad spectrum of activity against various DNA viruses. This technical guide provides a comprehensive overview of the mechanism of action of cHPMPC, detailing its intracellular activation, its primary molecular target, and the downstream consequences for viral replication. The document summarizes key quantitative data on its antiviral potency, presents detailed experimental protocols for its study, and utilizes visualizations to elucidate complex pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction

Cyclic HPMPC is a cyclic phosphonate nucleotide analog of deoxycytidine. It was developed as a less nephrotoxic prodrug of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), also known as cidofovir.[1] Cidofovir is a potent antiviral drug approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients and has demonstrated efficacy against a wide range of other DNA viruses, including herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[2][3] The primary limitation of cidofovir is its dose-dependent nephrotoxicity.[1] cHPMPC was designed to improve the therapeutic index of cidofovir by reducing its renal toxicity while maintaining significant antiviral activity.[4]

Mechanism of Action

The antiviral activity of cHPMPC is not direct but relies on its intracellular conversion to the active antiviral agent, cidofovir diphosphate. This process involves a multi-step enzymatic pathway within the host cell.

Intracellular Activation and Phosphorylation

This compound is a prodrug of cidofovir.[5] Following administration, cHPMPC is converted in vivo to cidofovir.[5] This conversion is a critical first step in its activation. Once formed, cidofovir, an acyclic nucleoside phosphonate, is already in a monophosphorylated state, bypassing the need for the initial phosphorylation step that is often dependent on viral enzymes (e.g., thymidine kinase for acyclovir). This is a key advantage, as it allows cidofovir to be active against viruses that do not encode a thymidine kinase or against strains that have developed resistance through mutations in this viral enzyme.

The subsequent phosphorylation of cidofovir to its active diphosphate form is carried out by host cellular enzymes.[2] The phosphorylation cascade is as follows:

  • Cidofovir (HPMPC) is first phosphorylated to cidofovir monophosphate (HPMPCp) .

  • Cidofovir monophosphate is then further phosphorylated to cidofovir diphosphate (HPMPCpp) , the active antiviral metabolite.

dot

cHPMPC This compound (cHPMPC) HPMPC Cidofovir (HPMPC) cHPMPC->HPMPC In vivo conversion HPMPCp Cidofovir Monophosphate (HPMPCp) HPMPC->HPMPCp Cellular Kinases HPMPCpp Cidofovir Diphosphate (HPMPCpp) [Active Metabolite] HPMPCp->HPMPCpp Cellular Kinases cluster_viral_replication Viral DNA Replication cluster_inhibition Inhibition by Cidofovir Diphosphate Viral DNA Polymerase Viral DNA Polymerase Growing Viral DNA Growing Viral DNA Viral DNA Polymerase->Growing Viral DNA Incorporates dCTP Inhibited Polymerase Inhibited Viral DNA Polymerase Viral DNA Polymerase->Inhibited Polymerase dCTP dCTP dCTP->Viral DNA Polymerase Binds to active site Replicated Viral DNA Replicated Viral DNA Growing Viral DNA->Replicated Viral DNA Elongation Terminated DNA Chain Terminated Viral DNA Chain Growing Viral DNA->Terminated DNA Chain HPMPCpp Cidofovir Diphosphate (HPMPCpp) HPMPCpp->Viral DNA Polymerase Competitively Inhibits HPMPCpp->Growing Viral DNA Incorporated A 1. Cell Seeding: Seed susceptible cells in multi-well plates and grow to confluency. B 2. Virus Infection: Infect cell monolayers with a known titer of the virus. A->B C 3. Drug Treatment: Add serial dilutions of the test compound (e.g., cHPMPC) to the infected cells. B->C D 4. Overlay: Add a semi-solid overlay (e.g., methylcellulose) to restrict virus spread to adjacent cells. C->D E 5. Incubation: Incubate plates to allow for plaque formation. D->E F 6. Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques. E->F G 7. Data Analysis: Calculate the EC50 value based on the reduction in plaque number. F->G A 1. Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, primer-template DNA, and purified viral DNA polymerase. B 2. Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., cidofovir diphosphate). A->B C 3. Initiation of Reaction: Initiate the reaction by adding a mixture of dNTPs, including a radiolabeled dNTP (e.g., [3H]dCTP). B->C D 4. Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C). C->D E 5. Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA (e.g., with trichloroacetic acid). D->E F 6. Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter. E->F G 7. Data Analysis: Determine the Ki value by analyzing the inhibition of DNA synthesis at different inhibitor concentrations. F->G

References

The Antiviral Activity Spectrum of Cyclic Cidofovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic cidofovir (cCDV) is a cyclic phosphonate nucleotide analog that serves as a prodrug of cidofovir. Cidofovir exhibits a broad spectrum of activity against numerous double-stranded DNA (dsDNA) viruses. However, its clinical utility is hampered by poor oral bioavailability and the risk of nephrotoxicity. Cyclic cidofovir was designed to circumvent these limitations by masking the phosphonate group, thereby improving its pharmacokinetic profile while retaining potent antiviral efficacy upon intracellular conversion to the active cidofovir diphosphate. This document provides a comprehensive overview of the antiviral activity spectrum of cyclic cidofovir and its derivatives, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Introduction

Cidofovir (CDV), or (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), is a potent antiviral agent effective against a wide range of dsDNA viruses, including herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1][2][3] Its mechanism of action involves the inhibition of viral DNA polymerase.[4][5] Despite its broad-spectrum activity, the clinical application of cidofovir is limited by its low oral bioavailability (<5%) and the potential for dose-dependent nephrotoxicity.[2][6]

Cyclic cidofovir (cCDV) is a prodrug of cidofovir designed to overcome these limitations. The cyclic structure masks the negatively charged phosphonate group, which is expected to enhance cell membrane permeability and alter its tissue distribution, potentially reducing renal accumulation.[2][7] Intracellularly, cCDV is converted to cidofovir, which is then phosphorylated to its active form, cidofovir diphosphate (CDV-pp).[1][8] This active metabolite acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][9]

This guide summarizes the available data on the antiviral spectrum of cyclic cidofovir and its various prodrug formulations, presenting quantitative efficacy data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Mechanism of Action and Intracellular Activation

The antiviral activity of cyclic cidofovir is dependent on its intracellular conversion to the active metabolite, cidofovir diphosphate. The proposed pathway is as follows:

  • Cellular Uptake: As a prodrug, cyclic cidofovir is designed to more readily cross cell membranes than cidofovir.

  • Conversion to Cidofovir: Once inside the cell, cyclic cidofovir is hydrolyzed by cellular phosphodiesterases to yield cidofovir.[2]

  • Phosphorylation: Cidofovir is then phosphorylated by cellular enzymes. The first phosphorylation to cidofovir monophosphate is catalyzed by pyrimidine nucleoside monophosphate kinase. A subsequent phosphorylation, mediated by nucleoside diphosphate kinase, produces the active cidofovir diphosphate.[1][8]

  • Inhibition of Viral DNA Polymerase: Cidofovir diphosphate competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4] Incorporation of cidofovir monophosphate into the DNA strand leads to chain termination, thus halting viral replication.[9]

Below is a diagram illustrating the intracellular activation pathway of cyclic cidofovir.

Cyclic_Cidofovir_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cCDV Cyclic Cidofovir cCDV_in Cyclic Cidofovir cCDV->cCDV_in Cellular Uptake CDV Cidofovir cCDV_in->CDV Phosphodiesterase CDVp Cidofovir Monophosphate CDV->CDVp Pyrimidine Nucleoside Monophosphate Kinase CDVpp Cidofovir Diphosphate (Active) CDVp->CDVpp Nucleoside Diphosphate Kinase vDNA Viral DNA Polymerase CDVpp->vDNA rep Inhibition of Viral DNA Replication vDNA->rep

Caption: Intracellular activation of cyclic cidofovir.

Antiviral Activity Spectrum: Quantitative Data

The antiviral efficacy of cyclic cidofovir and its derivatives has been evaluated against a range of dsDNA viruses. The following tables summarize the in vitro 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values obtained from various studies. It is important to note that direct comparisons between studies may be challenging due to variations in cell lines, virus strains, and assay methodologies.

Table 1: In Vitro Antiviral Activity of Cyclic Cidofovir (cCDV) and Cidofovir (CDV) against Herpesviruses
Virus FamilyVirusCell LineAssay TypecCDV EC₅₀ (µM)CDV EC₅₀ (µM)Reference(s)
HerpesviridaeHuman Cytomegalovirus (HCMV)HFFPlaque ReductionGenerally less active than CDV0.3 - 16[10][11]
Herpes Simplex Virus-1 (HSV-1)HFFPlaque ReductionGenerally less active than CDV-[10]
Herpes Simplex Virus-2 (HSV-2)HFFPlaque ReductionGenerally less active than CDV-[10]
Varicella-Zoster Virus (VZV)HFFPlaque ReductionNot Tested0.0001 - 0.08[10]
Epstein-Barr Virus (EBV)----[10]
Human Herpesvirus 6 (HHV-6)HFFDNA HybridizationSusceptibleSusceptible[10]
Human Herpesvirus 8 (HHV-8)----[10]

HFF: Human Foreskin Fibroblast

Table 2: In Vitro Antiviral Activity of Cyclic Cidofovir (cCDV) and Cidofovir (CDV) against Poxviruses
Virus FamilyVirusCell LineAssay TypecCDV EC₅₀ (µM)CDV EC₅₀ (µM)Reference(s)
PoxviridaeVaccinia Virus-Plaque Reduction-20[6]
Cowpox Virus-Plaque Reduction--[6]
Cantagalo Virus (VACV)Vero--7.68[12]
IOC Strain (VACV)Vero--9.66[12]

Vero: African green monkey kidney epithelial cells

Table 3: In Vitro Antiviral Activity of Lipid Ester Prodrugs of Cyclic Cidofovir

Several studies have explored lipid ester derivatives of cCDV to further enhance its oral bioavailability and antiviral potency.

ProdrugVirusCell LineAssay TypeEC₅₀ (µM)Reference(s)
HDP-cCDVHCMVHFFPlaque Reduction0.001 - 0.1[10]
ODE-cCDVHCMVHFFPlaque Reduction0.001 - 0.1[10]
HDP-cCDVHSV-1HFFPlaque ReductionGenerally less active than CDV analogs[10]
ODE-cCDVHSV-1HFFPlaque ReductionGenerally less active than CDV analogs[10]

HDP-cCDV: Hexadecyloxypropyl-cyclic cidofovir; ODE-cCDV: Octadecyloxyethyl-cyclic cidofovir

Experimental Protocols

In Vitro Antiviral Assays: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques in a cell culture.

Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayers of a susceptible cell line (e.g., Human Foreskin Fibroblasts - HFF, or Vero cells) in 6- or 24-well plates.

  • Virus stock of known titer.

  • Test compound (cyclic cidofovir or its derivatives) serially diluted in culture medium.

  • Control compounds (e.g., cidofovir, ganciclovir).

  • Culture medium (e.g., MEM with 2-10% FBS).

  • Overlay medium (e.g., 0.5% methylcellulose or agarose in culture medium).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed the appropriate cell line into multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Inoculation: Aspirate the culture medium from the wells and inoculate with a standardized amount of virus (typically to produce 50-100 plaques per well).

  • Drug Addition: After a 1-2 hour adsorption period at 37°C, remove the virus inoculum.

  • Overlay: Add the overlay medium containing serial dilutions of the test compound or controls to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay medium and fix the cell monolayers. After fixation, stain the cells with crystal violet.

  • Plaque Counting: Wash the plates and allow them to dry. Count the number of plaques in each well.

  • EC₅₀ Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.

Below is a workflow diagram for a typical plaque reduction assay.

Plaque_Reduction_Assay start Start seed Seed Cells in Plates start->seed incubate1 Incubate to Confluency seed->incubate1 infect Infect with Virus incubate1->infect adsorb Adsorption Period infect->adsorb add_drug Add Drug Dilutions in Overlay Medium adsorb->add_drug incubate2 Incubate for Plaque Formation add_drug->incubate2 fix_stain Fix and Stain Cells incubate2->fix_stain count Count Plaques fix_stain->count calculate Calculate EC50 count->calculate end End calculate->end

Caption: Workflow for a plaque reduction assay.

In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of antiviral compounds.

Objective: To assess the efficacy of cyclic cidofovir in a systemic herpesvirus infection model.

Animals: BALB/c mice.

Virus: Murine cytomegalovirus (MCMV).

Procedure:

  • Infection: Mice are infected intraperitoneally (i.p.) with a lethal dose of MCMV.[13]

  • Treatment: Treatment with cyclic cidofovir or its prodrugs is initiated at a specified time post-infection (e.g., 24 hours). The drug is administered via the desired route (e.g., oral gavage, i.p. injection) at various dose levels. A placebo group receives the vehicle control.

  • Monitoring: Mice are monitored daily for morbidity (e.g., weight loss, signs of illness) and mortality for a defined period (e.g., 21-30 days).

  • Viral Load Determination: At specific time points, subgroups of mice are euthanized, and organs (e.g., lungs, liver, spleen) are harvested to determine viral titers by plaque assay on mouse embryo fibroblasts (MEFs).[13]

  • Data Analysis: Efficacy is determined by comparing the survival rates, mean time to death, and organ viral loads between the treated and placebo groups.

Objective: To evaluate the efficacy of cyclic cidofovir against a lethal orthopoxvirus respiratory infection.

Animals: BALB/c mice.

Virus: Cowpox virus (e.g., Brighton strain).

Procedure:

  • Infection: Mice are challenged via intranasal or aerosol route with a lethal dose of cowpox virus.[1][10]

  • Treatment: A single or multiple doses of cyclic cidofovir are administered systemically (e.g., i.p. or subcutaneously) at various times pre- or post-infection.

  • Monitoring: Animals are observed daily for signs of disease and mortality.

  • Pathology and Viral Titer: At the time of death or at the end of the experiment, lungs and other organs are collected for histopathological examination and determination of viral titers by plaque assay on a suitable cell line (e.g., Vero cells).[2]

  • Data Analysis: The protective efficacy of the compound is assessed based on survival rates, reduction in clinical signs, and viral load in target organs.

Conclusion

Cyclic cidofovir represents a promising prodrug approach to enhance the therapeutic potential of cidofovir. By masking the phosphonate moiety, cCDV and its derivatives, particularly lipid esters, have the potential for improved oral bioavailability and a modified safety profile. The broad-spectrum antiviral activity of the parent compound, cidofovir, is retained upon intracellular conversion. The quantitative data and experimental models described in this guide provide a framework for the continued investigation and development of cyclic cidofovir as a valuable agent in the treatment of a range of DNA virus infections. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic benefits of this class of compounds.

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of Cyclic Dinucleotide STING Agonists (cCDV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, relevant experimental protocols, and associated signaling pathways of cyclic dinucleotide STING (Stimulator of Interferon Genes) agonists, here broadly termed cCDV (cyclic CDN Variant). Given the prominence of cyclic GMP-AMP (cGAMP) as the endogenous STING agonist, this guide will focus on 2',3'-cGAMP as a representative cCDV, while also providing comparative data for other relevant isomers.

Chemical and Physical Properties

Cyclic dinucleotides are a class of second messenger molecules that play a crucial role in the innate immune system. Their physicochemical properties are critical for their function as STING agonists, influencing their binding affinity, cell permeability, and stability.

Physicochemical Data of cGAMP Isomers

The following table summarizes key physicochemical properties of 2',3'-cGAMP, the canonical mammalian STING agonist, and its isomers.

Property2',3'-cGAMP3',3'-cGAMP
Chemical Formula C₂₀H₂₄N₁₀O₁₃P₂[1]C₂₀H₂₂N₁₀O₁₃P₂
Molecular Weight 674.4 g/mol [1]674.4 g/mol
Appearance White to off-white solid[2][3]Data not available
Solubility Soluble in waterSoluble in water
λmax 260 nm[2][3]Data not available
Molar Extinction Coefficient (ε) 25.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[2][3]Data not available
Purity Typically ≥ 98% by HPLC[2][3]Typically ≥ 95% by LC/MS
Binding Affinities (Kd) of cGAMP Isomers to STING Variants

The binding affinity of cCDVs to STING is a critical determinant of their potency. Isothermal titration calorimetry (ITC) is a common method used to determine the dissociation constant (Kd). The table below presents Kd values for various cGAMP isomers with different human (hSTING) and mouse (mSting) STING variants.

cGAMP IsomerSTING VariantDissociation Constant (Kd)
2',3'-cGAMPhSTING (H232)5.3 µM[4]
2',3'-cGAMPhSTING (R232)0.11 µM[4]
2',3'-cGAMPhSTING (A230/R232)0.16 µM[4]
2',3'-cGAMPmSting (R231)Similar to hSTING (A230/R232)[4]
2',3'-cGAMPmSting (A231)0.34 µM[4]
c[G(2',5')pA(2',5')p]hSTING (H232)~2.5 - 5.4 µM[4]
c[G(3',5')pA(3',5')p]hSTING (H232)~2.5 - 5.4 µM[4]
c[G(2',5')pA(2',5')p]hSTING (R232)~0.1 - 0.3 µM[4]
c[G(3',5')pA(3',5')p]hSTING (R232)~0.1 - 0.3 µM[4]

Signaling Pathway

cCDVs activate the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. This pathway culminates in the production of type I interferons and other pro-inflammatory cytokines, which orchestrate an anti-viral and anti-tumor immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cCDV cCDV (2',3'-cGAMP) cGAS->cCDV synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cCDV->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Interferon Genes pIRF3->IFN_genes translocates to nucleus & induces transcription STING->TBK1 recruits & activates Synthesis_Workflow start Start with solid-support bound first nucleoside detritylation 1. Detritylation: Remove 5'-DMT protecting group start->detritylation coupling 2. Coupling: Add activated phosphoramidite of second nucleoside detritylation->coupling capping 3. Capping: Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Stabilize the phosphite triester linkage capping->oxidation cyclization Intramolecular Cyclization oxidation->cyclization cleavage Cleavage & Deprotection: Release from solid support and remove protecting groups cyclization->cleavage purification HPLC Purification cleavage->purification end Pure 2',3'-cGAMP purification->end

References

The Genesis of a Potent Antiviral: A Technical Guide to the Discovery and Development of Cyclic HPMPC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic HPMPC (cHPMPC), the cyclic prodrug of the potent antiviral agent cidofovir (HPMPC), represents a significant advancement in the therapy of DNA virus infections. This document provides an in-depth technical overview of the discovery, developmental history, and core scientific principles underlying cHPMPC. It details the evolution of its chemical synthesis, delineates its mechanism of action through intracellular conversion to the active cidofovir diphosphate, and presents its antiviral activity and pharmacokinetic profile in comprehensive tables. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes critical pathways and workflows using Graphviz diagrams, offering a robust resource for researchers in the field of antiviral drug development.

Discovery and Developmental History

The journey of this compound (cHPMPC) is intrinsically linked to its parent compound, (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, or cidofovir (HPMPC). Cidofovir demonstrated broad and potent activity against a range of DNA viruses, including herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1][2][3][4][5] However, its clinical utility was hampered by poor oral bioavailability and the risk of dose-dependent nephrotoxicity, primarily due to the negatively charged phosphonate group which limits cell membrane permeability.[6][7]

This challenge prompted the exploration of prodrug strategies to mask the phosphonate moiety, aiming to enhance oral absorption and mitigate renal toxicity. The development of cHPMPC, 1-[((S)-2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl]cytosine, emerged as a promising solution. By forming an intramolecular cyclic ester, the phosphonate's negative charge is partially masked, creating a more lipophilic molecule. The rationale was that this cyclic prodrug would be stable in plasma, but once inside a cell, it would be hydrolyzed by intracellular enzymes to release the active parent compound, cidofovir.[8] This intracellular conversion bypasses the need for the first phosphorylation step, a common resistance mechanism for other nucleoside analogs.[9]

Evolution of a Scalable Synthesis

Early synthetic routes to cHPMPC involved a dehydrative intramolecular cyclization of cidofovir using dicyclohexylcarbodiimide (DCC) in the presence of morpholine.[10][11] While effective on a laboratory scale, this method posed significant challenges for large-scale production due to the use of the hazardous and difficult-to-remove reagent DCC, and the formation of dicyclohexylurea (DCU) as a byproduct which interfered with drug formulation.[10][11]

A major breakthrough in the development of cHPMPC was the establishment of a safer, more efficient, and scalable synthesis process. This optimized method utilizes ethyl chloroformate as a dehydrating agent in dimethylformamide (DMF).[10][11] This process affords cHPMPC in high yield (typically 94%) and purity, with benign byproducts such as sodium chloride, ethanol, and carbon dioxide that are easily removed.[10][11] This robust synthesis was instrumental in producing "clinical-grade" cHPMPC for further development and clinical trials.[10][11]

Mechanism of Action: An Intracellular Activation Cascade

The antiviral activity of cHPMPC is dependent on its intracellular conversion to the active metabolite, cidofovir diphosphate. This process involves a series of enzymatic steps within the host cell.

  • Hydrolysis to Cidofovir: Upon entering the cell, cHPMPC is hydrolyzed by a cellular cyclic CMP phosphodiesterase to yield cidofovir (HPMPC).[8][12][13]

  • First Phosphorylation: Cidofovir is then phosphorylated by cellular enzymes, primarily pyrimidine nucleoside monophosphate (PNMP) kinase, to form cidofovir monophosphate.[7][10][11]

  • Second Phosphorylation: The final activation step involves the phosphorylation of cidofovir monophosphate to the active antiviral agent, cidofovir diphosphate. This conversion is catalyzed by several cellular kinases, including nucleoside diphosphate (NDP) kinase, pyruvate kinase, and creatine kinase.[7][10][11]

Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate dCTP.[1] Its incorporation into the growing viral DNA chain leads to a reduction in the rate of DNA synthesis and, in some cases, chain termination.[1]

G cHPMPC This compound (cHPMPC) HPMPC Cidofovir (HPMPC) cHPMPC->HPMPC cCMP phosphodiesterase HPMPC_P Cidofovir Monophosphate HPMPC->HPMPC_P PNMP Kinase HPMPC_PP Cidofovir Diphosphate (Active) HPMPC_P->HPMPC_PP NDP Kinase, Pyruvate Kinase, Creatine Kinase vDNA_pol Viral DNA Polymerase HPMPC_PP->vDNA_pol vDNA_syn Viral DNA Synthesis Inhibition vDNA_pol->vDNA_syn

Intracellular activation pathway of this compound.

Quantitative Data

The following tables summarize the in vitro antiviral activity, cytotoxicity, and pharmacokinetic parameters of this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Human Cytomegalovirus (HCMV)HEL~0.6 (for HPMPC)>200 (for HPMPC)>333[11]
Vaccinia Virus (IHD strain)-Potent inhibitor--[12]
Guinea Pig CMV (GPCMV)-Potent inhibitor--[12]
African Swine Fever Virus (ASFV)Porcine Macrophages->100-[14][15]
HIV-1 (3B)CCRF-CEM>20 µg/mL--[16]

Note: Data for cHPMPC is often reported in conjunction with or in comparison to its parent compound, cidofovir (HPMPC). The antiviral activity of cHPMPC is generally similar to that of cidofovir in vitro because of efficient intracellular conversion.

Table 2: Pharmacokinetic Parameters of this compound
SpeciesRouteDose (mg/kg)T½ (h)CL (L/h/kg)Vd (L/kg)Oral Bioavailability (%)Reference(s)
RatIV50.53 ± 0.051.10 ± 0.120.32 ± 0.5-[10][17]
RatOral5---3.50 ± 1.07[10][17]
HumanIV1.5 - 7.51.09 ± 0.120.198 ± 0.03960.338 ± 0.0651-[6][7]
HumanOral1.5---1.76 ± 1.48[6][7]
HumanOral3.0---3.10 ± 1.16[6][7]

T½: Half-life; CL: Clearance; Vd: Volume of distribution.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound.

Synthesis of this compound via Ethyl Chloroformate Method

Objective: To synthesize this compound from cidofovir (HPMPC) using a safe and scalable method.

Materials:

  • Anhydrous HPMPC

  • Dimethylformamide (DMF)

  • Ethyl chloroformate

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • Ethanol (EtOH)

  • Deionized water

  • Reaction vessel with overhead stirrer, dropping funnel, and temperature probe

  • Filtration apparatus

  • Drying oven

Procedure:

  • Suspend anhydrous HPMPC in DMF (1 g HPMPC per 2 mL of DMF) in the reaction vessel.

  • Heat the suspension to 40°C with vigorous stirring.

  • Add four molar equivalents of ethyl chloroformate dropwise to the suspension. Maintain the reaction temperature between 45-60°C by adjusting the addition rate. A vigorous evolution of CO₂ gas will be observed.

  • After the addition is complete, continue stirring the mixture at 55-60°C for approximately one hour, or until the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture to room temperature.

  • Add concentrated HCl to precipitate the product and dissolve any remaining salts.

  • Filter the crude cHPMPC product.

  • Wash the filter cake sequentially with cold DMF, ethanol, and finally, water to remove impurities and byproducts.

  • Dry the purified cHPMPC product under vacuum at elevated temperature.

  • Analyze the final product for purity by HPLC and for residual solvents by GC.

MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of cHPMPC in a given cell line.

Materials:

  • Host cell line (e.g., Vero, HFF)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the host cells at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of cHPMPC in cell culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of cHPMPC to the wells in triplicate. Include wells with medium only (cell-free), and cells with medium but no compound (untreated control).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 3-7 days).

  • At the end of the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC₅₀ value is determined as the concentration of cHPMPC that reduces cell viability by 50%.

G start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight add_compound Add serial dilutions of cHPMPC incubate_overnight->add_compound incubate_compound Incubate for assay duration add_compound->incubate_compound add_mtt Add MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours (37°C) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_cc50 Calculate CC₅₀ read_absorbance->calculate_cc50 end End calculate_cc50->end

Workflow for the MTT Cytotoxicity Assay.
In Vivo Efficacy in the Guinea Pig Cytomegalovirus (GPCMV) Model

Objective: To evaluate the in vivo efficacy of cHPMPC in a GPCMV infection model.

Materials:

  • Hartley guinea pigs

  • Guinea pig cytomegalovirus (GPCMV), salivary gland-passaged stock

  • Cyclophosphamide (for immunosuppression, if required)

  • This compound formulation for administration (e.g., oral, subcutaneous)

  • Placebo control

  • Materials for animal handling, inoculation, and sample collection (blood, tissues)

  • qPCR or plaque assay materials for viral load determination

Procedure:

  • Acclimatization: Acclimatize guinea pigs to the housing conditions for a minimum of one week.

  • Immunosuppression (if applicable): For models requiring an immunocompromised host, administer cyclophosphamide prior to viral challenge.

  • Viral Inoculation: Inoculate the guinea pigs with a standardized dose of GPCMV via the subcutaneous or intraperitoneal route.

  • Treatment Administration: Begin treatment with cHPMPC at a predetermined time post-infection (e.g., 24 hours). Administer the drug and placebo control according to the study design (e.g., once daily for a specific number of days).

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, mortality).

  • Sample Collection: At specified time points during and at the end of the study, collect blood and tissues (e.g., liver, spleen, lungs) for viral load analysis.

  • Viral Load Quantification: Determine the viral load in the collected samples using quantitative PCR (qPCR) for GPCMV DNA or by plaque assay on susceptible cell lines.

  • Data Analysis: Compare the viral loads and clinical outcomes (e.g., survival rates) between the cHPMPC-treated and placebo-treated groups to determine the in vivo efficacy of the compound.

G start Start acclimatize Acclimatize Guinea Pigs start->acclimatize immunosuppress Immunosuppression (optional) acclimatize->immunosuppress inoculate Inoculate with GPCMV immunosuppress->inoculate treatment Administer cHPMPC or Placebo inoculate->treatment monitor Daily Monitoring (Clinical Signs, Weight) treatment->monitor sample Collect Blood and Tissues monitor->sample At defined endpoints quantify Quantify Viral Load (qPCR / Plaque Assay) sample->quantify analyze Analyze Data (Efficacy, Survival) quantify->analyze end End analyze->end

References

The Biological Function of Cyclic Cidofovir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic cidofovir (cCDV) is a promising antiviral agent and a prodrug of the potent nucleotide analogue cidofovir (CDV). This document provides a comprehensive overview of the biological function of cyclic cidofovir, detailing its mechanism of action, intracellular metabolism, and broad-spectrum antiviral activity. By serving as an intracellular delivery vehicle for cidofovir, cyclic cidofovir circumvents some of the limitations associated with the parent drug, notably its nephrotoxicity. This guide consolidates quantitative data on its antiviral efficacy, provides detailed experimental protocols for its evaluation, and visualizes its metabolic and inhibitory pathways.

Introduction

Cidofovir is an acyclic monophosphate nucleotide analog of deoxycytidine with demonstrated efficacy against a range of DNA viruses.[1] Its clinical utility, however, is hampered by poor oral bioavailability and significant dose-limiting nephrotoxicity.[2] Cyclic cidofovir was developed as a prodrug to improve the therapeutic index of cidofovir. The cyclic phosphate moiety is designed to mask the negative charge of the phosphonate group, potentially enhancing cellular uptake and reducing interaction with renal transporters responsible for toxicity.[1] Intracellularly, cyclic cidofovir is converted to cidofovir, which is subsequently phosphorylated to its active diphosphate form, a potent inhibitor of viral DNA polymerases.[3][4]

Mechanism of Action

The primary biological function of cyclic cidofovir is to act as an intracellular precursor to cidofovir, which in its active form, cidofovir diphosphate, selectively inhibits viral DNA synthesis.[3]

Intracellular Conversion and Activation

Upon entering the host cell, cyclic cidofovir undergoes a multi-step activation process to exert its antiviral effect. This pathway is independent of virus-encoded enzymes, a key advantage in overcoming certain forms of drug resistance.

  • Hydrolysis to Cidofovir: The cyclic phosphate ester of cyclic cidofovir is hydrolyzed by intracellular phosphodiesterases to yield cidofovir.[1]

  • Phosphorylation to Cidofovir Monophosphate: Cellular enzymes, such as pyrimidine nucleoside monophosphate kinase, catalyze the first phosphorylation of cidofovir to form cidofovir monophosphate.[3]

  • Phosphorylation to Cidofovir Diphosphate: Subsequent phosphorylation by cellular kinases, like nucleoside diphosphate kinase, converts cidofovir monophosphate to the active antiviral agent, cidofovir diphosphate.[3]

  • Formation of a Choline Adduct: Cidofovir diphosphate can also be utilized by choline phosphate cytidyl transferase to form a cidofovir-phosphate-choline adduct, which is believed to serve as an intracellular reservoir of the active metabolite, contributing to its long intracellular half-life.[4]

Inhibition of Viral DNA Polymerase

Cidofovir diphosphate is a structural analog of the natural substrate deoxycytidine triphosphate (dCTP). It competitively inhibits viral DNA polymerases, and can also be incorporated into the growing viral DNA chain.[5] The incorporation of cidofovir diphosphate leads to a disruption of the viral DNA elongation process, thereby terminating viral replication.[3] For human cytomegalovirus (HCMV), the incorporation of two consecutive cidofovir molecules results in chain termination.[3] The affinity of cidofovir diphosphate for viral DNA polymerases is significantly higher than for human DNA polymerases, which accounts for its selective antiviral activity.[2]

Quantitative Antiviral Activity

The antiviral efficacy of cyclic cidofovir and its parent compound, cidofovir, has been evaluated against a variety of DNA viruses in vitro. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from representative studies.

Table 1: Antiviral Activity (EC₅₀, µM) of Cyclic Cidofovir and Cidofovir against Cytomegalovirus (CMV)

CompoundHCMV (AD169)Murine CMV
Cyclic Cidofovir0.47[6]Not Reported
Cidofovir0.46[6]0.24[7]

Table 2: Antiviral Activity (EC₅₀/IC₅₀, µM) of Cyclic Cidofovir and Cidofovir against Herpesviruses

CompoundVirusEC₅₀/IC₅₀ (µM)Reference
Cyclic CidofovirHerpes Simplex Virus-1 (HSV-1)2.3[6]
CidofovirHerpes Simplex Virus-1 (HSV-1)3.3[6]
CidofovirFeline Herpesvirus 121.5 (IC₅₀ number) / 0.7 (IC₅₀ size)[8]

Note: The efficacy of lipid esters of cyclic cidofovir has been shown to be significantly higher, with EC₅₀ values in the nanomolar range against various herpesviruses.[9][10]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol describes a standard method for determining the in vitro antiviral activity of compounds like cyclic cidofovir.

4.1.1. Materials

  • Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts (HFF) for HCMV) in 6-well plates.[9]

  • Virus stock of known titer.

  • Cell culture medium (e.g., MEM with 10% FBS).[9]

  • Test compound (cyclic cidofovir) dissolved in an appropriate solvent (e.g., sterile water or DMSO).

  • Overlay medium (e.g., 0.7% carboxymethylcellulose in DMEM).[11]

  • Fixative solution (e.g., 10% formaldehyde).[12]

  • Staining solution (e.g., 0.1% crystal violet).[13]

4.1.2. Procedure

  • Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.[9]

  • Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium to achieve a target of 20-50 plaque-forming units (PFU) per well.[13]

  • Infection: Aspirate the culture medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.[9][13]

  • Compound Preparation: Prepare serial dilutions of cyclic cidofovir in the overlay medium.

  • Treatment: After the incubation period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).[11]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 48-72 hours for HSV, up to 10 days for HCMV).[11][14]

  • Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cells with the crystal violet solution. Gently wash the wells with water to remove excess stain and allow the plates to air dry.[13]

  • Plaque Counting and Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[15]

Visualizations

Intracellular Metabolic Pathway of Cyclic Cidofovir

The following diagram illustrates the conversion of cyclic cidofovir to its active form, cidofovir diphosphate, within the host cell.

Metabolic Pathway of Cyclic Cidofovir Intracellular Activation of Cyclic Cidofovir cluster_cell Host Cell cCDV Cyclic Cidofovir CDV Cidofovir cCDV->CDV Intracellular Phosphodiesterase CDVp Cidofovir Monophosphate CDV->CDVp Pyrimidine Nucleoside Monophosphate Kinase CDVpp Cidofovir Diphosphate (Active Form) CDVp->CDVpp Nucleoside Diphosphate Kinase CDV_choline Cidofovir-P-Choline (Reservoir) CDVpp->CDV_choline Choline Phosphate Cytidyl Transferase

Caption: Intracellular activation of cyclic cidofovir.

Inhibition of Viral DNA Replication

This diagram depicts the mechanism by which cidofovir diphosphate inhibits viral DNA polymerase.

Inhibition of Viral DNA Replication Mechanism of Viral DNA Polymerase Inhibition CDVpp Cidofovir Diphosphate Viral_Polymerase Viral DNA Polymerase CDVpp->Viral_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Strand CDVpp->Viral_DNA Incorporation dCTP dCTP (Natural Substrate) dCTP->Viral_Polymerase Viral_Polymerase->Viral_DNA Incorporation Inhibition Inhibition of DNA Elongation Viral_DNA->Inhibition Chain Termination

Caption: Inhibition of viral DNA polymerase by cidofovir diphosphate.

Conclusion

Cyclic cidofovir serves as a valuable prodrug of cidofovir, exhibiting a multi-faceted biological function centered on the targeted inhibition of viral DNA replication. Its intracellular conversion to the active cidofovir diphosphate allows it to bypass the need for viral-specific activating enzymes, providing a broad spectrum of activity against various DNA viruses. While cyclic cidofovir itself shows antiviral activity, its primary role is to enhance the therapeutic profile of cidofovir. Further research into lipid-modified derivatives of cyclic cidofovir may lead to even more potent and orally bioavailable antiviral agents. The data and protocols presented in this guide offer a foundational resource for professionals engaged in the research and development of novel antiviral therapies.

References

Elucidation of the Molecular Structure of Canine Distemper Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular architecture of the canine distemper virus (cCDV), a highly contagious and often lethal morbillivirus. This document details the structure of the viral proteins, the methodologies used to determine these structures, and the key molecular interactions that govern viral entry and replication.

Core Structural Components of cCDV

The cCDV virion is an enveloped particle containing a non-segmented, single-stranded negative-sense RNA genome. The genome encodes six structural proteins that are essential for viral integrity, replication, and pathogenesis. These are the Nucleocapsid (N), Phosphoprotein (P), Matrix (M), Fusion (F), Hemagglutinin (H), and Large (L) proteins. Additionally, two non-structural proteins, V and C, are encoded within the P gene and play roles in counteracting the host immune response.[1][2]

Data Presentation: Quantitative Properties of cCDV Structural Proteins

The following table summarizes the key quantitative data for the major structural proteins of the cCDV (Onderstepoort strain where specified).

ProteinFull NameMolecular Weight (kDa)Residue CountOligomeric StateFunction
N Nucleocapsid~61523Monomer (forms helical ribonucleoprotein complex)Encapsidates the viral RNA genome.[3][4]
P Phosphoprotein~75507HomotetramerActs as a cofactor for the L protein and chaperones the N protein.[3][5]
M Matrix~38335DimerOrchestrates virion assembly and budding.[6][7]
F Fusion~67.5 (F0 precursor)662 (F0 precursor)TrimerMediates fusion of the viral envelope with the host cell membrane.[8][9]
H Hemagglutinin~68604TetramerMediates attachment to host cell receptors (SLAM and Nectin-4).[10][11]
L Large Protein~2462161MonomerRNA-dependent RNA polymerase responsible for transcription and replication.

Detailed Molecular Structures

The Glycoproteins: Hemagglutinin (H) and Fusion (F) Proteins

The cCDV envelope is studded with two types of glycoprotein spikes: the attachment protein (H) and the fusion protein (F). These proteins work in concert to mediate the entry of the virus into host cells.

The Hemagglutinin (H) protein is a tetramer responsible for binding to host cell receptors, primarily the Signaling Lymphocytic Activation Molecule (SLAM) on immune cells and Nectin-4 on epithelial cells.[1][11] The structure of the H-protein ectodomain has been resolved by cryo-electron microscopy (cryo-EM) and X-ray crystallography, revealing a "stalk" domain and a globular "head" domain.[12][13] The head domain contains the receptor-binding sites and is composed of a six-bladed β-propeller fold.[12]

The Fusion (F) protein is a trimeric class I fusion protein.[9] It is synthesized as a precursor, F0, which is then cleaved into F1 and F2 subunits to become fusion-competent. The structure of the prefusion F protein ectodomain has been determined by cryo-EM at a resolution of 4.3 Å.[14] This structure is stabilized in its metastable prefusion conformation, and upon triggering by the H protein, it undergoes irreversible conformational changes to mediate membrane fusion.[14][15]

The Ribonucleoprotein (RNP) Complex: N, P, and L Proteins

The core of the virion is the ribonucleoprotein (RNP) complex, which consists of the viral RNA genome tightly encapsidated by the Nucleocapsid (N) protein . The N protein forms a helical structure around the RNA, protecting it from degradation.[3] The Phosphoprotein (P) is a homotetramer that acts as a crucial cofactor for the viral polymerase.[5][16] It has a long, intrinsically disordered N-terminus and a central coiled-coil multimerization domain.[16] The P protein chaperones newly synthesized N protein and links the Large (L) protein to the N-RNA template.[16] The L protein is the RNA-dependent RNA polymerase, responsible for both transcription of viral genes and replication of the genome. It contains conserved domains for its catalytic activities.

The Matrix (M) Protein

The Matrix (M) protein forms a layer beneath the viral envelope and is a key organizer of virion assembly.[6][7] It interacts with the cytoplasmic tails of the H and F glycoproteins and with the RNP complex, bridging the outer and inner components of the virion. The M protein of cCDV is thought to exist as a dimer, with each monomer having an N-terminal and a C-terminal domain.[6][7]

Experimental Protocols

The elucidation of the cCDV molecular structure has been made possible through advanced structural biology techniques, primarily cryo-electron microscopy (cryo-EM) and X-ray crystallography.

Cryo-Electron Microscopy of H and F Glycoproteins

Objective: To determine the three-dimensional structure of the cCDV H and F glycoproteins in their near-native states.

Methodology:

  • Protein Expression and Purification:

    • The ectodomains of the H and F proteins are typically expressed as soluble, secreted proteins in mammalian cell lines (e.g., HEK293T cells).[2]

    • For the F protein, a fusion inhibitor is often included during expression and purification to stabilize it in its prefusion conformation.[17]

    • The expressed proteins are purified from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.[2]

  • Grid Preparation and Vitrification:

    • A small volume (typically 3-4 µL) of the purified protein solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[6]

    • The grid is then blotted to create a thin film of the sample and rapidly plunged into liquid ethane using a vitrification apparatus (e.g., Vitrobot). This process, known as vitrification, freezes the sample so rapidly that ice crystals cannot form, preserving the native structure of the proteins.[4]

  • Data Acquisition:

    • The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage.

    • A large dataset of 2D projection images of the randomly oriented protein particles is collected using a direct electron detector. Low-dose imaging techniques are employed to minimize radiation damage to the sample.[4]

  • Image Processing and 3D Reconstruction:

    • The collected images (movies) are corrected for beam-induced motion.

    • Individual particle images are picked from the micrographs.

    • The particles are then subjected to 2D classification to remove noise and select for high-quality particles.

    • An initial 3D model is generated, which is then refined against the 2D class averages to produce a high-resolution 3D reconstruction of the protein. This process is known as single-particle analysis.[17]

X-ray Crystallography of the H-Protein Head Domain

Objective: To determine the atomic-resolution structure of the receptor-binding head domain of the cCDV H protein.

Methodology:

  • Protein Expression, Purification, and Crystallization:

    • The globular head domain of the H protein is expressed and purified as described for cryo-EM.

    • The purified protein is concentrated to a high concentration and subjected to crystallization screening using various precipitants, buffers, and additives.

  • Data Collection and Structure Determination:

    • Crystals of suitable size and quality are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The diffraction data are processed, and the structure is solved using molecular replacement, using a homologous structure as a search model.

    • The initial model is then refined against the experimental data to produce the final atomic model.

Molecular Mechanisms and Signaling Pathways

Viral Entry and Fusion

The entry of cCDV into a host cell is a multi-step process initiated by the binding of the H protein to its cellular receptors.

dot

Viral_Entry_and_Fusion cluster_virus cCDV Virion cluster_host Host Cell H_protein H-protein (tetramer) Receptor SLAM or Nectin-4 Receptor H_protein->Receptor 1. Binding F_protein_pre F-protein (prefusion trimer) F_protein_post F-protein (postfusion trimer) F_protein_pre->F_protein_post 4. F-protein Refolding H_protein_conf H-protein (conformationally active) Receptor->H_protein_conf 2. Induces Conformational Change in H Membrane Host Cell Membrane H_protein_conf->F_protein_pre 3. Triggers F-protein F_protein_post->Membrane 5. Membrane Fusion

Caption: cCDV entry and fusion mechanism.

Upon binding of the H-protein to either SLAM or Nectin-4, a conformational change is induced in the H-protein.[14] This change is transmitted to the F-protein, triggering it to refold from its metastable prefusion state to a highly stable post-fusion hairpin conformation. This refolding process drives the fusion of the viral envelope with the host cell membrane, allowing the viral RNP to enter the cytoplasm.[13]

Nectin-4 Mediated Signaling

In addition to its role as a receptor, Nectin-4 engagement by the cCDV H-protein can also initiate intracellular signaling cascades. Studies have implicated the PI3K/AKT pathway in processes following Nectin-4 binding, which may facilitate viral replication and spread.

dot

Nectin4_Signaling cCDV_H cCDV H-protein Nectin4 Nectin-4 Receptor cCDV_H->Nectin4 Binding PI3K PI3K Nectin4->PI3K Activation AKT AKT PI3K->AKT Activation Downstream Downstream Cellular Processes (e.g., Proliferation, Survival) AKT->Downstream

Caption: Nectin-4 signaling pathway upon cCDV binding.

Experimental Workflow for Structure Determination

The overall workflow for determining the molecular structure of a viral protein like those from cCDV using single-particle cryo-EM is a multi-stage process.

dot

CryoEM_Workflow Cloning Gene Cloning & Expression Vector Construction Expression Protein Expression (e.g., Mammalian Cells) Cloning->Expression Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification GridPrep Cryo-EM Grid Preparation (Vitrification) Purification->GridPrep DataCollection Data Collection (Cryo-TEM) GridPrep->DataCollection Processing Image Processing (Motion Correction, Particle Picking) DataCollection->Processing Classification 2D/3D Classification Processing->Classification Reconstruction 3D Reconstruction & Refinement Classification->Reconstruction Modeling Atomic Model Building & Validation Reconstruction->Modeling

Caption: General workflow for viral protein structure determination by cryo-EM.

This guide provides a foundational understanding of the molecular structure of cCDV. Continued research in this area, utilizing advanced structural and cellular biology techniques, will be crucial for the development of novel antiviral therapies and next-generation vaccines to combat this significant animal pathogen.

References

Preclinical Pharmacological Profile of GS-0930: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preclinical data on a pharmacological agent designated as GS-0930 has yielded no specific information. Publicly available scientific literature, clinical trial registries, and pharmaceutical databases do not contain references to a compound with this identifier.

The identifier "GS-0930" does not correspond to any known investigational or approved drug for which a pharmacological profile has been published. Searches for this term have resulted in information pertaining to the United States Office of Personnel Management (OPM) General Schedule (GS) job series, specifically the "Hearings and Appeals Series 0930," which is unrelated to pharmacology or drug development.

Without any primary or secondary sources describing the preclinical studies of GS-0930, it is not possible to provide a technical guide on its pharmacological profile. This includes the inability to summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as requested.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct identifier and consult proprietary databases or contact the sponsoring organization directly if the compound is in early-stage, unpublished development.

An In-depth Technical Guide to Cyclic HPMPC: Molecular Properties and Antiviral Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclic HPMPC (Cyclic cidofovir), a potent antiviral agent. The document details its core molecular properties, a summary of its mechanism of action, and outlines the experimental methodologies used for its study.

Core Molecular Data

This compound, a cyclic nucleotide analog, is a derivative of the antiviral drug cidofovir. Its chemical properties are fundamental to its biological activity and are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₁₂N₃O₅P[1][2][3]
Molecular Weight 261.17 g/mol [1][2][3][4]
IUPAC Name 4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ⁵-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one[1]
CAS Number 127757-45-3[2][3]
Synonyms Cyclic-hpmpc, Cyclic Cidofovir[1][2]

Antiviral Mechanism and Intracellular Activation

This compound functions as an intracellular prodrug of cidofovir. Its cyclic structure is believed to enhance cellular uptake. Once inside the cell, it is metabolized to its active form, which then exerts its antiviral effects.

The primary mechanism of action for cidofovir, and by extension this compound, is the inhibition of viral DNA synthesis. The active metabolite, cidofovir diphosphate, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of chain elongation, thus halting viral replication.

Below is a diagram illustrating the intracellular activation pathway of cidofovir, the active component derived from this compound.

Intracellular_Activation_of_Cidofovir Intracellular Activation Pathway of Cidofovir cluster_cell Infected Host Cell cluster_outside Cyclic_HPMPC This compound (cHPMPC) HPMPC Cidofovir (HPMPC) Cyclic_HPMPC->HPMPC Cellular Enzymes HPMPC_P Cidofovir Monophosphate (HPMPC-P) HPMPC->HPMPC_P Cellular Kinases HPMPC_PP Cidofovir Diphosphate (HPMPC-PP) (Active Form) HPMPC_P->HPMPC_PP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase HPMPC_PP->Viral_DNA_Polymerase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Extracellular_Cyclic_HPMPC This compound Extracellular_Cyclic_HPMPC->Cyclic_HPMPC Cellular Uptake

Intracellular activation of this compound to its active antiviral form.

Experimental Protocols

The study of this compound involves several key experimental procedures for its synthesis, purification, and characterization. While specific, detailed protocols are often proprietary or published within dense scientific literature, the following outlines the general methodologies employed.

Synthesis

The synthesis of this compound can be approached through various chemical routes, often starting from cidofovir or related precursors. A common strategy involves an intramolecular cyclization reaction of a cidofovir derivative.

General Procedure:

  • Starting Material: The synthesis typically begins with cidofovir (HPMPC) or a protected form of it.

  • Cyclization Agent: A dehydrating or coupling agent is used to facilitate the intramolecular esterification between the phosphonate and the hydroxyl group on the propyl chain.

  • Reaction Conditions: The reaction is carried out in an appropriate organic solvent under controlled temperature and pH to promote the formation of the cyclic phosphonate.

  • Work-up and Isolation: Following the reaction, the product is isolated through extraction and precipitation.

Purification

Purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a commonly used technique.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase column (e.g., C18) is often suitable for the separation of polar compounds like this compound.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation.

  • Detection: UV detection at a wavelength where the cytosine moiety absorbs (around 270-280 nm) is a common method for monitoring the elution of the compound.

Characterization

The identity and purity of synthesized this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the cytosine base, the propyl chain, and the cyclic structure.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ³¹P NMR: Is particularly important for confirming the formation of the cyclic phosphonate ester, as the chemical shift of the phosphorus atom is sensitive to its chemical environment.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

  • Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can be compared to the calculated mass of the chemical formula (C₈H₁₂N₃O₅P) to confirm its identity with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

The workflow for the characterization of this compound is depicted in the following diagram.

Characterization_Workflow Characterization Workflow for this compound Start Synthesized this compound Purification Purification (e.g., HPLC) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation MS->Confirmation

A typical workflow for the purification and characterization of synthesized this compound.

References

Intracellular Conversion of Cyclic HPMPC to Cidofovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic HPMPC (cHPMPC), a cyclic prodrug of the potent antiviral agent cidofovir (HPMPC), offers an improved therapeutic index, primarily due to reduced nephrotoxicity. Its efficacy is contingent on its efficient intracellular conversion to cidofovir, a critical step in the activation cascade that ultimately leads to the inhibition of viral DNA synthesis. This technical guide provides an in-depth analysis of the intracellular conversion of cHPMPC to cidofovir, detailing the enzymatic process, quantitative kinetics, and the experimental methodologies used to characterize this pivotal biotransformation.

The Intracellular Conversion Pathway

The intracellular conversion of this compound to cidofovir is a one-step enzymatic hydrolysis reaction. Subsequently, cidofovir is phosphorylated to its active diphosphate form by cellular kinases.

Enzymatic Hydrolysis of this compound

The conversion of cHPMPC to cidofovir is catalyzed by a cellular cyclic CMP phosphodiesterase (EC 3.1.4.37).[1][2] This enzyme hydrolyzes the phosphodiester bond within the cyclic structure of cHPMPC, yielding the open-chain cidofovir.[1][2] This phosphodiesterase is also known to hydrolyze natural cyclic nucleotides such as adenosine 3',5'-cyclic monophosphate (cAMP) and cytidine 3',5'-cyclic monophosphate (cCMP).[1][2] Kinetic studies have shown that cHPMPC, cAMP, and cCMP act as competitive substrates for the same enzyme.[1][2]

Subsequent Phosphorylation of Cidofovir

Following its formation, cidofovir is further metabolized by cellular enzymes to its pharmacologically active form, cidofovir diphosphate (HPMPCpp). This is a two-step phosphorylation process:

  • Cidofovir to Cidofovir Monophosphate (HPMPCp): This initial phosphorylation is catalyzed by pyrimidine nucleoside monophosphate (PNMP) kinase.[3]

  • Cidofovir Monophosphate to Cidofovir Diphosphate (HPMPCpp): The final phosphorylation step is carried out by nucleoside diphosphate (NDP) kinase, pyruvate kinase, or creatine kinase.[3]

Cidofovir diphosphate then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, leading to the termination of viral DNA chain elongation.[4] An intracellular depot form, cidofovir phosphocholine, has also been identified and is characterized by a long intracellular half-life.[3]

Intracellular Conversion of cHPMPC to Cidofovir and Activation cluster_0 Cell Membrane cluster_1 cHPMPC_ext This compound (extracellular) cHPMPC_int This compound (intracellular) cHPMPC_ext->cHPMPC_int Cellular Uptake cidofovir Cidofovir (HPMPC) cHPMPC_int->cidofovir Hydrolysis cidofovir_mp Cidofovir Monophosphate (HPMPCp) cidofovir->cidofovir_mp Phosphorylation cidofovir_pc Cidofovir Phosphocholine (Depot) cidofovir->cidofovir_pc Metabolism cidofovir_dp Cidofovir Diphosphate (HPMPCpp) (Active Form) cidofovir_mp->cidofovir_dp Phosphorylation pde Cyclic CMP Phosphodiesterase pnmpk PNMP Kinase ndpk NDP Kinase, etc.

Caption: Intracellular conversion and activation of this compound.

Quantitative Data

Enzyme Kinetics

The kinetic parameters for the hydrolysis of this compound by purified human liver cyclic CMP phosphodiesterase have been determined, providing insight into the efficiency of this conversion relative to natural substrates.

SubstrateKm (µM)Vmax (nmol·min-1·unit-1)Catalytic Efficiency (Vmax/Km)
This compound 2500.660.00264
cAMP 231.160.05043
cCMP 752.320.03093
Data from Mendel et al. (1997)[1][2]

The catalytic efficiency for cHPMPC is approximately 10- to 20-fold lower than that for the natural cyclic nucleotides, cAMP and cCMP, indicating that cHPMPC is a viable intracellular substrate for the human enzyme.[1][2]

In Vivo Conversion and Pharmacokinetics

Studies in rats and humans have quantified the in vivo conversion of this compound to cidofovir and characterized the pharmacokinetic profiles of both compounds.

Table 2.1: Pharmacokinetic Parameters in Rats (Intravenous Administration)

CompoundDose (mg/kg)Terminal Half-life (hr)Clearance (L/hr/kg)Steady-State Volume of Distribution (L/kg)Subcutaneous Bioavailability (%)Oral Bioavailability (%)
Cidofovir 3 or 57-110.60-0.790.9-3.091.5-
This compound 50.53 ± 0.051.10 ± 0.120.32 ± 0.582.73.50 ± 1.07
Data from Cundy et al. (1995)[5]

In rats, intravenously administered [14C]this compound was converted to cidofovir, accounting for 3.9% of the total radioactivity AUC.[5]

Table 2.2: Pharmacokinetic Parameters of this compound in HIV-Infected Patients (Intravenous Administration)

Dose Range (mg/kg)Half-life (hr)Total Clearance (mL/h/kg)Volume of Distribution (mL/kg)Renal Clearance (mL/h/kg)% of Dose Excreted Unchanged in Urine (24h)
1.5 - 7.51.09 ± 0.12198 ± 39.6338 ± 65.1132 ± 27.371.3 ± 16.0
Data from Cundy et al. (1999)[6]

Table 2.3: Pharmacokinetic Parameters of this compound in HIV-Infected Patients (Oral Administration)

Dose (mg/kg)Cmax (µg/mL)Tmax (hr)Oral Bioavailability (%)
1.50.036 ± 0.0211.3 ± 1.01.76 ± 1.48
3.00.082 ± 0.0382.0 ± 1.33.10 ± 1.16
Data from Cundy et al. (1999)[6]

Experimental Protocols

The following sections describe the general methodologies for key experiments used to study the intracellular conversion of this compound to cidofovir.

In Vitro Conversion Assay in Cell Culture

This assay is designed to measure the conversion of cHPMPC to cidofovir in a cellular environment.

In_Vitro_Conversion_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., MRC-5, HFF, KB cells) start->cell_culture incubation 2. Incubation with cHPMPC (Varying concentrations and time points) cell_culture->incubation cell_lysis 3. Cell Lysis (e.g., Methanol extraction, sonication) incubation->cell_lysis sample_prep 4. Sample Preparation (Centrifugation, supernatant collection, potential solid-phase extraction) cell_lysis->sample_prep analysis 5. Analysis (HPLC or LC-MS/MS) sample_prep->analysis quantification 6. Quantification (Comparison to standard curves of cHPMPC and cidofovir) analysis->quantification end End quantification->end

Caption: Workflow for an in vitro cHPMPC conversion assay.

Methodology:

  • Cell Culture: Human cell lines such as MRC-5 (human lung fibroblasts), HFF (human foreskin fibroblasts), or KB cells are cultured in appropriate media and conditions until they reach a desired confluency.

  • Incubation: The cultured cells are incubated with known concentrations of this compound for various time periods.

  • Cell Lysis and Extraction: After incubation, the cells are washed to remove extracellular drug and then lysed to release the intracellular contents. A common method is extraction with a solvent like 60% methanol, followed by vortexing and centrifugation to pellet cellular debris.

  • Sample Preparation: The supernatant containing the intracellular metabolites is collected. Depending on the analytical method, further sample cleanup using solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Analysis: The concentrations of this compound and cidofovir in the cell lysates are determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Quantification: Standard curves for both this compound and cidofovir are generated to accurately quantify their concentrations in the experimental samples.

Phosphodiesterase Activity Assay

This assay directly measures the enzymatic activity of cyclic CMP phosphodiesterase using cHPMPC as a substrate.

Principle: The assay quantifies the rate of conversion of cHPMPC to cidofovir by either a purified enzyme preparation or a cell homogenate.

Radiometric Assay Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, and a radiolabeled cHPMPC substrate (e.g., [14C]cHPMPC).

  • Enzyme Addition: The reaction is initiated by adding the enzyme source (purified phosphodiesterase or cell lysate).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period.

  • Reaction Termination: The reaction is stopped, often by heat inactivation (e.g., boiling).

  • Separation and Detection: The product (radiolabeled cidofovir) is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or HPLC, followed by quantification of radioactivity.

Non-Radiometric Assay Methodology (Colorimetric/Luminescent):

  • Coupled Enzyme Reaction: These assays often use a coupled enzyme system. After the phosphodiesterase converts cHPMPC to cidofovir, a subsequent enzymatic reaction generates a detectable signal (e.g., color, light).

  • Signal Detection: The signal is measured using a microplate reader, and the phosphodiesterase activity is proportional to the signal intensity.

HPLC and LC-MS/MS Analysis

These analytical techniques are crucial for the separation and quantification of this compound and cidofovir in biological samples.

HPLC Methodology:

  • Stationary Phase: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent) and an organic solvent like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection is often employed, with the wavelength set to the absorbance maximum of the compounds (e.g., around 270-280 nm).

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.

LC-MS/MS Methodology:

  • Principle: This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

  • Ionization: Electrospray ionization (ESI) is typically used to generate ions from the analytes.

  • Mass Analysis: A tandem mass spectrometer (e.g., a triple quadrupole) is used for selective detection. Specific precursor-to-product ion transitions are monitored for both this compound and cidofovir, providing high specificity and reducing interference from the complex biological matrix.

  • Advantages: LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, allowing for the detection of low intracellular concentrations.

Conclusion

The intracellular conversion of this compound to cidofovir by cyclic CMP phosphodiesterase is a well-characterized and efficient process, crucial for the antiviral activity of this prodrug. The subsequent phosphorylation to cidofovir diphosphate completes the activation pathway. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug development, facilitating further studies on cidofovir prodrugs and the enzymes involved in their metabolism. The use of robust analytical techniques like HPLC and LC-MS/MS is essential for the accurate quantification of these compounds in complex biological matrices.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Testing of Cyclic HPMPC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic HPMPC (cHPMPC), the cyclic form of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC or cidofovir), is a potent antiviral agent with a broad spectrum of activity against various DNA viruses. As an acyclic nucleoside phosphonate, it serves as a prodrug of cidofovir, which, upon intracellular conversion to its active diphosphate metabolite, selectively inhibits viral DNA polymerase. These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity, crucial for preclinical drug development and virological research.

Mechanism of Action

This compound passively diffuses into the host cell, where it is hydrolyzed to HPMPC (cidofovir). Subsequently, cellular enzymes phosphorylate cidofovir to its active form, cidofovir diphosphate. This active metabolite mimics the natural substrate dCTP and competitively inhibits viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication. Notably, this activation is independent of viral kinases, rendering it effective against certain virus strains that have developed resistance to other nucleoside analogs requiring viral enzyme activation.

Cyclic_HPMPC_Mechanism_of_Action cluster_cell Host Cell cHPMPC_ext This compound (extracellular) cHPMPC_int This compound (intracellular) cHPMPC_ext->cHPMPC_int Passive Diffusion HPMPC HPMPC (Cidofovir) cHPMPC_int->HPMPC Hydrolysis HPMPC_p Cidofovir monophosphate HPMPC->HPMPC_p Cellular Kinases HPMPC_pp Cidofovir diphosphate (Active form) HPMPC_p->HPMPC_pp Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase HPMPC_pp->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition Inhibition Viral_DNA_Polymerase->Inhibition Plaque_Reduction_Assay_Workflow Start Start Cell_Seeding Seed host cells in multi-well plates (e.g., 6- or 12-well) to form a confluent monolayer. Start->Cell_Seeding Infection Infect cell monolayers with a known titer of virus (e.g., 100 PFU/well). Cell_Seeding->Infection Compound_Prep Prepare serial dilutions of This compound. Treatment Remove virus inoculum and add overlay medium containing different concentrations of this compound. Compound_Prep->Treatment Infection->Treatment Incubation Incubate plates for a period sufficient for plaque formation (e.g., 3-10 days). Treatment->Incubation Fix_Stain Fix the cells and stain with a dye (e.g., crystal violet) to visualize plaques. Incubation->Fix_Stain Plaque_Counting Count the number of plaques in each well. Fix_Stain->Plaque_Counting EC50_Calc Calculate the EC50 value: the concentration that reduces the plaque number by 50% compared to the virus control. Plaque_Counting->EC50_Calc End End EC50_Calc->End CPE_Inhibition_Assay_Workflow Start Start Cell_Seeding Seed host cells in 96-well plates. Start->Cell_Seeding Compound_Addition Add serial dilutions of this compound to the wells. Cell_Seeding->Compound_Addition Virus_Infection Infect the cells with a virus dose that causes significant CPE within a few days. Compound_Addition->Virus_Infection Incubation Incubate plates until CPE is prominent in the virus control wells. Virus_Infection->Incubation Viability_Assay Assess cell viability using a suitable method (e.g., Neutral Red uptake, MTT, or CellTiter-Glo). Incubation->Viability_Assay Data_Analysis Calculate EC50 (antiviral activity) and CC50 (cytotoxicity) values. Viability_Assay->Data_Analysis End End Data_Analysis->End qPCR_Assay_Workflow Start Start Infection_Treatment Infect host cells with the virus and treat with serial dilutions of this compound. Start->Infection_Treatment Incubation Incubate for a defined period to allow for viral replication (e.g., 24-72 hours). Infection_Treatment->Incubation DNA_Extraction Harvest cells and extract total DNA. Incubation->DNA_Extraction qPCR_Reaction Set up qPCR reactions using primers and probes specific for a viral gene. DNA_Extraction->qPCR_Reaction Amplification_Detection Perform qPCR to amplify and quantify the viral DNA. qPCR_Reaction->Amplification_Detection Data_Analysis Analyze the qPCR data to determine the reduction in viral DNA levels and calculate EC50. Amplification_Detection->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for Evaluating Cyclic Cidofovir Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to assess the antiviral efficacy of cyclic cidofovir and its analogs. The information is intended to guide researchers in establishing robust in vitro systems for screening and characterizing potential antiviral compounds.

Introduction

Cidofovir (CDV) is a potent nucleotide analog with broad-spectrum activity against numerous DNA viruses.[1][2] Its therapeutic use, however, can be limited by nephrotoxicity and poor oral bioavailability.[3] Cyclic cidofovir (cCDV) is a derivative designed to improve upon the pharmacological properties of the parent compound. Evaluating the efficacy of cCDV and its analogs requires well-defined in vitro models that can accurately predict their antiviral potential. This document outlines the key components of such models, including appropriate cell lines, viral strains, and detailed experimental protocols for assessing antiviral activity.

Mechanism of Action

Cidofovir exerts its antiviral effect by targeting the viral DNA polymerase.[4][5] As a nucleotide analog, it must first be phosphorylated intracellularly to its active diphosphate form.[5] This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA chain.[5] The incorporation of cidofovir diphosphate into the viral DNA leads to the termination of DNA synthesis, thus inhibiting viral replication.[4][6]

Cidofovir Mechanism of Action cluster_cell Host Cell CDV Cidofovir CDV_DP Cidofovir Diphosphate (Active Metabolite) CDV->CDV_DP Intracellular Phosphorylation cCDV Cyclic Cidofovir cCDV->CDV Hydrolysis vDNA_poly Viral DNA Polymerase CDV_DP->vDNA_poly Competitive Inhibition dCTP dCTP (Natural Substrate) dCTP->vDNA_poly vDNA Viral DNA Elongation vDNA_poly->vDNA Incorporation of dCTP vDNA_term Viral DNA Termination vDNA_poly->vDNA_term Incorporation of CDV-DP Plaque Reduction Assay Workflow A Seed cells in 6-well plates B Incubate until confluent A->B D Infect cell monolayers with virus B->D C Prepare serial dilutions of cyclic cidofovir E Add drug dilutions to infected cells C->E D->E F Incubate to allow plaque formation E->F G Fix and stain cells F->G H Count plaques and calculate EC50 G->H

References

Application Notes and Protocols for High-Throughput Screening of cGAMP Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of cyclic GMP-AMP (cGAMP) analogues, potent activators of the Stimulator of Interferon Genes (STING) pathway. The methodologies outlined here are essential for the discovery and characterization of novel therapeutic agents targeting STING for applications in immuno-oncology and vaccinology.

Introduction to cGAMP and STING

The cGAS-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cGAMP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-pathogen and anti-tumor immune response. The therapeutic potential of STING agonists has driven the development of robust HTS methods to identify and optimize novel cGAMP analogues with improved potency, stability, and cell permeability.

High-Throughput Screening Methods

A variety of HTS assays have been developed to identify and characterize cGAMP analogues that act as STING agonists. These assays can be broadly categorized into biochemical and cell-based assays.

Biochemical Assays

Biochemical assays directly measure the binding affinity of cGAMP analogues to purified STING protein. These assays are valuable for primary screening and for determining the direct interaction of a compound with its target.

  • Homogeneous Time-Resolved Fluorescence (HTRF) / Förster Resonance Energy Transfer (FRET): These assays are based on the principle of FRET, where energy is transferred between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In a competitive binding assay format, a labeled cGAMP analogue (tracer) is displaced by an unlabeled test compound, leading to a decrease in the FRET signal.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between a donor and an acceptor bead. When the beads are brought into proximity by a binding event (e.g., STING binding to a biotinylated cGAMP analogue), a chemiluminescent signal is generated. Test compounds that disrupt this interaction will reduce the signal.

Cell-Based Assays

Cell-based assays measure the functional consequences of STING activation within a cellular context. These assays are crucial for confirming the biological activity of hit compounds and for assessing their cell permeability and potential off-target effects.

  • Reporter Gene Assays: These are the most common cell-based HTS assays for STING agonists. Cells are engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a STING-responsive promoter, such as the interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression of the reporter gene, which can be readily quantified.

Data Presentation: Quantitative Comparison of HTS Assays

The following tables summarize key quantitative data for various HTS assays used in the screening of cGAMP analogues and other STING agonists.

Assay Type Compound EC50 / IC50 Z' Factor Signal-to-Background (S/B) Ratio Reference
Luciferase Reporter Assay (THP-1) 2'3'-cGAMP~1.39 µM> 0.5High[1]
ADU-S1003.03 µg/mL (IRF3)Not ReportedNot Reported[2]
DSDP>100 µM (CC50)~0.7High[3]
MSA-28.3 µM (WT STING)Not ReportedNot ReportedNot Cited
KAS-080.18 µMNot ReportedNot ReportedNot Cited
HTRF Binding Assay (Human STING) 2'3'-cGAMP5 nM (IC50)Not Reported12.4[4]
c-di-AMP~ tens nMNot ReportedNot Reported[5]
c-di-GMP~ tens nMNot ReportedNot Reported[5]
FRET-based Detection Kit 2'3'-cGAMPSensitivity: 82.02 pmol/mLNot ReportedNot Reported[6]

Note: EC50/IC50 values can vary depending on the specific cell line, assay conditions, and STING allele being tested.

Experimental Protocols

Cell-Based Luciferase Reporter Assay for STING Activation

This protocol describes a high-throughput screening assay to identify cGAMP analogues that activate the STING pathway using a reporter cell line expressing luciferase under the control of an ISRE promoter (e.g., THP-1-Dual™ ISG-Lucia cells).

Materials:

  • THP-1-Dual™ ISG-Lucia cells (or a similar reporter cell line)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay medium (serum-free cell culture medium)

  • Compound library of cGAMP analogues dissolved in DMSO

  • Positive control: 2'3'-cGAMP

  • Negative control: DMSO

  • White, clear-bottom 384-well plates

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture THP-1 reporter cells to the desired density.

    • Centrifuge the cells and resuspend in fresh assay medium to a concentration of approximately 8 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate (~40,000 cells/well).

  • Compound Addition:

    • Prepare serial dilutions of the cGAMP analogue library and controls in assay medium. The final DMSO concentration should not exceed 0.5%.

    • Add 25 µL of the diluted compounds or controls to the appropriate wells.

    • For unstimulated control wells, add 25 µL of assay medium.

    • For cell-free background control wells, add 100 µL of assay medium.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. A shorter incubation of 4 hours may be sufficient for some agonists.[3][7]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light, with gentle rocking.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (cell-free wells) from all other readings.

    • Calculate the fold induction of luciferase activity by dividing the luminescence of compound-treated wells by the average luminescence of the unstimulated control wells.

    • Determine the Z' factor to assess the quality of the assay (a Z' > 0.5 is considered excellent).[3]

    • Plot dose-response curves and calculate EC50 values for active compounds.

HTRF-Based STING Binding Assay

This protocol outlines a competitive binding assay to measure the affinity of cGAMP analogues for purified STING protein using HTRF technology.

Materials:

  • His-tagged purified human STING protein

  • d2-labeled STING ligand (tracer)

  • Anti-6His antibody labeled with Terbium cryptate (donor)

  • Assay buffer

  • Compound library of cGAMP analogues

  • Positive control: Unlabeled 2'3'-cGAMP

  • Negative control: DMSO

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare working solutions of the His-tagged STING protein, d2-labeled STING ligand, and anti-6His-cryptate antibody in assay buffer at the recommended concentrations.

    • The labeled reagents may be pre-mixed for a single dispensing step.[4]

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 2 µL) of the test compounds, positive control, or negative control into the wells of a 384-well plate.

  • Reagent Addition:

    • Add the His-tagged STING protein solution to each well (e.g., 4 µL).

    • Add the pre-mixed d2-labeled ligand and anti-6His-cryptate antibody solution to each well (e.g., 4 µL). The final assay volume is typically 10-20 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for the recommended time (e.g., 1-3 hours), protected from light. No washing steps are required.[4]

  • Signal Detection:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • The signal is inversely proportional to the binding of the test compound.

    • Plot the HTRF ratio against the compound concentration to generate dose-response curves and calculate IC50 values.

    • Calculate the Ki (inhibition constant) from the IC50 value.[4]

Visualizations

cGAS-STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer Binds & Activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_TBK1 STING-TBK1 Complex STING_dimer->STING_TBK1 Translocates & Recruits IRF3 IRF3 STING_TBK1->IRF3 Phosphorylates TBK1 TBK1 TBK1->STING_TBK1 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes Translocates & Activates Transcription IFN_production IFN-β Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway.

High-Throughput Screening Workflow for cGAMP Analogues

HTS_Workflow cluster_prep Assay Preparation cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Lead Optimization compound_library Compound Library (cGAMP Analogues) assay_development Assay Development & Optimization compound_library->assay_development plate_preparation Plate Preparation (384-well) assay_development->plate_preparation hts High-Throughput Screening plate_preparation->hts data_acquisition Data Acquisition hts->data_acquisition primary_hit_id Primary Hit Identification data_acquisition->primary_hit_id hit_confirmation Hit Confirmation (Re-testing) primary_hit_id->hit_confirmation dose_response Dose-Response & EC50/IC50 Determination hit_confirmation->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays sar Structure-Activity Relationship (SAR) secondary_assays->sar adme_tox ADME/Tox Profiling sar->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo Lead Candidate Lead Candidate in_vivo->Lead Candidate

References

Application Notes and Protocols for the Quantification of GS-0930 in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GS-0930 is a novel small molecule drug candidate under investigation for its therapeutic potential. To support preclinical and clinical development, a robust and reliable analytical method for the quantification of GS-0930 in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and protocol for the determination of GS-0930 in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, specific, and has been validated according to established regulatory guidelines.[1][2][3][4][5]

Principle of the Method

The analytical method involves the extraction of GS-0930 and an internal standard (IS) from a biological matrix, typically plasma, followed by chromatographic separation and quantification. A simple protein precipitation technique is employed for sample cleanup.[6] The separation is achieved on a reversed-phase C18 column with an isocratic mobile phase, and the analytes are detected by a UV detector. Quantification is based on the peak area ratio of GS-0930 to the internal standard.

Materials and Reagents

  • GS-0930 analytical standard

  • Internal Standard (IS) (structurally similar to GS-0930)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free, with anticoagulant)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve GS-0930 and the IS in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the GS-0930 stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to obtain a final concentration of 1 µg/mL.

Sample Preparation

The following protocol outlines the protein precipitation method for extracting GS-0930 from plasma samples.[6]

  • Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (1 µg/mL) to each tube, except for the blank matrix sample.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 10 µL of the supernatant into the HPLC system.

G cluster_sample_prep Sample Preparation Workflow sample 100 µL Plasma Sample add_is Add 20 µL Internal Standard sample->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex Vortex for 1 minute add_acn->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc Inject 10 µL into HPLC supernatant->hplc

A flowchart of the sample preparation protocol.
HPLC Operating Conditions

The chromatographic separation is performed using a reversed-phase HPLC system with the following parameters:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector 254 nm
Run Time 10 minutes
Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking drug-free plasma with the appropriate GS-0930 working solutions to achieve final concentrations ranging from 10 to 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (3000 ng/mL).

Method Validation Summary

The analytical method was validated in accordance with regulatory guidelines to ensure its suitability for the intended purpose.[1][2][3][7] The validation parameters and their acceptance criteria are summarized below.

Specificity and Selectivity

Specificity was evaluated by analyzing blank plasma samples from six different sources to assess potential interference from endogenous components. The results showed no significant interfering peaks at the retention times of GS-0930 and the internal standard, demonstrating the method's selectivity.[7]

Linearity and Range

The linearity of the method was determined by analyzing calibration curves prepared on three separate days. The calibration curve was linear over the concentration range of 10-5000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.995.

Parameter Result
Calibration Range 10 - 5000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The intra-day and inter-day accuracy and precision were assessed by analyzing six replicates of the QC samples at three concentration levels. The results are summarized in the table below. The accuracy was within 85-115% of the nominal concentration, and the precision (RSD) was less than 15%.

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
Low 3098.55.2101.26.8
Medium 300102.13.8100.54.5
High 300099.82.599.13.1
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (S/N > 10).

Parameter Value
LOD 3 ng/mL
LOQ 10 ng/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The results showed that these variations did not significantly affect the quantification of GS-0930, indicating the robustness of the method.

Overall Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to data analysis.

G cluster_workflow Overall Analytical Workflow sample_receipt Sample Receipt and Logging sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing report Report Generation data_processing->report

References

Application Notes and Protocols for Novel Drug Delivery Systems for Cyclic HPMPC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the development and evaluation of novel drug delivery systems for Cyclic HPMPC (cHPMPC), a potent antiviral agent. cHPMPC, a cyclic analog of cidofovir (HPMPC), exhibits a more favorable safety profile, particularly with reduced nephrotoxicity, making it an excellent candidate for advanced drug delivery strategies aimed at improving its therapeutic index. This document outlines methodologies for the formulation of prodrugs, nanoparticle-based carriers, liposomes, and hydrogels, along with protocols for their characterization and in vitro evaluation.

Prodrugs of this compound for Enhanced Oral Bioavailability

The oral bioavailability of cHPMPC is limited, necessitating the exploration of prodrug strategies to enhance its intestinal permeability. Dipeptide ester prodrugs, in particular, have shown promise in significantly improving oral drug delivery.

Data Presentation
Prodrug CandidateFold Increase in Oral Bioavailability (in vivo, rat model)Reference
L-Val-L-Ser(OMe) cHPMPC8-fold
Experimental Protocols

This protocol describes the synthesis of a dipeptide (e.g., L-Val-L-Ser(OMe)) ester prodrug of cHPMPC.

Materials:

  • This compound (cHPMPC)

  • N-protected amino acid (e.g., Boc-L-Valine)

  • Serine methyl ester hydrochloride (H-L-Ser-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt) hydrate

  • Triethylamine (TEA)

  • Dichloromethane (CH2Cl2)

  • Citric acid solution (1.6 M)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (NaCl) solution

  • Sodium sulfate (Na2SO4)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • 2-Cl-Trt-Cl resin

  • Mitsunobu reaction reagents (Triphenylphosphine, DIAD)

Procedure:

  • Dipeptide Synthesis:

    • Dissolve N-protected L-Valine and H-L-Ser-OMe·HCl in CH2Cl2.

    • Cool the reaction mixture to 0°C and add HOBt hydrate and TEA.

    • After 15 minutes, add EDC·HCl and stir the reaction mixture at room temperature overnight.

    • Wash the organic layer successively with citric acid, saturated NaHCO3, and saturated NaCl.

    • Dry the organic phase over Na2SO4 and concentrate under vacuum to obtain the protected dipeptide.

    • Deprotect the N-terminus using TFA in CH2Cl2.

  • Coupling of Dipeptide to cHPMPC:

    • Couple the deprotected dipeptide to cHPMPC via a Mitsunobu reaction, esterifying the free phosphonate hydroxyl group of cHPMPC with the side chain hydroxyl group of the serine residue.

    • Purify the resulting prodrug using flash chromatography.

Nanoparticle-Based Delivery of Cidofovir/cHPMPC

Green-synthesized cerium oxide nanoparticles (CeO2 NPs) have emerged as a promising dual-functional therapeutic platform, enhancing the efficacy of cidofovir while possessing intrinsic biological activities.

Data Presentation
FormulationCell LineIC50 (µg/mL)Cell Mortality at 64 µg/mL (%)Reference
Cidofovir (CDV)MCF-721.8371.65
CeO2 NPsMCF-740.1149.85
CDV-CeO2 NPsMCF-74.4697.10
Experimental Protocols

This protocol describes the environmentally friendly synthesis of CeO2 NPs using quince fruit peel extract.

Materials:

  • Quince fruit (Cydonia oblonga)

  • Cerium nitrate hexahydrate (Ce(NO3)3·6H2O)

  • Deionized (DI) water

Procedure:

  • Preparation of Quince Peel Extract:

    • Wash and peel the quince fruit.

    • Boil the peels in DI water for 1 hour.

    • Cool and filter the extract.

  • Synthesis of CeO2 NPs:

    • Prepare a 0.1 M solution of cerium nitrate hexahydrate in the quince peel extract.

    • Heat the mixture to 80°C for 1 hour with constant stirring to form cerium hydroxide precipitates.

    • Centrifuge the precipitate at 4000 rpm, wash with DI water and ethanol, and dry overnight at 60°C.

    • Calcine the dried precipitate at 400°C for 2 hours to obtain CeO2 NPs.

Procedure:

  • Disperse the synthesized CeO2 NPs in an aqueous solution of cidofovir.

  • Stir the mixture for a specified period to allow for the functionalization of the nanoparticle surface with the drug.

  • Centrifuge the suspension to separate the cidofovir-loaded CeO2 NPs (CDV-CeO2 NPs) from the unloaded drug.

  • Determine the drug loading efficiency by measuring the concentration of cidofovir in the supernatant using a UV-Vis spectrophotometer at 249 nm. The loading efficiency is estimated to be around 30%.

This protocol evaluates the cytotoxic effects of the formulations on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Cidofovir, CeO2 NPs, and CDV-CeO2 NPs

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 1 × 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of cidofovir, CeO2 NPs, and CDV-CeO2 NPs (e.g., ranging from 1.953 to 1000 µg/ml) and incubate for another 24 hours.

  • Remove the treatment medium and add 200 µL of MTT solution to each well. Incubate for 4 hours.

  • Remove the MTT solution and add 1 mL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 595 nm using a spectrophotometer.

  • Calculate the cell viability (%) and the 50% inhibitory concentration (IC50).

Visualization

experimental_workflow_nanoparticles cluster_synthesis Nanoparticle Synthesis & Loading cluster_evaluation In Vitro Evaluation quince Quince Peel Extract synthesis Green Synthesis (80°C, 1h) quince->synthesis ce_nitrate Ce(NO3)3·6H2O ce_nitrate->synthesis ceO2_np CeO2 NPs synthesis->ceO2_np loading Drug Loading ceO2_np->loading cidofovir Cidofovir cidofovir->loading cdv_ceO2_np CDV-CeO2 NPs loading->cdv_ceO2_np treatment Treatment with Formulations cdv_ceO2_np->treatment mcf7 MCF-7 Cells mcf7->treatment mtt_assay MTT Assay treatment->mtt_assay results IC50 & Cell Viability mtt_assay->results

Workflow for Nanoparticle Formulation and Evaluation.

Liposomal Delivery of Cidofovir/cHPMPC

Liposomes are versatile nanocarriers that can encapsulate hydrophilic drugs like cidofovir, potentially reducing systemic toxicity and enhancing drug delivery.

Experimental Protocols

This is a common and reproducible method for preparing unilamellar liposomes.

Materials:

  • Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol (CH)

  • Chloroform

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Cidofovir

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a vacuum overnight to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of cidofovir by adding the solution to the flask. The temperature of the hydrating medium should be above the transition temperature of the lipids.

    • Agitate the flask vigorously (e.g., by vortexing) to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Subject the MLV suspension to multiple passes (e.g., 10-20 times) through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a uniform size.

Visualization

liposome_preparation start Dissolve Lipids in Chloroform film Form Thin Lipid Film (Rotary Evaporation) start->film dry Dry Film under Vacuum film->dry hydrate Hydrate with Cidofovir Solution (above Tc) dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion through Polycarbonate Membrane mlv->extrude luv Unilamellar Vesicles (LUVs) of Uniform Size extrude->luv

Liposome Preparation Workflow.

Hydrogel-Based Delivery of Cidofovir/cHPMPC

Mucoadhesive hydrogels can provide controlled, localized delivery of cidofovir, which is particularly advantageous for topical applications.

Data Presentation
PolymerConcentration Range for GelsReference
Carbomer 9400.1% - 1.0% (w/v)

A study demonstrated enhanced anti-papillomaviral activity of 1% cidofovir formulated in Carbomer 940. Another study utilized 1% Carbomer 940 for hydrogel formulation.

Experimental Protocols

Materials:

  • Carbomer 940

  • Cidofovir

  • Triethanolamine (neutralizing agent)

  • Purified water

Procedure:

  • Disperse Carbomer 940 (e.g., 1% w/v) in purified water with constant stirring until a uniform dispersion is obtained.

  • Dissolve cidofovir in the dispersion.

  • Slowly add triethanolamine dropwise while stirring to neutralize the polymer and form a transparent gel.

This protocol uses a texture analyzer to quantify the mucoadhesive strength of the hydrogel.

Materials:

  • Texture Analyzer (e.g., TA.XTplus) with a mucoadhesion rig

  • Porcine buccal mucosa (or other suitable mucosal tissue)

  • Phosphate buffered saline (PBS), pH 6.8

  • Cylindrical probe (10 mm diameter)

Procedure:

  • Secure a section of porcine buccal mucosa to the rig.

  • Apply a defined amount of the hydrogel to the cylindrical probe.

  • Lower the probe at a set speed (e.g., 0.1 mm/sec) until it makes contact with the mucosal surface.

  • Apply a constant contact force (e.g., 100 g) for a specified duration (e.g., 15 seconds).

  • Withdraw the probe at a constant speed (e.g., 0.1 mm/sec).

  • Record the force required to detach the probe from the mucosa. The peak detachment force and the work of adhesion (area under the force-distance curve) are the key parameters.

This assay determines the ability of the drug released from the hydrogel to protect cells from virus-induced cytopathic effect (CPE).

Materials:

  • Vero 76 cells (or other susceptible cell line)

  • Virus stock (e.g., Herpes Simplex Virus)

  • Minimum Essential Medium (MEM) with 2% FBS

  • Serial dilutions of the test compound

  • Neutral red or crystal violet stain

  • 96-well plates

Procedure:

  • Seed Vero 76 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds (e.g., cidofovir released from the hydrogel).

  • Infect the cell monolayers with the virus, in the presence and absence of the test compounds. Include cell controls (no virus, no compound) and virus controls (virus, no compound).

  • Incubate the plates until >80% CPE is observed in the virus control wells.

  • Stain the cells with neutral red or crystal violet to assess cell viability.

  • Quantify the stain (e.g., by measuring absorbance at 540 nm for neutral red) to determine the percentage of CPE reduction.

  • Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).

Visualization

signaling_pathway_antiviral cHPMPC This compound (Prodrug) Cell Host Cell cHPMPC->Cell Cidofovir Cidofovir (HPMPC) Cell->Cidofovir Intracellular Conversion Kinase1 Cellular Kinases Cidofovir->Kinase1 CDV_MP Cidofovir Monophosphate Kinase1->CDV_MP Kinase2 Cellular Kinases CDV_MP->Kinase2 CDV_DP Cidofovir Diphosphate (Active) Kinase2->CDV_DP Viral_Polymerase Viral DNA Polymerase CDV_DP->Viral_Polymerase Inhibition Viral_Replication Viral DNA Replication Viral_Polymerase->Viral_Replication Catalyzes

Application Notes and Protocols: Plaque Reduction Assay for Cyclic Cidofovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the plaque reduction assay for determining the antiviral efficacy of cyclic cidofovir. It includes a detailed experimental protocol, a summary of antiviral activity data, and diagrams illustrating the mechanism of action and experimental workflow.

Introduction

Cidofovir (CDV), an acyclic nucleoside phosphonate, is a potent antiviral agent with broad-spectrum activity against numerous DNA viruses, including herpesviruses, adenoviruses, and poxviruses.[1][2] Its clinical utility, however, can be limited by nephrotoxicity when administered intravenously.[2] Cyclic cidofovir (cCDV) is a prodrug of cidofovir designed to improve its pharmacological properties.

The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to determine the effectiveness of antiviral compounds.[3][4] The assay measures the ability of a drug to reduce the number of plaques—localized areas of cell death caused by viral replication—in a cultured cell monolayer.[4][5] The 50% effective concentration (EC₅₀), the drug concentration that reduces the number of plaques by 50%, is a key parameter derived from this assay to quantify antiviral activity.[6][7]

Mechanism of Action of Cidofovir

Cidofovir exerts its antiviral effect by targeting viral DNA synthesis.[8] As a phosphonate nucleotide analog, it requires intracellular activation. Cellular enzymes phosphorylate cidofovir first to cidofovir monophosphate and then to its active form, cidofovir diphosphate.[1][9] This active metabolite, cidofovir diphosphate, acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, dCTP.[1][2] Its incorporation into the growing viral DNA chain leads to the disruption of DNA synthesis and inhibition of viral replication.[2][9]

G cluster_cell Infected Host Cell cluster_virus Viral Replication cCDV Cyclic Cidofovir (cCDV) (Enters Cell) CDV Cidofovir (CDV) cCDV->CDV Hydrolysis CDVp Cidofovir-monophosphate CDV->CDVp PNMP Kinase CDVpp Cidofovir-diphosphate (Active Metabolite) CDVp->CDVpp NDP Kinase vPol Viral DNA Polymerase CDVpp->vPol Inhibits vDNA Viral DNA Synthesis vPol->vDNA Mediates G A 1. Seed Host Cells in Multi-well Plates B 2. Grow to Confluent Monolayer (24h incubation) A->B D 4. Infect Monolayer with Virus (90 min adsorption) B->D C 3. Prepare Serial Dilutions of cCDV and Virus C->D E 5. Add Overlay Medium Containing cCDV Dilutions C->E D->E F 6. Incubate to Allow Plaque Formation (3-10 days) E->F G 7. Fix and Stain Cells (e.g., Crystal Violet) F->G H 8. Count Plaques and Calculate % Reduction G->H I 9. Determine EC50 Value H->I

References

Determining the Antiviral Potency of Cyclic Cidofovir (cCDV) Against Herpesviruses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the 50% effective concentration (EC50) of cyclic cidofovir (cCDV) against various members of the Herpesviridae family. Cidofovir (CDV), an acyclic nucleoside phosphonate analog, is a potent antiviral agent effective against a broad spectrum of DNA viruses, including herpesviruses.[1][2] Its cyclic form, cCDV, has also been evaluated for its antiviral properties. These protocols outline the standardized methodologies for assessing the in vitro efficacy of cCDV, enabling comparative analysis with its parent compound, cidofovir. The provided data and experimental workflows are intended to guide researchers in the preclinical evaluation of cCDV and its derivatives.

Introduction

Herpesviruses are a major cause of human morbidity and mortality, particularly in immunocompromised individuals.[3][4] Cidofovir (CDV) is an established antiviral therapeutic used for treating cytomegalovirus (CMV) retinitis in AIDS patients and shows activity against other herpesviruses.[5][6][7][8] CDV exerts its antiviral effect by selectively inhibiting viral DNA polymerase.[5][9] The active metabolite, cidofovir diphosphate, acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][5] The cyclic form of cidofovir, cCDV, has been synthesized and evaluated to explore potential improvements in its pharmacological properties. Understanding the relative potency of cCDV against different herpesviruses is crucial for its potential development as an antiviral agent.

Data Presentation: EC50 Values of cCDV and CDV Against Herpesviruses

The following table summarizes the 50% effective concentration (EC50) values of cyclic cidofovir (cCDV) and cidofovir (CDV) against various herpesviruses as determined by in vitro assays. These values represent the concentration of the drug required to inhibit viral replication by 50%.

VirusStrainCell LineAssay TypecCDV EC50 (µM)CDV EC50 (µM)Reference
Human Cytomegalovirus (HCMV)AD169MRC-5DNA Reduction0.470.46[10]
Herpes Simplex Virus-1 (HSV-1)-MRC-5DNA Reduction2.33.3[10]
Herpes Simplex Virus-1 (HSV-1)--Plaque Reduction30.618.0[10]
Human Herpesvirus-6A (HHV-6A)-Cord Blood Mononuclear CellsDot-Blot Antigen Detection~0.3 µg/mL~0.3 µg/mL[11]
Human Herpesvirus-6B (HHV-6B)-Cord Blood Mononuclear CellsDot-Blot Antigen Detection~1.2 µg/mL~1.2 µg/mL[11]
Human Herpesvirus-7 (HHV-7)-Cord Blood Mononuclear CellsDot-Blot Antigen Detection~3.0 µg/mL~3.0 µg/mL[11]

Note: EC50 values can vary depending on the viral strain, cell line, and assay method used.[10] In general, cCDV has been reported to be less active than lipid ester analogs of CDV.[12][13][14]

Experimental Protocols

Cell and Virus Culture

1.1. Cell Lines:

  • Human foreskin fibroblasts (HFF), Vero cells, or other cell lines permissive to the specific herpesvirus being tested are commonly used.

  • Cells should be maintained in an appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin and streptomycin).

  • Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.

1.2. Virus Stocks:

  • High-titer stocks of the desired herpesvirus strains are required.

  • Virus titers can be determined by a standard plaque assay to calculate the plaque-forming units per milliliter (PFU/mL).

Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques.[15][16]

2.1. Materials:

  • Permissive host cells (e.g., Vero cells)

  • 24-well plates

  • Herpesvirus stock of known titer

  • cCDV and CDV stock solutions

  • Culture medium (DMEM with 2% FBS)

  • Overlay medium (e.g., 1.2% methylcellulose in culture medium)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

2.2. Procedure:

  • Seed 24-well plates with host cells at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^4 cells/well).[17]

  • Incubate the plates at 37°C with 5% CO2 for 24 hours.

  • Prepare serial dilutions of cCDV and CDV in culture medium.

  • When cells are confluent, remove the culture medium.

  • Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well (e.g., MOI of 0.1).[17]

  • Incubate for 1 hour at 37°C to allow for viral adsorption.[15]

  • After the incubation period, remove the virus inoculum and wash the cells with PBS.[15]

  • Add the overlay medium containing the various concentrations of the test compounds to the respective wells. A drug-free well serves as a negative control.

  • Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • After incubation, fix the cells with methanol and stain with crystal violet solution.[15]

  • Count the number of plaques in each well.

  • The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

It is essential to determine the cytotoxicity of the test compounds to ensure that the observed antiviral effect is not due to cell death.[18] The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19][20]

3.1. Materials:

  • Host cells

  • 96-well plates

  • cCDV and CDV stock solutions

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

3.2. Procedure:

  • Seed 96-well plates with host cells (e.g., 1 x 10^4 cells per well).[17]

  • Incubate for 24 hours at 37°C with 5% CO2.

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds.

  • Incubate for the same duration as the antiviral assay (e.g., 2-4 days).[19]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19]

  • Add 100 µL of the solubilization solution to each well and incubate for at least 1 hour to dissolve the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizations

G cluster_workflow EC50 Determination Workflow A Seed host cells in multi-well plates B Incubate for 24h to form a monolayer A->B C Infect cells with herpesvirus B->C D Add serial dilutions of cCDV/CDV C->D E Incubate for 2-3 days D->E F Fix and stain cells E->F G Count plaques F->G H Calculate EC50 G->H

Caption: Experimental workflow for determining the EC50 value using a plaque reduction assay.

G cluster_moa Mechanism of Action of Cidofovir CDV Cidofovir (CDV) CDV_P CDV-monophosphate CDV->CDV_P Cellular kinases CDV_PP CDV-diphosphate (Active Metabolite) CDV_P->CDV_PP Cellular kinases Viral_Polymerase Viral DNA Polymerase CDV_PP->Viral_Polymerase Inhibition Inhibition & Chain Termination Viral_DNA Viral DNA Synthesis Viral_Polymerase->Viral_DNA Inhibition->Viral_DNA

Caption: Cellular activation and mechanism of action of cidofovir.

Conclusion

The protocols and data presented in this document provide a framework for the systematic evaluation of the anti-herpesvirus activity of cyclic cidofovir. The plaque reduction assay remains a gold standard for determining antiviral efficacy, while the MTT assay is crucial for assessing the cytotoxic profile of the compound. The provided EC50 data indicate that while cCDV shows activity against several herpesviruses, its potency can be lower than that of its parent compound, CDV, and significantly lower than lipid-modified derivatives. Further studies are warranted to fully elucidate the therapeutic potential of cCDV and its analogs.

References

Unraveling the Identity of GS-0930: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of a compound designated GS-0930 in organotypic raft cultures have hit a roadblock, as extensive searches reveal "GS-0930" to be a classification for a federal job series rather than a research compound. This misidentification precludes the creation of the requested detailed application notes, protocols, and data analysis for the scientific community.

Searches for "GS-0930" in scientific and chemical databases have failed to identify any chemical entity, drug candidate, or research molecule with this designation. Instead, results consistently point to the U.S. Office of Personnel Management's (OPM) General Schedule (GS) system, where "GS-0930" corresponds to the "Hearings and Appeals" occupational series. This classification is used for federal employees working in legal and administrative adjudication.

The complete absence of "GS-0930" within the context of pharmacology, cell biology, or drug development literature makes it impossible to fulfill the user's request. Key information required for generating the detailed scientific documentation, such as the compound's mechanism of action, its effects on cellular signaling pathways, and any existing quantitative data from in vitro or in vivo studies, is unavailable.

Organotypic raft cultures are a sophisticated in vitro 3D cell culture technique that mimics the architecture of native tissues. They are widely used in various research fields, including virology, cancer biology, and toxicology, to study the effects of compounds on tissue-like structures. Protocols for establishing these cultures are well-documented and involve the growth of epithelial cells on a collagen matrix at an air-liquid interface to promote stratification and differentiation. However, without a specific compound to investigate, the application notes and protocols requested cannot be developed.

Therefore, we are unable to provide the requested detailed application notes, experimental protocols, data tables, and signaling pathway diagrams for "GS-0930" in organotypic raft cultures. We urge the user to verify the name or designation of the compound of interest. Any additional information, such as an alternative name, chemical structure, or the context of the research (e.g., the target pathway or disease model), would be essential to proceed with this request.

Application Notes and Protocols for the Use of Cyclic HPMPC in Animal Models of Viral Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic HPMPC (cHPMPC), the cyclic phosphonate form of cidofovir (HPMPC), is an antiviral agent with activity against a range of DNA viruses.[1] Its chemical name is 1-[((S)-2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl]cytosine.[2] As a prodrug of cidofovir, it is designed to offer an improved safety profile, particularly reduced nephrotoxicity, compared to its parent compound.[2][3] These application notes provide a summary of the use of this compound in various animal models of viral infection, including detailed protocols for key experiments to guide researchers in their preclinical studies.

Mechanism of Action

This compound is an acyclic nucleoside phosphonate.[4] Inside a host cell, it is converted to its active diphosphate metabolite, HPMPCpp, by cellular enzymes.[4] This active form acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of the elongating viral DNA chain and subsequent inhibition of viral replication.[4][5]

Cyclic_HPMPC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cHPMPC_ext This compound cHPMPC_int This compound cHPMPC_ext->cHPMPC_int Cellular Uptake HPMPC HPMPC (Cidofovir) cHPMPC_int->HPMPC Hydrolysis HPMPCpp HPMPCpp (Active Diphosphate) HPMPC->HPMPCpp Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase HPMPCpp->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition HPMPCpp->Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Replication Poxvirus_Challenge_Workflow Start Start Virus_Inoculation Intranasal Inoculation (Cowpox or Vaccinia Virus) Start->Virus_Inoculation Treatment This compound Administration (IP or IN at 24h post-infection) Virus_Inoculation->Treatment Monitoring Monitor Survival (21 days) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Day 6) Treatment->Endpoint_Analysis End End Monitoring->End Lung_Titer Lung Virus Titer (Plaque Assay) Endpoint_Analysis->Lung_Titer Lung_Consolidation Lung Consolidation Scoring Endpoint_Analysis->Lung_Consolidation Lung_Titer->End Lung_Consolidation->End Congenital_CMV_Workflow Start Start Infection GPCMV Inoculation (Pregnant Guinea Pigs) Start->Infection Treatment This compound Administration (35 mg/kg IP at 24h) Infection->Treatment Monitoring Monitor until Delivery Treatment->Monitoring Pup_Survival Assess Pup Survival Monitoring->Pup_Survival Tissue_Collection Tissue Collection (Dam and Pups) Monitoring->Tissue_Collection End End Pup_Survival->End Viral_Load Quantify Viral Load (qPCR) Tissue_Collection->Viral_Load Viral_Load->End

References

Application Notes and Protocols for Quantitative PCR in Monitoring Viral Load During Cyclic Cidofovir Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing quantitative PCR (qPCR) for the precise measurement of viral load in response to cyclic cidofovir treatment. The protocols outlined below are intended to offer a standardized framework for monitoring treatment efficacy, optimizing dosing schedules, and assessing the development of potential viral resistance.

Introduction

Cidofovir is a potent nucleotide analog antiviral agent with broad-spectrum activity against many DNA viruses. Its mechanism of action involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication.[1][2][3] After cellular uptake, cidofovir is phosphorylated to its active diphosphate form by cellular enzymes. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of DNA chain elongation and suppression of viral replication.[1][4] Monitoring the viral load, the quantity of virus in a given volume of fluid, is a critical component of managing viral infections and assessing the efficacy of antiviral therapies.[5][6] Quantitative PCR (qPCR) is a highly sensitive and specific molecular technique that allows for the accurate quantification of viral DNA, making it the gold standard for viral load monitoring.[7][8][9] This document provides detailed protocols for the application of qPCR in monitoring viral load during cyclic cidofovir treatment, a therapeutic strategy involving periodic administration of the drug to maximize its antiviral effect while minimizing potential toxicities.

Data Presentation

Table 1: Recommended qPCR Primers and Probes for Selected DNA Viruses
Target VirusTarget GenePrimer/ProbeSequence (5' to 3')Reference
Cytomegalovirus (CMV) DNA Polymerase (UL54)Forward PrimerGTCGACGGTGGAGATCATGA[10]
Reverse PrimerCAAGGCGTTGTTGATGAAGA[10]
ProbeFAM-CCGCAACGTGTCCATCAGCA-BHQ1Custom Design
BK Polyomavirus (BKV) Viral Protein 1 (VP1)Forward PrimerAGTGGATGGGCAGCCTATGTA[11]
Reverse PrimerTCATATCTGGGTCCCCTGGA[11]
ProbeFAM-AGGTAGAAGAGGTTAGGGTGTTTGATGGCACAG-BHQ1[11]
Adenovirus HexonForward PrimerGCCACGGTGGGGTTTCTAAAC[1][3]
Reverse PrimerGCAGCACGCCGCGGATGTCAAAGT[1][3]
ProbeFAM-CAGCACGCCGCGGATGTCAAAGT-TAMRA[7]
Table 2: Example of Viral Load Data Before and After a Cycle of Cidofovir Treatment
Patient IDVirusSample TimepointViral Load (copies/mL)Log10 Change
001CMVPre-treatment (Day 0)1,500,000-
Post-treatment (Day 14)75,000-1.30
002BKVPre-treatment (Day 0)800,000-
Post-treatment (Day 14)10,000-1.90
003AdenovirusPre-treatment (Day 0)2,200,000-
Post-treatment (Day 14)250,000-0.94

Experimental Protocols

Viral DNA Extraction

This protocol describes the extraction of viral DNA from plasma or urine samples.

Materials:

  • Patient plasma or urine samples

  • QIAamp DNA Mini Kit (Qiagen) or equivalent

  • Microcentrifuge

  • Nuclease-free water

Protocol:

  • Sample Preparation:

    • For plasma: Use 200 µL of plasma directly.

    • For urine: Centrifuge 1.5 mL of urine at 5,000 x g for 10 minutes. Discard the supernatant and resuspend the pellet in 200 µL of PBS.

  • Lysis: Add 20 µL of Proteinase K to the prepared sample. Add 200 µL of Buffer AL and mix thoroughly by vortexing. Incubate at 56°C for 10 minutes.

  • Binding: Add 200 µL of 100% ethanol to the lysate and mix by vortexing. Apply the mixture to a QIAamp Mini spin column and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

  • Washing: Wash the column with 500 µL of Buffer AW1 and centrifuge at 6,000 x g for 1 minute. Discard the flow-through. Wash the column with 500 µL of Buffer AW2 and centrifuge at full speed for 3 minutes to dry the membrane.

  • Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50-100 µL of nuclease-free water directly to the center of the membrane. Incubate at room temperature for 1 minute and then centrifuge at 6,000 x g for 1 minute to elute the DNA.

  • Storage: Store the extracted DNA at -20°C until use.

Quantitative PCR (qPCR)

This protocol outlines the setup and execution of the qPCR assay for viral load quantification.

Materials:

  • Extracted viral DNA

  • TaqMan Universal PCR Master Mix (Applied Biosystems) or equivalent

  • Forward and reverse primers (10 µM stock)

  • Probe (10 µM stock)

  • Nuclease-free water

  • qPCR instrument (e.g., ABI 7500, Bio-Rad CFX96)

  • Optical-grade PCR plates and seals

Protocol:

  • Reaction Setup:

    • Prepare a master mix for the number of reactions required. For a single 20 µL reaction, combine:

      • 10 µL of 2x TaqMan Universal PCR Master Mix

      • 1 µL of 10 µM forward primer

      • 1 µL of 10 µM reverse primer

      • 1 µL of 10 µM probe

      • 2 µL of nuclease-free water

    • Aliquot 15 µL of the master mix into each well of the PCR plate.

    • Add 5 µL of extracted viral DNA to the respective wells.

    • Include a no-template control (NTC) by adding 5 µL of nuclease-free water instead of DNA.

    • Include a positive control with a known copy number of viral DNA.

  • qPCR Cycling:

    • Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the qPCR instrument and run the following thermal cycling program:

      • UNG Incubation: 50°C for 2 minutes (optional, for UNG-containing master mixes)

      • Polymerase Activation: 95°C for 10 minutes

      • Amplification (40 cycles):

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at this step)

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Generate a standard curve using a serial dilution of a plasmid containing the target viral sequence with known copy numbers.

    • Calculate the viral load (copies/mL) of the patient samples by interpolating their Ct values on the standard curve.[12][13][14]

Mandatory Visualizations

Cidofovir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Cidofovir Cidofovir CDV_MP Cidofovir Monophosphate Cidofovir->CDV_MP Cellular Kinases CDV_DP Cidofovir Diphosphate (Active) CDV_MP->CDV_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition Inhibition of Replication Viral_DNA_Polymerase->Inhibition qPCR_Workflow start Patient Sample (Plasma/Urine) extraction Viral DNA Extraction start->extraction dna Purified Viral DNA extraction->dna qpcr_setup qPCR Reaction Setup dna->qpcr_setup qpcr_run qPCR Amplification & Data Acquisition qpcr_setup->qpcr_run analysis Data Analysis (Ct Values & Standard Curve) qpcr_run->analysis result Viral Load (copies/mL) analysis->result Cyclic_Treatment_Monitoring start Start of Treatment Cycle baseline Baseline Viral Load (qPCR at Day 0) start->baseline treatment Cidofovir Administration baseline->treatment monitoring1 Post-Dose 1 Viral Load (qPCR at Day 7) treatment->monitoring1 monitoring2 End-of-Cycle Viral Load (qPCR at Day 14) monitoring1->monitoring2 decision Assess Treatment Response monitoring2->decision next_cycle Initiate Next Treatment Cycle decision->next_cycle Significant Viral Load Reduction adjust Adjust Treatment Regimen decision->adjust Inadequate Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclic HPMPC Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cyclic HPMPC (cHPMPC) prodrugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary motivations for synthesizing prodrugs of this compound?

A1: The primary goals for developing cHPMPC prodrugs are to:

  • Enhance Oral Bioavailability: cHPMPC, like its parent compound cidofovir (HPMPC), has low oral bioavailability due to the presence of a negatively charged phosphonate group at physiological pH, which limits its ability to cross cell membranes.[1][2]

  • Reduce Nephrotoxicity: Cidofovir is associated with significant kidney toxicity.[2] The cyclic form, cHPMPC, has been shown to be less nephrotoxic.[3] Prodrug strategies aim to maintain this improved safety profile while enhancing delivery.

  • Improve Cellular Permeation: By masking the phosphonate charge, prodrugs can more easily penetrate cells, a crucial step for antiviral activity.

Q2: What are the common classes of cHPMPC prodrugs being investigated?

A2: Common classes of cHPMPC prodrugs include:

  • Ester Prodrugs: These involve esterification of the phosphonate hydroxyl group with various moieties, such as alkoxyalkyl, aryl, and salicylate esters.[4][5]

  • Peptide Conjugates: Dipeptide moieties, often containing serine, can be attached to the phosphonate group.[3][6] These can leverage peptide transporters in the intestine to improve absorption.

  • Lipid Conjugates: Attaching lipid moieties, such as hexadecyloxypropyl (HDP), can increase the lipophilicity of the molecule, aiding in absorption.[1][4]

Q3: What are the key analytical techniques for characterizing cHPMPC prodrugs?

A3: The primary analytical techniques used are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for determining the purity of the prodrug and quantifying its concentration, as well as monitoring the formation of cHPMPC and other metabolites.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are essential for structural elucidation and confirming the successful synthesis of the prodrug.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized prodrugs.[2]

Troubleshooting Guide

Low Reaction Yield

Problem: The yield of the desired cHPMPC prodrug is consistently low.

Potential Cause Troubleshooting Suggestion
Incomplete reaction Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure reagents are fresh and anhydrous, as moisture can quench coupling agents.
Side reactions Use appropriate protecting groups for reactive functional groups on the promoiety to prevent unwanted side reactions. For example, Boc-protection for amino acids in peptide conjugates.[2]
Degradation of starting material or product Optimize the reaction temperature. Some coupling reactions may require gentle heating (e.g., 40°C), while others may proceed better at room temperature to avoid degradation.[7]
Suboptimal coupling agent Experiment with different coupling agents. For peptide couplings, PyBOP is a common choice.[7] For esterifications, Mitsunobu conditions (e.g., triphenylphosphine and DIAD) have been used.[1][4]
Poor solubility of reactants Choose a suitable anhydrous solvent in which all reactants are soluble. DMF is frequently used for these types of reactions.[2]
Product Purity Issues

Problem: The final product is contaminated with impurities that are difficult to remove.

Potential Cause Troubleshooting Suggestion
Unreacted starting materials Ensure the stoichiometry of the reactants is optimized. A slight excess of the promoiety may be required to drive the reaction to completion.
Byproducts from coupling reagents Choose a purification method that effectively removes the byproducts. For example, after a Mitsunobu reaction, triphenylphosphine oxide can be a persistent impurity.
Formation of diastereomers The phosphonate group can be a chiral center, leading to the formation of diastereomers (e.g., axial and equatorial isomers for some ester prodrugs).[5] These may have different reactivity and stability.[5] Chiral chromatography may be necessary for separation.
Degradation during workup or purification Some prodrugs are sensitive to acidic or basic conditions.[8] Use neutral conditions for workup and purification whenever possible. For sensitive compounds, consider purification using C18 cartridges as an alternative to preparative HPLC with harsh mobile phases.[8][9]
Residual solvents After purification, ensure the product is thoroughly dried under high vacuum to remove any residual solvents.
Product Instability

Problem: The purified prodrug degrades upon storage or during in vitro assays.

Potential Cause Troubleshooting Suggestion
Hydrolysis of the prodrug moiety Store the purified prodrug under anhydrous and, if necessary, inert atmosphere at low temperatures. Assess the stability of the prodrug at different pH values to understand its susceptibility to hydrolysis.[2]
Enzymatic degradation If working with biological samples, be aware that esterases and other enzymes can cleave the prodrug moiety.[4][5] The rate of cleavage can depend on the type of tissue homogenate (e.g., plasma, liver, intestinal).[4][5]
Stereoisomer-dependent stability Be aware that different stereoisomers can have significantly different chemical and enzymatic stability. For example, equatorial isomers of some aryl ester prodrugs are more reactive than their axial counterparts.[5]

Experimental Protocols

General Synthesis of a Dipeptide cHPMPC Prodrug

This protocol is a generalized procedure based on methodologies described in the literature.[2][7]

  • Preparation of cHPMPC Salt: To a solution of cHPMPC in anhydrous DMF, add 1.5 equivalents of a suitable base (e.g., DIEA) and warm gently to facilitate dissolution. Remove the solvent under vacuum.

  • Coupling Reaction: To the dried cHPMPC salt, add anhydrous DMF, 1.5 equivalents of the Boc-protected dipeptide promoiety, and 2 equivalents of a coupling agent (e.g., PyBOP). Stir the reaction mixture under an inert atmosphere (e.g., N2) at 40°C for 2-4 hours. Monitor the reaction by 31P NMR or HPLC.

  • Workup and Purification of Protected Prodrug: Remove the solvent under vacuum. Purify the residue by silica gel column chromatography.

  • Deprotection: Dissolve the Boc-protected prodrug in anhydrous DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 3 hours.

  • Final Purification: Remove the solvent under vacuum. Purify the final product by preparative TLC or reversed-phase HPLC. Precipitate the purified product from a concentrated methanol solution by adding diethyl ether.

Stability Assay in Aqueous Buffers
  • Prepare a stock solution of the cHPMPC prodrug in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of 2x buffer solutions at different pH values (e.g., 3.0, 5.0, 7.4).

  • Mix the prodrug stock solution with an equal volume of each 2x buffer solution to achieve the final desired concentration.

  • Incubate the solutions at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot and immediately quench the degradation by adding an equal volume of a stopping solution (e.g., 10% TFA).

  • Analyze the samples by HPLC to determine the concentration of the remaining prodrug and the formation of cHPMPC.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification & Analysis cHPMPC cHPMPC Coupling Coupling Reaction (e.g., PyBOP, DIEA, DMF) cHPMPC->Coupling Promoiety Protected Promoiety (e.g., Boc-Dipeptide) Promoiety->Coupling ProtectedProdrug Protected cHPMPC Prodrug Coupling->ProtectedProdrug Formation of protected intermediate Deprotection Deprotection (e.g., TFA) ProtectedProdrug->Deprotection Purification Purification (HPLC, Prep-TLC) Deprotection->Purification Crude Product FinalProdrug Final cHPMPC Prodrug Purification->FinalProdrug Analysis Analysis (NMR, MS, HPLC) FinalProdrug->Analysis

Caption: General workflow for the synthesis and purification of cHPMPC prodrugs.

Degradation_Pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation (In Vivo/In Vitro) Prodrug cHPMPC Prodrug (e.g., Ester or Peptide) Hydrolysis Hydrolysis (pH dependent) Prodrug->Hydrolysis Aqueous Environment Enzymes Esterases / Peptidases Prodrug->Enzymes Biological Milieu cHPMPC_chem cHPMPC Hydrolysis->cHPMPC_chem Promoiety_chem Released Promoiety Hydrolysis->Promoiety_chem cHPMPC_enz cHPMPC Enzymes->cHPMPC_enz Promoiety_enz Released Promoiety Enzymes->Promoiety_enz

Caption: Potential degradation pathways for cHPMPC prodrugs.

References

Technical Support Center: Preventing In Vitro Degradation of cCDV

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic dinucleotides (cCDVs), with a primary focus on cyclic GMP-AMP (cGAMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the in vitro degradation of cGAMP during your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cGAMP degradation in my in vitro experiments?

A1: The primary cause of 2'3'-cGAMP degradation in mammalian cell cultures, plasma, and tissue extracts is the enzymatic activity of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2] ENPP1 is a ubiquitously expressed extracellular enzyme that efficiently hydrolyzes the phosphodiester bonds of 2'3'-cGAMP, converting it into inactive linear nucleotides.[2][3] In bacterial systems, other phosphodiesterases (PDEs), often containing HD-GYP domains, are responsible for the degradation of 3'3'-cGAMP.[4]

Q2: How can I prevent the degradation of cGAMP in my experiments?

A2: There are two main strategies to prevent cGAMP degradation:

  • Inhibition of ENPP1: Utilize small molecule inhibitors that specifically target the enzymatic activity of ENPP1. This is the most common approach for protecting endogenous or exogenously added cGAMP in mammalian systems.

  • Use of Hydrolysis-Resistant cGAMP Analogs: Employ chemically modified cGAMP analogs that are resistant to hydrolysis by ENPP1 and other phosphodiesterases. This is ideal for experiments where the addition of inhibitors might interfere with downstream assays.

Q3: What are some commercially available ENPP1 inhibitors I can use?

A3: Several ENPP1 inhibitors are commercially available for research purposes. These vary in potency and specificity. Some examples include:

  • STF-1084: A potent and specific cell-impermeable ENPP1 inhibitor.

  • QS1: A non-specific ENPP1 inhibitor that can also affect cGAMP export.

  • Enpp-1-IN-19: An orally active ENPP1 inhibitor.[5]

  • SR-8314: A potent ENPP1 inhibitor that promotes STING activation.[6][7]

  • AVA-NP-695: A selective and highly potent ENPP1 inhibitor.[7]

It is crucial to select an inhibitor based on the specific requirements of your experiment, considering factors like potency (IC50/Ki), specificity, and cell permeability.

Q4: Are there stable cGAMP analogs available for purchase?

A4: Yes, several hydrolysis-resistant cGAMP analogs are commercially available. These typically involve modifications to the phosphodiester backbone:

  • Phosphothioate cGAMP analogs (e.g., 2'3'-cG(s)A(s)MP): These analogs have one or both non-bridging oxygen atoms in the phosphate backbone replaced with sulfur, rendering them resistant to ENPP1-mediated hydrolysis.[8]

  • Dideoxy cGAMP analogs: These analogs lack the hydroxyl groups on the ribose sugar, which are crucial for recognition and cleavage by some phosphodiesterases like viral poxins.[9]

  • 3'O-Methylated cGAMP: Methylation of the 3'-hydroxyl group has been shown to confer metabolic stability against ENPP1.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Complete or rapid loss of cGAMP activity in cell culture supernatant. High levels of secreted or cell-surface ENPP1 activity.1. Add a potent ENPP1 inhibitor (e.g., STF-1084) to the cell culture medium at an effective concentration (typically in the nanomolar to low micromolar range).2. Use a hydrolysis-resistant cGAMP analog for your experiment.3. If possible, use cell lines with low or knocked-out ENPP1 expression.
Inconsistent cGAMP stability between experimental replicates. 1. Variable ENPP1 activity in different batches of serum or plasma.2. Inconsistent cell density or health, leading to variable ENPP1 expression.3. Pipetting errors or inconsistent inhibitor concentrations.1. Use a single batch of serum/plasma for the entire experiment or heat-inactivate the serum (though this may affect other components).2. Ensure consistent cell seeding density and monitor cell viability.3. Prepare fresh dilutions of inhibitors and ensure accurate pipetting.
ENPP1 inhibitor appears to be ineffective. 1. Inhibitor concentration is too low.2. The inhibitor is unstable under experimental conditions.3. The pH of the experimental buffer is suboptimal for inhibitor activity (e.g., some inhibitors lose potency at physiological pH).1. Perform a dose-response curve to determine the optimal inhibitor concentration for your system.2. Check the manufacturer's instructions for storage and handling of the inhibitor.3. Ensure the experimental buffer pH is compatible with the inhibitor's optimal activity range.[2]
Difficulty in detecting and quantifying low levels of cGAMP. 1. The detection method lacks the required sensitivity.2. Loss of cGAMP during sample preparation.1. Use a highly sensitive detection method like LC-MS/MS or a luciferase-based coupled enzyme assay (e.g., cGAMP-Luc).[10]2. Optimize sample extraction and purification steps to minimize loss. Consider using a STING-based affinity capture method (STING-CAP) to concentrate cGAMP from complex samples.[10]
Observed cGAMP degradation even in the presence of an ENPP1 inhibitor. 1. Presence of other phosphodiesterases (less common in mammalian systems for 2'3'-cGAMP).2. Non-enzymatic degradation (unlikely under standard cell culture conditions).3. Incomplete inhibition of ENPP1.1. If working with bacterial-derived cGAMP or in a non-mammalian system, consider the presence of other PDEs.2. Increase the concentration of the ENPP1 inhibitor after confirming it is not causing cellular toxicity.

Quantitative Data Summary

Table 1: In Vitro Stability of cGAMP in Biological Matrices

Biological MatrixcGAMP Half-life (t½)Reference(s)
Mouse Plasma~16 minutes[2]
Human Plasma30 - 60 minutes[2]
Mouse HepatocytesRapid degradation[8]
Mouse Liver MicrosomesStable[8]

Table 2: Potency of Selected ENPP1 Inhibitors

InhibitorIC50 / KiAssay ConditionsReference(s)
STF-1084IC50: 149 ± 20 nM5 µM cGAMP, 10 nM ENPP1[10]
QS1IC50: 1.59 ± 0.07 µM5 µM cGAMP, 10 nM ENPP1[10]
Enpp-1-IN-19IC50: 68 nMcGAMP hydrolysis by ENPP1[5]
SR-8314Ki: 0.079 µMENPP1 activity assay[6]
ISM5939IC50 (cGAMP) pH 7.4: 1.6 nMENPP1 enzymatic assay[11]

Table 3: Relative Stability of cGAMP Analogs to ENPP1 Hydrolysis

cGAMP AnalogStability Compared to 2'3'-cGAMPReference(s)
2'3'-cG(s)A(s)MP (bis-phosphothioate)Highly resistant[8]
3'O-Me-cGAMP (3'O-Methylated)Resistant[8]
Dideoxy-2',3'-cGAMPResistant to viral poxins[9]
3'3'-cGAMPResistant to mammalian ENPP1[3][4]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Assay for cGAMP Degradation

This protocol is adapted from methods used to monitor the hydrolysis of radiolabeled cGAMP.

Materials:

  • [³²P]-labeled cGAMP

  • Unlabeled cGAMP

  • ENPP1 enzyme or cell/tissue lysate

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂)[3]

  • TLC plate (e.g., silica gel)

  • Mobile phase (e.g., 5 mM NH₄HCO₃: 15% H₂O: 85% EtOH)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of unlabeled cGAMP, and a tracer amount of [³²P]-cGAMP.

  • Add the ENPP1 enzyme or lysate to initiate the reaction. If testing inhibitors, pre-incubate the enzyme/lysate with the inhibitor before adding the cGAMP substrate.

  • Incubate the reaction at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction in the aliquots by heat inactivation (95°C for 5 minutes) or by adding EDTA to chelate the metal ions required for enzyme activity.

  • Spot a small volume (1-2 µL) of each reaction aliquot onto the TLC plate.

  • Develop the TLC plate in the mobile phase until the solvent front reaches the top.

  • Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film.

  • Quantify the intensity of the spots corresponding to intact cGAMP and the degradation products (e.g., AMP, GMP). The degradation of cGAMP is observed as a decrease in the intensity of the cGAMP spot and an increase in the intensity of the product spots over time.

Protocol 2: LC-MS/MS Quantification of cGAMP

This method allows for the sensitive and accurate quantification of unlabeled cGAMP in complex biological samples.

Materials:

  • cGAMP standard for calibration curve

  • Isotopically labeled cGAMP (internal standard)

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid (or other appropriate mobile phase additives)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • For cell culture supernatant, collect the media and add an ENPP1 inhibitor immediately to prevent degradation.

    • For intracellular cGAMP, lyse the cells and extract the metabolites, often using a cold solvent mixture like methanol/acetonitrile/water.

    • Spike all samples and standards with a known concentration of the isotopically labeled cGAMP internal standard.

    • Centrifuge the samples to pellet any debris and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Set up the LC method with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of cGAMP from other molecules.

    • Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled cGAMP and the isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the cGAMP standard to the internal standard against the concentration of the cGAMP standard.

    • Quantify the amount of cGAMP in the experimental samples by comparing their peak area ratios to the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

cGAMP_Degradation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Substrate AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP Hydrolysis Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int Synthesizes cGAMP_int->cGAMP_ext Export STING STING cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start Experiment prep_samples Prepare Samples (Cells, Lysates, Plasma) start->prep_samples add_reagents Add cGAMP and/or ENPP1 Inhibitor prep_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate timepoints Collect Samples at Time Points incubate->timepoints stop_reaction Stop Reaction (Heat or EDTA) timepoints->stop_reaction assay Perform Assay stop_reaction->assay tlc TLC assay->tlc Radiolabeled lcms LC-MS/MS assay->lcms Unlabeled luciferase Luciferase Assay assay->luciferase Unlabeled analyze Analyze Data (Quantify Degradation) tlc->analyze lcms->analyze luciferase->analyze end End analyze->end

References

Optimizing dosage and administration of GS-0930 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound specifically designated "GS-0930" is not publicly available in scientific literature. The following technical support guide has been generated based on the properties of similar research compounds, such as kinase inhibitors, to provide a comprehensive framework for optimizing dosage and administration in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a compound like GS-0930?

A: GS-0930 is presumed to be a kinase inhibitor. Kinase inhibitors are a class of small molecule drugs that block the action of kinases, which are enzymes responsible for adding phosphate groups to other molecules (phosphorylation). This process is critical for cell signaling, and its inhibition can affect various cellular processes such as proliferation, differentiation, and apoptosis. The specific kinase(s) targeted by GS-0930 would determine its precise biological effects.

Q2: How should I prepare a stock solution of GS-0930?

A: Most kinase inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is a typical starting concentration for GS-0930 in a cell culture experiment?

A: A common starting point for in vitro experiments with a novel kinase inhibitor is to perform a dose-response curve. A typical range to test would be from 0.01 µM to 10 µM. The optimal concentration will be cell-line and assay-dependent.

Q4: How long should I treat my cells with GS-0930?

A: The duration of treatment will depend on the specific biological question you are investigating. For signaling pathway studies (e.g., Western blotting for phosphorylated proteins), a short treatment of 30 minutes to a few hours may be sufficient. For long-term assays, such as cell viability or proliferation assays, treatment may last from 24 to 72 hours or longer.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate observed in media after adding GS-0930 The final concentration of DMSO is too high.Ensure the final DMSO concentration in your cell culture media is below 0.5% (v/v), as higher concentrations can be toxic to some cell lines and cause compound precipitation.
Poor solubility of GS-0930 in aqueous media.After diluting the GS-0930 stock solution into the media, vortex or gently mix immediately to ensure even dispersion.
High levels of cell death observed at all tested concentrations The compound is highly potent and cytotoxic to the specific cell line.Lower the concentration range in your dose-response experiment (e.g., start from 1 nM).
The DMSO concentration is too high.Prepare a vehicle control with the same final concentration of DMSO to assess its toxicity.
No observable effect of GS-0930 treatment The concentration of GS-0930 is too low.Increase the concentration range in your experiment.
The treatment duration is too short to observe the desired phenotype.Increase the incubation time.
The target kinase is not expressed or is not active in your cell line.Confirm the expression and activity of the target kinase in your cell line using techniques like Western blot or qPCR.
The compound has degraded.Use a fresh aliquot of the GS-0930 stock solution.

Experimental Protocols

Protocol 1: Preparation of GS-0930 Stock Solution
  • Materials: GS-0930 powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the required amount of GS-0930 powder to prepare a 10 mM stock solution.

    • Under sterile conditions, dissolve the GS-0930 powder in the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dose-Response Experiment for Cell Viability
  • Materials: Your cell line of interest, complete cell culture medium, 96-well plates, GS-0930 stock solution (10 mM), a cell viability reagent (e.g., MTT, PrestoBlue™).

  • Procedure:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of the GS-0930 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM). Remember to include a vehicle control (DMSO only) and an untreated control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of GS-0930.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percentage of viable cells relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM GS-0930 Stock in DMSO serial_dilution Perform Serial Dilution of GS-0930 prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with GS-0930 and Controls seed_cells->treat_cells serial_dilution->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation viability_assay Add Cell Viability Reagent incubation->viability_assay read_plate Measure Signal with Plate Reader viability_assay->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for a GS-0930 dose-response experiment.

signaling_pathway GS0930 GS-0930 Kinase Target Kinase GS0930->Kinase Inhibition Substrate Substrate Kinase->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response pSubstrate->Response

Caption: Hypothetical signaling pathway inhibited by GS-0930.

troubleshooting_logic start Experiment Start issue Unexpected Result? start->issue precipitate Precipitate in Media? issue->precipitate Yes high_death High Cell Death? issue->high_death No precipitate->high_death No solution1 Check DMSO concentration Improve mixing precipitate->solution1 Yes no_effect No Effect? high_death->no_effect No solution2 Lower GS-0930 concentration Check DMSO toxicity high_death->solution2 Yes solution3 Increase GS-0930 concentration Increase incubation time Verify target expression no_effect->solution3 Yes end Continue Experiment no_effect->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for GS-0930 experiments.

Technical Support Center: Overcoming Low Cell Permeability of Cyclic HPMPC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclic HPMPC (cHPMPC). The content is designed to address common challenges related to the low cell permeability of this potent antiviral agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (cHPMPC) and why is its cell permeability a concern?

A1: this compound, the cyclic form of cidofovir (HPMPC), is a potent antiviral agent with broad-spectrum activity against DNA viruses.[1] However, its therapeutic efficacy is often limited by low cell permeability.[2] The phosphonate group in its structure is ionized at physiological pH, creating a negatively charged molecule that does not readily cross the lipophilic cell membrane.[2] This poor uptake can lead to suboptimal intracellular concentrations of the active drug, potentially reducing its antiviral effect in in vitro and in vivo models.

Q2: What are the primary strategies to enhance the cellular uptake of cHPMPC?

A2: The two main strategies to overcome the low cell permeability of cHPMPC are:

  • Prodrug Approach: This involves chemically modifying cHPMPC into a more lipophilic form that can more easily traverse the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active cHPMPC.[1][3] Common prodrug strategies include the synthesis of alkoxyalkyl esters (e.g., hexadecyloxypropyl-cHPMPC) and amino acid phosphodiester derivatives.[2][3]

  • Nanoparticle-Based Delivery: Encapsulating cHPMPC within lipid-based nanoparticles can facilitate its entry into cells.[4] These nanoparticles can protect the drug from degradation and interact with the cell membrane to promote uptake through mechanisms like endocytosis.[4]

Q3: How does the cellular uptake of cHPMPC and its parent compound, cidofovir, occur?

A3: The cellular uptake of cidofovir is thought to occur via a slow, temperature-dependent process resembling fluid-phase endocytosis.[5] Due to its structural similarity, cHPMPC likely utilizes a similar endocytic pathway. This mechanism is less efficient than the passive diffusion utilized by more lipophilic molecules. The prodrug and nanoparticle strategies aim to either shift the uptake mechanism towards passive diffusion or enhance the efficiency of endocytic uptake.

Q4: What are the expected outcomes of successfully enhancing cHPMPC's cell permeability?

A4: By improving cell permeability, researchers can expect to see:

  • Increased Intracellular Drug Concentration: Higher levels of cHPMPC and its active phosphorylated metabolites within the target cells.

  • Enhanced Antiviral Activity: A lower effective concentration (EC50) against target viruses due to the increased intracellular drug levels.[3]

  • Improved Oral Bioavailability: For in vivo applications, enhanced permeability across the intestinal epithelium can lead to better absorption after oral administration.[1]

  • Reduced Nephrotoxicity: By achieving therapeutic concentrations with lower systemic doses, the risk of side effects like kidney toxicity, which is associated with high concentrations of cidofovir, may be reduced.[1]

Troubleshooting Guides

Issue 1: Low Antiviral Efficacy of cHPMPC in Cell Culture

Possible Cause: Insufficient intracellular concentration of cHPMPC due to low cell permeability.

Troubleshooting Steps:

  • Verify Compound Integrity: Confirm the purity and stability of your cHPMPC stock solution.

  • Optimize Incubation Time and Concentration: While higher concentrations might seem like a solution, they may also lead to cytotoxicity. Perform a dose-response and time-course experiment to find the optimal balance.

  • Employ a Permeability Enhancement Strategy:

    • Synthesize or Obtain a Prodrug: Consider using an alkoxyalkyl ester prodrug of cHPMPC, such as hexadecyloxypropyl-cHPMPC (HDP-cHPMPC). These have been reported to significantly increase antiviral activity.[3]

    • Formulate with Nanoparticles: Encapsulate cHPMPC in lipid-based nanoparticles to improve cellular uptake.

  • Quantify Intracellular Uptake: Use a validated method, such as LC-MS/MS, to measure the intracellular concentration of cHPMPC after treatment to confirm if low uptake is the issue.

Issue 2: High Variability in Permeability Assay Results (Caco-2, PAMPA)

Possible Cause: Issues with the experimental setup, cell monolayer integrity, or compound stability and solubility.

Troubleshooting Steps:

  • Ensure Monolayer Integrity (Caco-2):

    • Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers. TEER values should be stable and within the recommended range for your specific cell line and plate format before starting the assay.[6]

    • Perform a Lucifer Yellow rejection assay to confirm the tightness of the cell junctions. High leakage of Lucifer Yellow indicates a compromised monolayer.[6]

  • Address Compound Solubility and Non-Specific Binding:

    • Poor aqueous solubility can lead to inaccurate dosing solutions and low recovery. Consider using a co-solvent like DMSO (typically ≤1%) or including Bovine Serum Albumin (BSA) in the receiver buffer to improve solubility and reduce non-specific binding to plasticware.[7]

  • Check for Active Efflux:

    • cHPMPC or its prodrugs could be substrates for efflux transporters like P-glycoprotein (P-gp) expressed in Caco-2 cells.

    • Perform a bi-directional permeability assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[7]

    • Include known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability in the apical-to-basolateral direction increases.[6]

  • Validate Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS/MS) is sensitive and linear in the expected concentration range and that the compound is stable in the assay matrix.

Data Presentation

Table 1: Comparison of Antiviral Activity (EC50) of cHPMPC and its Prodrugs against Human Cytomegalovirus (HCMV)

CompoundVirus StrainCell LineEC50 (µM)Selectivity Index (SI)Reference
Ganciclovir (Control)HCMVHFF0.68>294[2]
cHPMPC-dipeptide prodrug (Val-Ser)HCMVHFF0.68>294[2]
HDP-CDVHCMVHFF0.00425,000[1]
ODE-CDVHCMVHFF0.00616,667[1]

Note: HDP-CDV and ODE-CDV are alkoxyalkyl prodrugs of the parent compound cidofovir, demonstrating the significant increase in potency achievable with this prodrug strategy. Similar enhancements are expected for the cyclic form.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is adapted from standard procedures for assessing intestinal drug permeability.[8][9]

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed Caco-2 cells at a density of approximately 6 x 10^4 cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates).

  • Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the TEER of each well using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Optionally, perform a Lucifer Yellow permeability test to confirm low paracellular flux.

3. Permeability Experiment (Apical to Basolateral):

  • Wash the monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at 37°C.

  • Add HBSS to the basolateral (receiver) chamber.

  • Add the test compound (e.g., cHPMPC or its prodrug) dissolved in HBSS (with a final DMSO concentration of <1%) to the apical (donor) chamber.

  • Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • At the end of the experiment, collect a sample from the apical chamber.

4. Sample Analysis:

  • Quantify the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber (e.g., µmol/s).
    • A is the surface area of the membrane (cm²).
    • C0 is the initial concentration of the drug in the donor chamber (e.g., µmol/cm³).

Protocol 2: Synthesis of Hexadecyloxypropyl-cHPMPC (HDP-cHPMPC)

This protocol is a representative synthesis for an alkoxyalkyl ester prodrug of cHPMPC.[10][11]

1. Cyclization of Cidofovir (HPMPC) to cHPMPC:

  • Dissolve cidofovir in a suitable solvent (e.g., pyridine).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC).

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Purify the resulting cHPMPC.

2. Mitsunobu Reaction for Esterification:

  • Dissolve cHPMPC and 3-hexadecyloxy-1-propanol in an anhydrous solvent (e.g., THF).

  • Add triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Quench the reaction and purify the crude product by column chromatography to obtain HDP-cHPMPC.

Protocol 3: Preparation of cHPMPC-Loaded Lipid Nanoparticles

This is a general protocol for formulating lipid nanoparticles, which can be adapted for cHPMPC.[4][12]

1. Preparation of Lipid Phase:

  • Dissolve a lipid mixture (e.g., glyceryl monostearate as the solid lipid and poloxamer 188 as a stabilizer) in a suitable organic solvent (e.g., ethanol).

  • If preparing a prodrug-loaded nanoparticle, dissolve the lipophilic cHPMPC prodrug in this organic phase.

2. Preparation of Aqueous Phase:

  • Dissolve cHPMPC in an aqueous buffer.

  • If using a stabilizer, it can be dissolved in the aqueous phase.

3. Nanoparticle Formation (High-Shear Homogenization and Ultrasonication):

  • Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid (e.g., 70-80°C).

  • Add the hot aqueous phase to the hot lipid phase under high-speed stirring using a high-shear homogenizer.

  • Subject the resulting pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.

4. Nanoparticle Recovery and Purification:

  • Cool the nanoemulsion to allow the lipid to solidify and form solid lipid nanoparticles (SLNs).

  • The nanoparticle suspension can be purified by methods such as centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

5. Characterization:

  • Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Determine the entrapment efficiency and drug loading by quantifying the amount of cHPMPC in the nanoparticles versus the total amount used.

Protocol 4: MTT Cytotoxicity Assay

This protocol is a standard method to assess the cytotoxicity of cHPMPC and its derivatives.[13]

1. Cell Seeding:

  • Seed cells (e.g., HFF, Vero) in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the assay.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (cHPMPC, prodrugs, etc.) in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for a period relevant to your antiviral assay (e.g., 48-72 hours).

3. MTT Addition:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.

  • Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

prodrug_activation cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space cHPMPC_Prodrug Lipophilic cHPMPC Prodrug (e.g., HDP-cHPMPC) Internalized_Prodrug cHPMPC Prodrug cHPMPC_Prodrug->Internalized_Prodrug Passive Diffusion Membrane cHPMPC Active cHPMPC Internalized_Prodrug->cHPMPC Active_Metabolites cHPMPC-P cHPMPC-PP cHPMPC->Active_Metabolites Phosphorylation Enzymes Intracellular Esterases Enzymes->Internalized_Prodrug Cleavage Viral_DNA_Polymerase Viral DNA Polymerase Active_Metabolites->Viral_DNA_Polymerase Inhibition Inhibition Inhibition of Viral Replication Viral_DNA_Polymerase->Inhibition

Caption: Intracellular activation pathway of a cHPMPC prodrug.

endocytosis_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cHPMPC_NP cHPMPC-Loaded Nanoparticle Cell_Membrane Cell Membrane cHPMPC_NP->Cell_Membrane Endocytosis cHPMPC_Free Free cHPMPC cHPMPC_Free->Cell_Membrane Fluid-Phase Endocytosis (less efficient) Endosome Endosome Cell_Membrane->Endosome Release Release of cHPMPC Endosome->Release Cytoplasm Cytoplasm Release->Cytoplasm

Caption: Proposed cellular uptake pathways for cHPMPC.

References

Technical Support Center: Troubleshooting Cyclic Cidofovir Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclic cidofovir antiviral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Inconsistent EC50 Values

Question 1: Why am I observing significant variability in my EC50 values for cyclic cidofovir across experiments?

Inconsistent EC50 values are a common challenge in cell-based antiviral assays and can stem from several factors. It is crucial to systematically evaluate each component of your experimental workflow.

Possible Causes and Solutions:

  • Cellular Health and Passage Number: The physiological state of your host cells is critical.

    • Solution: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes. Ensure cells are healthy and not overly confluent before seeding.[1][2] Always perform a viability count before starting an experiment.[1]

  • Cell Seeding Density: Inconsistent cell numbers will lead to variable results.

    • Solution: Optimize and strictly control the cell seeding density for your specific cell line and plate format (e.g., 96-well plate). Uneven cell distribution or overgrown monolayers can affect viral spread and drug efficacy.[1][3][4]

  • Virus Stock Quality and Titer: The quality and handling of your virus stock are paramount.

    • Solution: Use a high-quality, high-titer virus stock that has been properly stored in aliquots to avoid repeated freeze-thaw cycles.[2][5][6] The genetic stability of the virus stock should be confirmed, as mutations can alter susceptibility to antivirals.[5] Impurities in the virus stock can also interfere with the assay.[7][8][9]

  • Compound Stability: While cidofovir solutions have demonstrated stability under various storage conditions, the stability of cyclic cidofovir in your specific cell culture medium and experimental conditions should be considered.[10][11]

    • Solution: Prepare fresh dilutions of cyclic cidofovir for each experiment from a validated stock solution. If the compound is dissolved in a solvent like DMSO, ensure the final concentration in the assay does not affect cell viability.

  • Assay Technique and Pipetting Errors: Minor variations in technique can introduce significant errors.

    • Solution: Ensure consistent pipetting, especially for serial dilutions and reagent additions. Use calibrated pipettes and follow a standardized protocol for all steps, including incubation times and washing procedures.[2][12]

Category 2: Plaque Assay-Specific Issues

Question 2: My plaques are poorly defined, inconsistent in size, or absent in my plaque reduction assay.

Plaque morphology is a key readout in this assay. Any inconsistencies can compromise the quantification of antiviral activity.

Possible Causes and Solutions:

  • Overlay Medium Issues: The concentration and temperature of the overlay are critical.

    • Solution: If using an agarose overlay, ensure the concentration is optimal to restrict viral spread without being too viscous. The temperature of the overlay when added to the cells should be carefully controlled (around 45°C) to avoid cell death.[13] If plaques are diffuse, consider increasing the agarose concentration.[13]

  • Cell Monolayer Health: A uniform and healthy cell monolayer is essential for clear plaque formation.

    • Solution: Ensure the cell monolayer is 90-100% confluent at the time of infection.[2] Over-confluent or unhealthy cells can lead to inconsistent results.[2] Check for "crescent moon" shapes at the well edges, which can indicate the monolayer has dried out.[12]

  • Virus Adsorption Time: Insufficient time for the virus to attach to the cells can lead to fewer plaques.

    • Solution: Optimize the virus adsorption period (typically 1-2 hours) and gently rock the plates during this time to ensure even distribution of the inoculum.[14][15]

  • Staining Issues: Improper staining can make plaques difficult to visualize and count.

    • Solution: Ensure the staining solution (e.g., crystal violet) is properly prepared and that the cells are adequately fixed before staining. Be gentle when removing the overlay to avoid scraping the cell monolayer.[13]

Category 3: CPE Assay-Specific Issues

Question 3: I am not seeing a clear distinction between protected and unprotected cells in my Cytopathic Effect (CPE) inhibition assay.

The dynamic range of your CPE assay is crucial for accurately determining antiviral efficacy.

Possible Causes and Solutions:

  • Suboptimal Multiplicity of Infection (MOI): The amount of virus used is critical.

    • Solution: Titrate your virus stock to determine the optimal MOI that results in >80% CPE in the virus control wells within the desired timeframe.[16]

  • Incorrect Incubation Time: The timing of the assay endpoint is important.

    • Solution: The incubation period should be long enough for significant CPE to develop in the virus control wells but not so long that the uninfected control cells become unhealthy.[17]

  • Cell Viability Readout: The method used to assess cell viability can affect the results.

    • Solution: Ensure that the chosen viability assay (e.g., Neutral Red, MTS, ATP-based) is linear within the range of cell densities used.[17][18][19] Be aware that some compounds can interfere with certain viability reagents.

  • Compound Cytotoxicity: The compound itself may be toxic to the cells at the concentrations tested.

    • Solution: Always run a parallel cytotoxicity assay with the compound in the absence of the virus to determine its effect on cell viability.[20] This will help distinguish between antiviral activity and cytotoxicity.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of cidofovir (CDV) and its analogs, including cyclic cidofovir (cCDV), against various herpesviruses. This data is provided for comparative purposes.

Table 1: Antiviral Activity of Cidofovir (CDV) and Cyclic Cidofovir (cCDV) Analogs against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) [21]

CompoundVirus StrainEC50 (µM)
HDP-CDVHSV-10.001 - 0.01
ODP-CDVHSV-10.001 - 0.01
OLE-CDVHSV-10.001 - 0.01
OLP-CDVHSV-10.001 - 0.01
CDVHSV-11 - 10
HDP-cCDVHSV-10.01 - 0.1
HDP-CDVVZV0.0001 - 0.01
ODP-CDVVZV0.0001 - 0.01
CDVVZV0.1 - 1

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. HDP (hexadecyloxypropyl), ODP (octadecyloxypropyl), OLE (oleyloxyethyl), OLP (oleyloxypropyl) are lipid esters of CDV and cCDV.

Table 2: Antiviral Activity of Cidofovir (CDV) against Vaccinia Virus (VV) Strains [22]

Virus StrainEC50 (µM)
WR30.85 ± 8.78
IHD-J18.74 ± 6.02
IHD-W20.61 ± 4.21

Experimental Protocols

Protocol 1: Plaque Reduction Assay

This protocol provides a general framework for performing a plaque reduction assay to determine the antiviral activity of cyclic cidofovir.

  • Cell Seeding: Seed confluent monolayers of a susceptible host cell line in 6-well or 12-well plates. Incubate until cells reach 90-100% confluency.[2]

  • Compound Preparation: Prepare serial dilutions of cyclic cidofovir in cell culture medium.

  • Virus Infection: Aspirate the cell culture medium and infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well.

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment.[14][15]

  • Overlay Application: Remove the virus inoculum and add an overlay medium containing the different concentrations of cyclic cidofovir. The overlay is typically 0.5% - 1.2% methylcellulose or a low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this can range from 3 to 14 days depending on the virus).[23]

  • Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet.[14]

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of cyclic cidofovir that reduces the number of plaques by 50% compared to the virus control.

Protocol 2: CPE Inhibition Assay

This protocol outlines a general procedure for a CPE inhibition assay.

  • Cell Seeding: Seed a susceptible host cell line into 96-well plates at a pre-optimized density.[18]

  • Compound Addition: Add serial dilutions of cyclic cidofovir to the wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

  • Virus Inoculation: Infect the cells with a pre-determined MOI of the virus that causes significant CPE within the desired assay timeframe.[15][16]

  • Incubation: Incubate the plates at 37°C until >80% CPE is observed in the virus control wells.[16]

  • Cell Viability Measurement: Quantify cell viability using a suitable method, such as staining with Neutral Red or using a commercial ATP-based luminescence assay.[18][24]

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the EC50 value is determined.

Visualizations

Mechanism of Action of Cidofovir

Cidofovir, the parent compound of cyclic cidofovir, requires intracellular phosphorylation to become active. Cyclic cidofovir is converted to cidofovir within the cell.[25][26] The active diphosphate form then competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation.[27]

Cidofovir Mechanism of Action cluster_cell Host Cell cCDV Cyclic Cidofovir CDV Cidofovir (CDV) cCDV->CDV Biotransformation CDVp CDV-monophosphate CDV->CDVp Cellular Kinases CDVpp CDV-diphosphate (Active Form) CDVp->CDVpp Cellular Kinases vDNAP Viral DNA Polymerase CDVpp->vDNAP Inhibits vDNA Viral DNA Elongation vDNAP->vDNA Mediates Terminated Chain Termination vDNA->Terminated Plaque Reduction Assay Workflow Start Start Seed 1. Seed Host Cells in Multi-well Plate Start->Seed Infect 2. Infect with Virus Seed->Infect Adsorb 3. Virus Adsorption (1-2 hours) Infect->Adsorb Overlay 4. Add Overlay with Cyclic Cidofovir Dilutions Adsorb->Overlay Incubate 5. Incubate (3-14 days) Overlay->Incubate FixStain 6. Fix and Stain Cells Incubate->FixStain Count 7. Count Plaques FixStain->Count Analyze 8. Calculate EC50 Count->Analyze End End Analyze->End Troubleshooting Flowchart Start Inconsistent Results (e.g., variable EC50) CheckCells Review Cell Culture Practices: - Passage number? - Cell health? - Seeding density? Start->CheckCells CheckVirus Evaluate Virus Stock: - Aliquoted? - Freeze-thaw cycles? - Titer consistent? CheckCells->CheckVirus Cells OK OptimizeCells Optimize Cell Culture: - Use low passage cells - Standardize seeding CheckCells->OptimizeCells Issue Found CheckCompound Verify Compound Handling: - Fresh dilutions? - Correct solvent concentration? CheckVirus->CheckCompound Virus OK OptimizeVirus Optimize Virus Usage: - Use fresh aliquots - Re-titer stock CheckVirus->OptimizeVirus Issue Found CheckAssay Examine Assay Procedure: - Pipetting technique? - Consistent incubation times? - Overlay preparation? CheckCompound->CheckAssay Compound OK OptimizeCompound Standardize Compound Prep: - Prepare fresh - Validate stock CheckCompound->OptimizeCompound Issue Found OptimizeAssay Refine Assay Technique: - Calibrate pipettes - Follow SOP strictly CheckAssay->OptimizeAssay Issue Found ReRun Re-run Assay with Optimized Parameters CheckAssay->ReRun Assay OK OptimizeCells->ReRun OptimizeVirus->ReRun OptimizeCompound->ReRun OptimizeAssay->ReRun

References

Technical Support Center: Strategies to Mitigate Cidofovir (CDV) Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with cidofovir (CDV)-induced cytotoxicity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our cell line after treatment with cidofovir. What are the primary reasons for this?

A1: High cytotoxicity with cidofovir in vitro is often linked to its mechanism of action and cellular uptake. The primary reasons include:

  • Nephrotoxicity: Cidofovir is known for its dose-limiting nephrotoxicity, which is recapitulated in vitro, particularly in renal proximal tubular epithelial cells.[1][2][3] This is due to the drug's accumulation in these cells.

  • Cellular Uptake via Organic Anion Transporter 1 (OAT1): Cidofovir is a substrate for the human renal organic anion transporter 1 (hOAT1).[4][5] Cell lines that express high levels of hOAT1 will actively transport cidofovir into the cell, leading to high intracellular concentrations and subsequent cytotoxicity.[6][7]

  • Induction of Apoptosis: Cidofovir has been shown to induce apoptosis, or programmed cell death, in proximal tubular cells.[1][2] This process is characterized by the activation of caspases, such as caspase-3.[1][2]

Q2: What are the recommended strategies to reduce cidofovir-induced cytotoxicity in our in vitro experiments?

A2: Several strategies can be employed to mitigate cidofovir's cytotoxic effects in vitro:

  • Coadministration with Probenecid: Probenecid is an inhibitor of OAT1 and can competitively block the uptake of cidofovir into cells expressing this transporter.[8][9][10][11] This leads to a significant reduction in intracellular cidofovir concentration and, consequently, lower cytotoxicity.[4]

  • Use of Cidofovir Prodrugs: Consider using a prodrug of cidofovir, such as brincidofovir (BCV). BCV is a lipid conjugate of cidofovir that enters cells independently of OAT1, resulting in reduced nephrotoxicity while maintaining or even enhancing antiviral activity.[12][13]

  • Inhibition of Apoptosis: If apoptosis is the primary mechanism of cell death, the use of apoptosis inhibitors may be beneficial. A pan-caspase inhibitor or a specific caspase-3 inhibitor (e.g., DEVD) can prevent cidofovir-induced apoptosis.[1][2]

  • Supplementation with Survival Factors: The addition of survival factors like insulin-like growth factor-1 (IGF-1) or hepatocyte growth factor (HGF) to the cell culture medium has been shown to be protective against cidofovir-induced apoptosis.[1][2]

  • Novel Drug Delivery Systems: Exploring novel delivery mechanisms, such as loading cidofovir onto nanoparticles, may allow for efficacy at lower, less toxic concentrations.[14]

Q3: How do I choose the right cell line for my cidofovir experiments to minimize off-target cytotoxicity?

A3: The choice of cell line is critical for accurately assessing cidofovir's effects.

  • OAT1 Expression: Be aware of the OAT1 expression status of your cell line. If you are not studying nephrotoxicity specifically, using a cell line with low or no OAT1 expression will result in significantly lower cidofovir uptake and cytotoxicity.[6][7] For nephrotoxicity studies, using cells engineered to express hOAT1 (e.g., CHO-hOAT1 or HEK293-OAT1) is recommended to model the in vivo situation accurately.[4]

  • Cell Type Specificity: Cidofovir-induced apoptosis has been shown to be specific to proximal tubular epithelial cells and not observed in human kidney fibroblast cell lines.[1][2] Ensure your chosen cell line is appropriate for your research question.

Troubleshooting Guides

Problem 1: Excessive cell death observed even at low concentrations of cidofovir.

Possible Cause Troubleshooting Step
High OAT1 expression in the cell line. Verify the OAT1 expression level in your cells. Consider using an OAT1 inhibitor like probenecid or switching to a cell line with lower OAT1 expression.
High sensitivity of the cell line to apoptosis. Perform an apoptosis assay (e.g., Annexin V staining, caspase activity assay) to confirm the mechanism of cell death. If apoptotic, try co-treatment with a caspase inhibitor.
Incorrect assessment of cytotoxicity. Use multiple cytotoxicity assays to confirm the results. For example, complement a metabolic assay like MTT with a membrane integrity assay like LDH release.[15]

Problem 2: Inconsistent results in cidofovir cytotoxicity assays.

Possible Cause Troubleshooting Step
Variability in cell culture conditions. Ensure consistent cell passage number, seeding density, and growth phase during experiments.
Probenecid concentration is not optimal. Perform a dose-response experiment to determine the optimal, non-toxic concentration of probenecid for your specific cell line.
Drug degradation. Prepare fresh solutions of cidofovir and probenecid for each experiment.

Data Presentation

Table 1: Effect of OAT1 Expression on Cidofovir Cytotoxicity

Cell LineOAT1 ExpressionCidofovir IC50 (µM)Fold Difference in CytotoxicityReference
CHOParental (Low/None)>1000-[4]
CHO-hOAT1Stably Transfected~2.5~400-fold higher[4]
HEK293WildtypeNot cytotoxic-[6]
HEK293-OAT1TransfectedCytotoxicSignificantly increased[6]

Table 2: Effect of Probenecid on Cidofovir Cytotoxicity in CHO-hOAT1 Cells

TreatmentCidofovir IC50 (µM)Protective EffectReference
Cidofovir alone~2.5-[4]
Cidofovir + ProbenecidMarkedly increasedSignificant reduction in cytotoxicity[4]

Experimental Protocols

Protocol 1: Probenecid Co-treatment to Reduce Cidofovir Cytotoxicity

  • Cell Seeding: Seed the OAT1-expressing cells (e.g., HK-2, CHO-hOAT1) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Probenecid Pre-treatment: Prepare a stock solution of probenecid. Dilute the probenecid in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the probenecid-containing medium. Incubate for 1-3 hours. Note: A dose-response curve for probenecid alone should be performed beforehand to determine the highest non-toxic concentration.

  • Cidofovir Treatment: Prepare serial dilutions of cidofovir in cell culture medium that also contains the pre-determined concentration of probenecid.

  • Incubation: Remove the probenecid pre-treatment medium and add the cidofovir and probenecid co-treatment medium to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Following incubation, assess cell viability using a standard cytotoxicity assay such as the MTT or LDH assay.

Protocol 2: Assessment of Apoptosis Inhibition

  • Cell Seeding: Seed proximal tubular cells (e.g., HK-2) in an appropriate culture vessel (e.g., 6-well plate). Allow cells to attach.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a caspase inhibitor (e.g., 50 µM Z-DEVD-FMK) for 1-2 hours before adding cidofovir.

  • Cidofovir Treatment: Add cidofovir at a concentration known to induce apoptosis (e.g., 10-40 µg/ml) to the wells, both with and without the caspase inhibitor.[2]

  • Incubation: Incubate for a period known to induce peak apoptosis (e.g., 7 days for primary human proximal tubular cells).[2]

  • Apoptosis Detection: Harvest the cells and assess for apoptosis using methods such as:

    • Flow cytometry: Stain with Annexin V and propidium iodide to detect early and late apoptotic cells.

    • Western Blot: Analyze cell lysates for the presence of cleaved (active) caspase-3 fragments.[2]

    • Microscopy: Observe morphological changes associated with apoptosis (e.g., cell shrinkage, membrane blebbing).

Visualizations

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space CDV_ext Cidofovir (CDV) OAT1 OAT1 Transporter CDV_ext->OAT1 Uptake Probenecid Probenecid Probenecid->OAT1 Inhibits CDV_int Intracellular Cidofovir OAT1->CDV_int Cytotoxicity Cytotoxicity & Apoptosis CDV_int->Cytotoxicity Induces

Caption: OAT1-mediated uptake of Cidofovir and its inhibition by Probenecid.

CDV High Intracellular Cidofovir Concentration Apoptosis_Signal Apoptotic Signaling Cascade Initiation CDV->Apoptosis_Signal Caspase3_inactive Pro-caspase-3 (Inactive) Apoptosis_Signal->Caspase3_inactive Activates Caspase3_active Caspase-3 (Active) Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis (Cell Death) Caspase3_active->Apoptosis Executes DEVD DEVD Inhibitor DEVD->Caspase3_active Inhibits Survival_Factors Survival Factors (e.g., IGF-1, HGF) Survival_Factors->Apoptosis_Signal Inhibits

Caption: Cidofovir-induced apoptotic pathway and points of intervention.

Start Start: High CDV Cytotoxicity Check_OAT1 Is cell line OAT1 positive? Start->Check_OAT1 Use_Probenecid Co-treat with Probenecid Check_OAT1->Use_Probenecid Yes Use_OAT1_neg_cell Switch to OAT1-negative cell line Check_OAT1->Use_OAT1_neg_cell Alternative Check_Apoptosis Assess for Apoptosis Check_OAT1->Check_Apoptosis No End End: Reduced Cytotoxicity Use_Probenecid->End Use_OAT1_neg_cell->End Use_Inhibitor Use Caspase Inhibitor Check_Apoptosis->Use_Inhibitor Yes Use_Prodrug Consider Brincidofovir (BCV) Check_Apoptosis->Use_Prodrug No Use_Inhibitor->End Use_Prodrug->End

Caption: Troubleshooting workflow for reducing Cidofovir cytotoxicity.

References

Technical Support Center: Enhancing the Oral Bioavailability of GS-0930 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally bioavailable GS-0930 derivatives.

I. Frequently Asked Questions (FAQs)

Q1: What are the main barriers to the oral bioavailability of GS-0930 derivatives?

The primary parent nucleoside, GS-441524, exhibits low oral bioavailability.[1][2] This is primarily attributed to:

  • Low membrane permeability: As a hydrophilic molecule, GS-441524 has limited ability to passively diffuse across the intestinal epithelium.[3]

  • Potential for efflux: GS-441524 is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of intestinal cells back into the lumen, reducing absorption.[4][5]

  • Metabolic instability: While generally stable in liver microsomes, the overall metabolism and first-pass effect can contribute to reduced bioavailability.[4][5]

Q2: What are the most common strategies to enhance the oral bioavailability of GS-0930 derivatives?

The most successful strategy to date is the use of prodrugs .[1][6] By masking the hydrophilic hydroxyl groups of the parent nucleoside, prodrugs can enhance lipophilicity, leading to improved membrane permeability and oral absorption. Once absorbed, these prodrugs are metabolized to release the active GS-441524. Examples of orally bioavailable prodrugs of GS-441524 include Remdesivir (intravenous, but a prodrug nonetheless), and oral candidates like VV116, ATV006, and GS-621763.[1]

Other potential strategies that can be explored include:

  • Formulation with absorption enhancers: Using excipients that can transiently open tight junctions or inhibit efflux transporters.[7]

  • Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake.

  • Co-crystals: Engineering co-crystals of the drug with other molecules can improve its solubility and dissolution rate.[8]

Q3: How is the oral bioavailability of GS-0930 derivatives assessed?

A combination of in vitro and in vivo models is used:

  • In vitro permeability assays:

    • Caco-2 cell permeability assay: This is the gold standard for predicting human intestinal absorption and identifying potential P-gp efflux substrates.[9][10]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free, high-throughput screen for passive membrane permeability.[8][11]

  • In vivo pharmacokinetic (PK) studies:

    • These are typically conducted in animal models such as rats, mice, dogs, and monkeys.[2][5][12] The drug is administered orally and intravenously to determine key PK parameters and calculate absolute oral bioavailability.[13]

II. Troubleshooting Guides

A. In Vitro Permeability Assays
Issue Possible Cause(s) Recommended Solution(s)
Low Apparent Permeability (Papp) for a control compound that should be highly permeable (e.g., propranolol) - Poor cell monolayer integrity (low TEER values).[10] - Incorrect buffer pH. - Bacterial contamination.- Ensure TEER values are within the acceptable range for your lab (typically >200 Ω·cm²).[7] - Verify the pH of all buffers. - Regularly screen cell cultures for mycoplasma.
High Papp for a low permeability control (e.g., Lucifer Yellow) - Leaky cell monolayers (compromised tight junctions).[10]- Check for overgrown or under-confluent cells. - Ensure cells are cultured for the optimal duration (typically 21 days).[14]
High Efflux Ratio (>2) for the test compound - The compound is a substrate for an efflux transporter (e.g., P-gp).[10]- Confirm P-gp interaction by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.[15]
Low Mass Balance / Poor Recovery - Compound binding to the plate plastic. - Compound instability in the assay buffer. - Intracellular sequestration.- Use low-binding plates. - Assess compound stability in the assay buffer at 37°C over the experiment's duration. - Analyze cell lysates to quantify intracellular drug concentration.
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Permeability Values for the Same Compound - Incomplete dissolution of the compound in the donor well. - Air bubbles trapped under the filter membrane. - Inconsistent coating of the lipid membrane.- Ensure complete solubilization of the compound; consider using a co-solvent if necessary, keeping the final concentration low (e.g., <1% DMSO). - Carefully inspect for and remove any air bubbles. - Ensure a standardized and consistent procedure for applying the lipid solution.
Low Permeability for a Compound Expected to be Permeable - The compound's permeability is primarily through active transport, which PAMPA does not measure.[8]- Use the Caco-2 assay to investigate the role of active transport.
B. In Vivo Pharmacokinetic Studies
Issue Possible Cause(s) Recommended Solution(s)
High Variability in Plasma Concentrations Between Animals - Inaccurate dosing. - Differences in food intake (for oral dosing). - Stress-induced physiological changes in the animals.- Ensure accurate and consistent administration of the dose. - Fast animals overnight before oral dosing.[16] - Acclimatize animals to the experimental conditions to minimize stress.
Low Oral Bioavailability - Poor absorption (low permeability and/or solubility). - High first-pass metabolism in the gut wall or liver.[13] - Efflux back into the gut lumen.- Analyze the formulation; consider using enabling formulations (e.g., solutions, suspensions with solubilizing agents).[12] - Conduct in vitro metabolism studies (liver microsomes, S9 fractions) to assess metabolic stability. - Correlate with in vitro Caco-2 efflux data.
Non-linear Pharmacokinetics (Dose-dependent changes in PK parameters) - Saturation of absorption transporters. - Saturation of metabolic enzymes. - Saturation of efflux transporters.- Conduct studies at multiple dose levels to characterize the non-linearity.

III. Data Presentation

Table 1: Oral Bioavailability of GS-441524 in Different Species

Species Oral Bioavailability (%) Reference(s)
Mice39%[2][5]
Rats16-33%[1][2][5]
Dogs85-92%[2][17]
Cynomolgus Monkeys<8.3%[1][2][5][6]
Humans (estimated)13-20%[17]

Table 2: In Vitro Permeability Classification

Permeability Class Caco-2 Papp (x 10⁻⁶ cm/s) Predicted In Vivo Absorption Reference(s)
Low< 1.00-20%[14]
Moderate1.0 - 10.020-70%[14]
High> 10.070-100%[14]

IV. Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of a GS-0930 derivative across a Caco-2 cell monolayer to predict intestinal absorption and identify potential for active efflux.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto Transwell inserts (e.g., 0.4 µm pore size) at an appropriate density.

    • Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[7]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.[10]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For A-to-B (apical to basolateral) transport, add the test compound in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • For B-to-A (basolateral to apical) transport, add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both donor and receiver compartments.

  • Sample Analysis and Calculation:

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the involvement of active efflux.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To rapidly assess the passive permeability of GS-0930 derivatives.

Methodology:

  • Preparation of the PAMPA "Sandwich":

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane).[18]

  • Assay Procedure:

    • Prepare a solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).

    • Add the compound solution to the donor wells.

    • Fill the acceptor wells with fresh buffer.

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate at room temperature for a specified time (e.g., 4-16 hours).[18]

  • Sample Analysis and Calculation:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the effective permeability (Pe) using an appropriate equation that accounts for the volumes of the donor and acceptor wells, the filter area, and the incubation time.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a GS-0930 derivative.

Methodology:

  • Animal Dosing:

    • Use adult male Sprague-Dawley or Wistar rats.[12]

    • Divide the animals into two groups: intravenous (IV) and oral (PO).

    • Fast the PO group overnight.[16]

    • Administer the compound as a solution or suspension. For the IV group, administer via the tail vein. For the PO group, administer by oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following PK parameters for both IV and PO routes:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax) (for PO)

      • Time to reach Cmax (Tmax) (for PO)

      • Elimination half-life (t½)

      • Clearance (CL) (for IV)

      • Volume of distribution (Vd) (for IV)

    • Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

V. Visualizations

Experimental_Workflow_for_Oral_Bioavailability_Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation PAMPA PAMPA Assay (Passive Permeability) Decision1 Permeable? PAMPA->Decision1 Caco2 Caco-2 Assay (Passive + Active Transport) Metabolism Microsomal Stability Assay Caco2->Metabolism Decision2 Metabolically Stable? Metabolism->Decision2 PK_Study Rat Pharmacokinetic Study (IV and PO Dosing) Analysis Calculate Oral Bioavailability (F%) PK_Study->Analysis Decision3 Good Bioavailability? Analysis->Decision3 Start GS-0930 Derivative Start->PAMPA Decision1->Caco2 Yes Optimize Optimize Derivative (e.g., Prodrug Strategy) Decision1->Optimize No Decision2->PK_Study Yes Decision2->Optimize No Decision3->Optimize No Proceed Lead Candidate Decision3->Proceed Yes

Caption: Workflow for assessing the oral bioavailability of GS-0930 derivatives.

Nucleoside_Analog_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Drug_Lumen GS-0930 Derivative (e.g., Prodrug) Passive Passive Diffusion Drug_Lumen->Passive Lipophilic Prodrug CNT CNT (Uptake Transporter) Drug_Lumen->CNT Hydrophilic Drug ENT ENT (Uptake Transporter) Drug_Lumen->ENT Hydrophilic Drug Metabolism Intracellular Metabolism (Prodrug -> Active Drug) Passive->Metabolism CNT->Metabolism ENT->Metabolism Pgp P-gp/BCRP (Efflux Transporter) Pgp->Drug_Lumen Efflux Drug_Intra Active Drug (GS-441524) Metabolism->Drug_Intra Drug_Intra->Pgp Drug_Blood Absorbed Drug Drug_Intra->Drug_Blood Absorption

References

Methods for monitoring the purity of synthesized Cyclic HPMPC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the methods for monitoring the purity of synthesized Cyclic HPMPC (cHPMPC).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods recommended for determining the purity of synthesized cHPMPC?

The most effective methods for assessing the purity of cHPMPC are chromatography and spectroscopy-based. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a cornerstone technique for separating cHPMPC from its impurities and quantifying its purity.[1][2][3] For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is indispensable.[4][5][6] Additionally, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹H qNMR, offers an orthogonal method for determining absolute purity without the need for a reference standard of every impurity.[7]

Q2: What types of impurities can be expected in a synthesized batch of cHPMPC?

Impurities in synthesized cHPMPC can be broadly categorized into two groups:

  • Process-Related Impurities: These are by-products formed during the chemical synthesis. They can include unreacted starting materials, intermediates, reagents, or products from side reactions.[3][8]

  • Degradation Products: These impurities arise from the chemical breakdown of cHPMPC during synthesis, purification, or storage. Chemical degradation of cHPMPC prodrugs has been shown to result in the formation of both this compound and the corresponding HPMPC monoester.[1]

Identifying and controlling these impurities is critical for the quality, safety, and efficacy of the final product.[4][9]

Q3: How can I establish a robust Quality Control (QC) system for monitoring cHPMPC purity?

A robust QC system involves a multi-step approach to ensure the consistency and reliability of your purity analysis. This includes:

  • Method Validation: Validate your analytical methods (e.g., HPLC) to ensure they are accurate, precise, specific, and reproducible for cHPMPC analysis.

  • Reference Standards: Use well-characterized reference standards for cHPMPC and any known impurities for accurate identification and quantification.

  • System Suitability Tests: Perform system suitability tests before each analytical run to verify the performance of the chromatographic system.

  • Quality Control Samples: Regularly analyze quality control (QC) samples with known concentrations of cHPMPC to monitor the performance of the analytical method over time and correct for signal drift in large-scale studies.[10]

  • Documentation: Maintain detailed records of all synthesis batches, analytical results, and any deviations encountered.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram.

  • Possible Cause 1: Process-Related Impurity. A side reaction or incomplete reaction during synthesis may have produced an unexpected compound.

    • Solution: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. This data can help elucidate the structure of the impurity and trace its origin in the synthetic pathway.[4][5] Synthesizing potential impurities can serve as reference standards to confirm their identity.[3]

  • Possible Cause 2: Degradation Product. The sample may have degraded due to improper handling or storage conditions (e.g., exposure to inappropriate temperatures, pH, or light).

    • Solution: Review the stability data for cHPMPC.[1] Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, light) to intentionally degrade the cHPMPC and see if the resulting degradant peaks match the unexpected peaks in your sample.[9]

  • Possible Cause 3: Contamination. The sample, solvent, or HPLC system may be contaminated.

    • Solution: Run a blank injection (mobile phase only) to check for contamination in the solvent or system. Ensure proper cleaning of all glassware and use high-purity solvents.

Issue 2: Poor peak resolution or shape in the HPLC chromatogram.

  • Possible Cause 1: Inappropriate Mobile Phase. The composition of the mobile phase (e.g., pH, solvent ratio) may not be optimal for separating cHPMPC from its impurities.

    • Solution: Adjust the mobile phase composition. For reverse-phase HPLC, modifying the organic solvent percentage or the pH of the aqueous buffer can significantly impact resolution.

  • Possible Cause 2: Column Degradation. The HPLC column performance may have deteriorated over time.

    • Solution: Flush the column with a strong solvent or replace it if necessary. Always use a guard column to protect the analytical column.

  • Possible Cause 3: Co-eluting Compounds. Structurally similar impurities, such as isomers, may be difficult to separate using a standard one-dimensional HPLC method.[6]

    • Solution: Consider using an orthogonal separation technique, such as two-dimensional LC (2D-LC), which can provide significantly higher peak capacity and resolve co-eluting compounds.[6]

Quantitative Data Summary

The following table outlines potential impurities and common analytical parameters for purity assessment of cHPMPC. The specific retention times (RT) are illustrative and will vary based on the exact HPLC method used.

Compound Potential Identity Typical Analytical Method Expected m/z [M+H]⁺ Notes
Main Peak This compoundRP-HPLC, LC-MS, ¹H qNMR276.08The primary active compound.
Impurity A HPMPC (cidofovir)RP-HPLC, LC-MS279.09Potential hydrolysis product or synthetic precursor.
Impurity B HPMPC MonoesterRP-HPLC, LC-MSVariesA potential degradation product from cHPMPC prodrugs.[1]
Impurity C Unreacted IntermediateLC-MS, Synthesis ConfirmationVariesDepends on the specific synthetic route used.
Impurity D Diastereomeric ImpurityChiral HPLC276.08May form during synthesis steps involving chiral centers.[8]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a general methodology for analyzing the purity of cHPMPC. It should be optimized for your specific instrument and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detector at a wavelength where cHPMPC and potential impurities have significant absorbance (e.g., 270 nm).

  • Sample Preparation: Dissolve a known amount of the synthesized cHPMPC in the initial mobile phase composition to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of cHPMPC as the percentage of the main peak area relative to the total area of all peaks.

    Purity (%) = (Area of cHPMPC Peak / Total Area of All Peaks) x 100

Protocol 2: Impurity Identification using LC-MS
  • Utilize an HPLC method similar to the one described above, but with a mass spectrometer as the detector.

  • Ensure the mobile phase is compatible with mass spectrometry (i.e., uses volatile buffers like ammonium acetate or ammonium formate).

  • Acquire mass spectra for all peaks detected in the chromatogram.

  • The obtained molecular weight information from the mass spectra will provide crucial data for proposing the chemical structures of unknown impurities.[2]

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Methods cluster_evaluation Data Evaluation & Reporting synthesis Synthesized cHPMPC Batch sampling Representative Sampling synthesis->sampling prep Sample Preparation (Dissolution & Filtration) sampling->prep hplc 1. HPLC Screening (Purity Assessment) prep->hplc lcms 2. LC-MS Analysis (Impurity ID) hplc->lcms If unknown impurities > threshold qnmr 3. qNMR (Optional) (Absolute Purity) hplc->qnmr For orthogonal confirmation data Data Analysis (% Purity, Impurity Profile) hplc->data lcms->data qnmr->data spec Compare to Specifications data->spec report Final Purity Report spec->report Pass/Fail

Caption: Workflow for cHPMPC Purity Monitoring.

HPLC_Troubleshooting cluster_peaks Peak-Related Issues cluster_resolution Resolution & Shape Issues start HPLC Analysis Issue issue_peak Unexpected Peaks? start->issue_peak issue_res Poor Resolution? start->issue_res cause_contam Contamination? issue_peak->cause_contam Yes cause_degrad Degradation? cause_contam->cause_degrad No sol_blank Run Blank Injection cause_contam->sol_blank Check sol_clean Use High-Purity Solvents cause_contam->sol_clean Check cause_process Process Impurity? cause_degrad->cause_process No sol_force Perform Forced Degradation cause_degrad->sol_force Check sol_lcms Identify with LC-MS cause_process->sol_lcms Investigate cause_mobile Mobile Phase? issue_res->cause_mobile Yes cause_column Column Health? cause_mobile->cause_column No sol_optimize Optimize Gradient/pH cause_mobile->sol_optimize Action sol_flush Flush or Replace Column cause_column->sol_flush Action

Caption: Troubleshooting Guide for HPLC Analysis.

References

Impact of serum proteins on cyclic cidofovir activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cyclic cidofovir in in vitro antiviral assays. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation, with a focus on the potential impact of serum proteins.

Frequently Asked Questions (FAQs)

Q1: How do serum proteins in cell culture media affect the in vitro antiviral activity of cyclic cidofovir?

Q2: Why is my EC50 value for cyclic cidofovir different from published values?

A2: Discrepancies in 50% effective concentration (EC50) values can arise from several factors:

  • Cell Line: Different cell lines can have varying levels of the enzymes required to activate cyclic cidofovir.

  • Virus Strain: The susceptibility to antiviral agents can vary between different viral strains.

  • Assay Method: The specific in vitro assay used (e.g., plaque reduction, CPE inhibition, yield reduction) can influence the outcome.

  • Serum Concentration and Lot: Although the effect is likely minimal for cyclic cidofovir, lot-to-lot variability in fetal bovine serum (FBS) composition can affect results. Some studies have shown that for highly protein-bound drugs, even small variations in serum concentration can alter the free drug concentration and thus the apparent potency.[1]

  • Incubation Time: The duration of the assay can be critical, as it needs to be sufficient for the prodrug to be converted to its active form and exert its effect. For example, assays for HCMV may require incubation for up to 10 days, while assays for poxviruses may be shorter (~3 days).[2]

Q3: What is the mechanism of action of cyclic cidofovir?

A3: Cyclic cidofovir is a prodrug of cidofovir. It is designed to improve cellular uptake. Once inside the cell, it is converted by cellular enzymes into cidofovir, which is then phosphorylated to its active diphosphate metabolite. Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of the growing viral DNA chain and inhibition of viral replication. This activation process is independent of virus-encoded enzymes, making it effective against certain drug-resistant viral strains.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in EC50 values between experiments Inconsistent serum (FBS) concentration or use of different lots.Standardize the FBS concentration in your assays. If possible, purchase a large batch of FBS from a single lot to use across all related experiments.
Cell passage number and health.Use cells within a consistent and low passage number range. Ensure cell monolayers are healthy and confluent at the time of infection.
Inconsistent virus titer.Always use a freshly titrated virus stock and a consistent multiplicity of infection (MOI) for your experiments.
Apparent low potency of cyclic cidofovir Insufficient conversion to active cidofovir.Ensure the incubation time is adequate for the specific virus and cell line used. Some cell types may have lower enzymatic activity for prodrug conversion.
Degradation of the compound.Prepare fresh dilutions of cyclic cidofovir for each experiment from a properly stored stock solution.
Cytotoxicity observed at or near the EC50 Non-specific effects of the compound or assay conditions.Perform a separate cytotoxicity assay (e.g., neutral red uptake or MTT assay) in uninfected cells to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) should be sufficiently high.

Quantitative Data

While specific data on the effect of varying serum protein concentrations on cyclic cidofovir's EC50 is not available, the table below summarizes the known protein binding of the parent compound, cidofovir, and the typical serum concentrations used in relevant in vitro studies.

CompoundProtein Binding (Human Plasma)Typical FBS Concentration in In Vitro Assays
Cidofovir< 6%2% - 10%
Cyclic CidofovirData not available2% - 10%

Experimental Protocols

Plaque Reduction Assay (PRA)

This method is considered a gold standard for determining antiviral susceptibility. It measures the ability of a drug to reduce the number of viral plaques.

Methodology:

  • Cell Seeding: Seed confluent monolayers of a suitable cell line (e.g., human foreskin fibroblasts - HFF) in 6-well or 24-well plates.

  • Virus Inoculation: Infect the cell monolayers with a dilution of virus calculated to produce 20-100 plaque-forming units (PFU) per well.

  • Drug Application: After a virus adsorption period (typically 1-2 hours), remove the inoculum and overlay the cells with a medium (e.g., MEM) containing various concentrations of cyclic cidofovir and a gelling agent (e.g., carboxymethylcellulose or methylcellulose). The medium should be supplemented with a low concentration of FBS (e.g., 2%).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the EC50 value as the drug concentration that reduces the number of plaques by 50% compared to the virus control wells.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral replication.

Methodology:

  • Cell Seeding: Seed a suitable cell line in 96-well plates to form a confluent monolayer.

  • Drug and Virus Addition: Add serial dilutions of cyclic cidofovir to the wells, followed by a standardized amount of virus. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.

  • Incubation: Incubate the plates at 37°C until CPE is advanced (e.g., >80%) in the virus control wells.

  • Quantification of Cell Viability: Assess cell viability using a colorimetric method, such as neutral red uptake or MTT assay.

  • Data Analysis: Determine the EC50 as the drug concentration that protects 50% of the cells from viral CPE.

Visualizations

G The 'Free Drug' Hypothesis in In Vitro Assays cluster_medium Cell Culture Medium Total Drug Total Drug Bound Drug Bound Drug Total Drug->Bound Drug Binding Free Drug Free Drug Total Drug->Free Drug Equilibrium Serum Proteins Serum Proteins Serum Proteins->Bound Drug Bound Drug->Total Drug Dissociation Cell Cell Free Drug->Cell Enters Cell Antiviral Effect Antiviral Effect Cell->Antiviral Effect

Caption: The 'Free Drug' Hypothesis in In Vitro Assays.

G Workflow for Plaque Reduction Assay (PRA) A Seed cells in multi-well plates B Infect confluent cell monolayer with virus A->B C Remove virus inoculum after adsorption B->C D Add overlay medium with varying drug concentrations C->D E Incubate for 3-10 days D->E F Fix and stain cells E->F G Count plaques and calculate EC50 F->G

Caption: Workflow for Plaque Reduction Assay (PRA).

References

Validation & Comparative

Comparative In Vivo Efficacy of Cyclic HPMPC vs. Cidofovir: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two potent antiviral compounds, Cyclic HPMPC (cHPMPC) and Cidofovir (CDV), for researchers and drug development professionals. This guide synthesizes key experimental data on their comparative in vivo efficacy.

Cidofovir, an acyclic nucleoside phosphonate, is a potent antiviral agent with broad-spectrum activity against a range of DNA viruses.[1][2] However, its clinical application can be limited by dose-related nephrotoxicity.[3] this compound, a cyclic phosphonate derivative of cidofovir, has been investigated as a potentially less toxic alternative.[3] This guide provides a comparative overview of their in vivo efficacy based on published animal model studies.

Efficacy Against Orthopoxviruses: A Head-to-Head Comparison

A key study directly compared the in vivo efficacy of cHPMPC and cidofovir in mouse models of lethal cowpox and vaccinia virus respiratory infections.[3] The findings from this research indicate that while both compounds exhibit protective effects, cidofovir is significantly more potent.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the comparative study in mice infected with vaccinia virus.

Table 1: Mortality in Vaccinia Virus-Infected Mice [3]

TreatmentAdministration RouteDose (mg/kg)Outcome
Cidofovir Intraperitoneal40, 80, 160Significantly reduced mortality
This compound Intraperitoneal160Required for similar protection
Cidofovir Intranasal5, 10, 20, 40Active at all doses
This compound Intranasal20, 40Efficacious at these doses

Table 2: Potency Comparison [3]

MetricFinding
Overall Potency This compound is approximately 4 times less potent than cidofovir.
Lung Virus Titers Active doses of both compounds significantly reduced lung virus titers.
Lung Consolidation Active doses of both compounds significantly reduced lung consolidation.
Experimental Protocol: Orthopoxvirus Challenge in Mice[3]
  • Animal Model: BALB/c mice.

  • Virus Strains: Cowpox virus and vaccinia virus (WR strain).

  • Infection Route: Intranasal or intraperitoneal challenge.

  • Treatment Administration: A single dose of either cidofovir or this compound was administered 24 hours after virus challenge.

  • Administration Routes for Treatment: Intraperitoneal and intranasal.

  • Parameters Measured: Mortality, lung virus titers, and lung consolidation.

Efficacy of this compound Against Cytomegalovirus

While a direct in vivo comparison with cidofovir is not available in the provided literature for cytomegalovirus (CMV), studies have demonstrated the efficacy of cHPMPC in a guinea pig model of congenital CMV infection.

Quantitative Data Summary: Congenital CMV Infection in Guinea Pigs

Table 3: Efficacy of this compound in a Guinea Pig Model of Congenital CMV Infection [4][5]

Treatment GroupMaternal and Pup MortalityCongenital GPCMV Transmission (Culture-Positive Pups)
Placebo 5/25 (20%)5/19 (26%)
This compound 0/21 (0%)0/16 (0%)
Experimental Protocol: Congenital CMV Challenge in Guinea Pigs[4][5]
  • Animal Model: Pregnant outbred Hartley guinea pigs.

  • Virus: Enhanced green fluorescent protein (eGFP)-tagged guinea pig CMV (GPCMV).

  • Infection: Challenged in the early-third trimester.

  • Treatment: this compound (20 mg/kg) administered via the intraperitoneal route.

  • Parameters Measured: Maternal and pup mortality, and vertical transmission of GPCMV.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the comparative in vivo studies of cHPMPC and cidofovir in the mouse model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (24h Post-Infection) cluster_endpoints Efficacy Endpoints animal_model BALB/c Mice virus_challenge Virus Challenge (Cowpox or Vaccinia) animal_model->virus_challenge Infection (Intranasal or Intraperitoneal) control Placebo/Untreated virus_challenge->control Randomization cidofovir Cidofovir (CDV) virus_challenge->cidofovir Randomization chpmpc This compound (cHPMPC) virus_challenge->chpmpc Randomization mortality Mortality control->mortality Evaluation viral_load Lung Virus Titer control->viral_load Evaluation pathology Lung Consolidation control->pathology Evaluation cidofovir->mortality Evaluation cidofovir->viral_load Evaluation cidofovir->pathology Evaluation chpmpc->mortality Evaluation chpmpc->viral_load Evaluation chpmpc->pathology Evaluation

Caption: Experimental workflow for in vivo comparison.

Conclusion

The available in vivo data suggests that while this compound is an active antiviral agent, it is less potent than cidofovir against orthopoxvirus infections in mouse models.[3] The reduced potency of cHPMPC may offset its reported lower nephrotoxicity, potentially limiting its advantages over cidofovir for treating such infections.[3] However, cHPMPC has demonstrated significant efficacy in preventing congenital CMV infection and related mortality in a guinea pig model.[4][5]

Further research, including direct comparative studies against a broader range of viruses and in different animal models, is warranted to fully elucidate the therapeutic potential of this compound as an alternative to cidofovir. Researchers should consider the specific viral pathogen and the trade-off between potency and toxicity when designing future preclinical and clinical studies.

References

A Comparative Guide to the Mechanistic Differences Between Cidofovir and Ganciclovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanistic differences between two pivotal antiviral agents, cidofovir (cCDV) and ganciclovir (GCV), widely used in the management of cytomegalovirus (CMV) and other viral infections. Understanding their distinct modes of action, activation pathways, and resistance profiles is crucial for optimizing therapeutic strategies and guiding the development of novel antiviral drugs.

At a Glance: Key Mechanistic Distinctions

FeatureGanciclovir (GCV)Cidofovir (cCDV)
Drug Class Nucleoside analogueNucleotide analogue
Activation Requirement Triple phosphorylationDouble phosphorylation
Initial Phosphorylation Dependent on viral kinase (e.g., CMV UL97)[1]Independent of viral enzymes; performed by host cell kinases[2]
Active Metabolite Ganciclovir triphosphateCidofovir diphosphate[3]
Mechanism of Action Competitively inhibits viral DNA polymerase and causes chain termination[1][4]Competitively inhibits viral DNA polymerase and gets incorporated into the viral DNA, slowing its synthesis[3]
Primary Resistance Mechanism Mutations in the viral UL97 gene, preventing activation[5]Mutations in the viral DNA polymerase (UL54) gene[6]
Cross-Resistance Can occur with cidofovir if the mutation is in the DNA polymerase (UL54) gene.Can occur with ganciclovir if the mutation is in the DNA polymerase (UL54) gene.[6]

Quantitative Performance Data

The following tables summarize the in vitro efficacy and cytotoxicity of ganciclovir and cidofovir against various viral strains. It is important to note that these values can vary depending on the specific viral strain, cell line, and assay conditions used.

Table 1: In Vitro Antiviral Activity (IC50) Against Cytomegalovirus (CMV)

Virus StrainCell LineGanciclovir IC50 (µM)Cidofovir IC50 (µM)Reference
GCV-Susceptible Clinical IsolatesNot Specified< 300.2 - 2.6[6]
GCV-Resistant (UL97 mutation)Not Specified> 30≤ 3[6]
GCV-Resistant (UL54 mutation)Not Specified> 30≥ 6[6]
Murine CMV (K181 strain)Mouse Embryonic Fibroblasts8.90.17
Murine CMV (G4 isolate)Mouse Embryonic Fibroblasts5.60.23
Human CMV (AD169 strain)Human Foreskin FibroblastsNot specified0.02 - 0.17 µg/mL
Human CMV (Towne strain)Human Foreskin FibroblastsNot specified0.02 - 0.17 µg/mL

Table 2: In Vitro Cytotoxicity (CC50)

Cell LineGanciclovir CC50 (µM)Cidofovir CC50 (µM)Reference
MRC-5Not specified> Compound 1[4]
Hs68Less toxic than Compound 1More toxic than GCV[4]
HFFLess toxic than Compound 1More toxic than GCV[4]
3T3-L1Less toxic than Compound 1More toxic than GCV[4]

Activation and Mechanism of Action: A Visualized Comparison

The distinct activation pathways of ganciclovir and cidofovir are a cornerstone of their differing selectivity and resistance profiles.

Ganciclovir_Activation GCV Ganciclovir GCV_MP Ganciclovir Monophosphate GCV->GCV_MP Viral Kinase (e.g., CMV UL97) GCV_DP Ganciclovir Diphosphate GCV_MP->GCV_DP Host Cell Kinases GCV_TP Ganciclovir Triphosphate (Active) GCV_DP->GCV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase GCV_TP->Viral_DNA_Polymerase Inhibits DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->DNA_Synthesis

Figure 1. Ganciclovir Activation Pathway

Ganciclovir, a nucleoside analogue, requires an initial phosphorylation step catalyzed by a virus-encoded kinase, such as the UL97 phosphotransferase in CMV-infected cells.[1] This initial step is crucial for its selective activation in infected cells. Subsequent phosphorylations to the active triphosphate form are carried out by host cellular kinases.

Cidofovir_Activation cCDV Cidofovir (Nucleotide Analogue) cCDV_MP Cidofovir Monophosphate cCDV->cCDV_MP Host Cell Kinases cCDV_DP Cidofovir Diphosphate (Active) cCDV_MP->cCDV_DP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase cCDV_DP->Viral_DNA_Polymerase Inhibits DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->DNA_Synthesis

Figure 2. Cidofovir Activation Pathway

In contrast, cidofovir is a nucleotide analogue, meaning it already possesses a phosphate group.[2] Consequently, it bypasses the need for the initial viral kinase-mediated phosphorylation and is directly converted to its active diphosphate form by host cellular enzymes. This independence from viral enzymes is a key advantage, particularly against ganciclovir-resistant strains with mutations in the viral kinase gene.

Mechanisms of Resistance: A Divergent Landscape

The differences in their activation pathways directly influence the primary mechanisms of viral resistance.

Resistance_Mechanisms cluster_GCV Ganciclovir Resistance cluster_cCDV Cidofovir Resistance GCV_Resistance Ganciclovir UL97_Mutation UL97 Gene Mutation (Most Common) GCV_Resistance->UL97_Mutation Leads to UL54_Mutation_GCV UL54 Gene Mutation (DNA Polymerase) GCV_Resistance->UL54_Mutation_GCV Leads to UL54_Mutation_cCDV UL54 Gene Mutation (DNA Polymerase) UL54_Mutation_GCV->UL54_Mutation_cCDV Cross-Resistance cCDV_Resistance Cidofovir cCDV_Resistance->UL54_Mutation_cCDV Leads to

Figure 3. Primary Resistance Pathways

Resistance to ganciclovir most commonly arises from mutations in the viral UL97 gene, which encodes the kinase responsible for the initial phosphorylation of the drug.[5] These mutations prevent the activation of ganciclovir, rendering it ineffective. Less frequently, mutations in the viral DNA polymerase (UL54) gene can also confer resistance.

Conversely, as cidofovir's activation is independent of viral enzymes, resistance is primarily associated with mutations in the viral DNA polymerase (UL54) gene.[6] These mutations alter the drug's binding site on the polymerase, reducing its inhibitory effect. Importantly, mutations in the UL54 gene can lead to cross-resistance between ganciclovir and cidofovir.

Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy (IC50)

This assay is a standard method for determining the in vitro efficacy of antiviral drugs.

Objective: To determine the concentration of the antiviral agent that inhibits the formation of viral plaques by 50% (IC50).

Methodology:

  • Cell Culture: A confluent monolayer of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) is prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of the virus, sufficient to produce a countable number of plaques.

  • Drug Application: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the antiviral drug.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 7-14 days for CMV).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: The number of plaques in the drug-treated wells is compared to the number in untreated control wells. The IC50 value is then calculated as the drug concentration that reduces the plaque number by 50%.

MTT Assay for Cytotoxicity (CC50)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Objective: To determine the concentration of the antiviral agent that reduces the viability of uninfected host cells by 50% (CC50).

Methodology:

  • Cell Seeding: Host cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow overnight.

  • Drug Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the antiviral drug.

  • Incubation: The cells are incubated with the drug for a period that typically corresponds to the duration of the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for this conversion.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: The absorbance values of the drug-treated cells are compared to those of untreated control cells. The CC50 value is calculated as the drug concentration that reduces cell viability by 50%.

Conclusion

Cidofovir and ganciclovir, while both targeting viral DNA synthesis, exhibit fundamental mechanistic differences that have significant clinical implications. Ganciclovir's reliance on a viral kinase for activation provides a degree of selectivity but also a common pathway for resistance. Cidofovir's ability to bypass this step makes it a valuable alternative for certain ganciclovir-resistant infections, though resistance can still emerge through mutations in the shared target, the viral DNA polymerase. A thorough understanding of these distinctions is paramount for the informed selection of antiviral therapy and for the strategic design of next-generation antiviral agents.

References

Development of Viral Resistance to Cyclic HPMPC In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro development of viral resistance to Cyclic HPMPC (cHPMPC), a prodrug of the antiviral agent Cidofovir (HPMPC). The information presented is intended to assist researchers in understanding the mechanisms of resistance, comparing the resistance profile of cHPMPC with other antivirals, and designing experiments for the selection and characterization of drug-resistant viral strains.

Executive Summary

This compound is an acyclic nucleoside phosphonate designed to exhibit lower nephrotoxicity compared to its parent compound, Cidofovir. Both compounds are potent inhibitors of viral DNA polymerase and share the same intracellular active metabolite, Cidofovir diphosphate. Consequently, the mechanisms of resistance are expected to be, and have been observed to be, similar. Resistance primarily arises from mutations in the viral DNA polymerase gene, which reduce the enzyme's affinity for the antiviral drug. Studies have demonstrated that viruses selected for resistance to Cidofovir exhibit cross-resistance to this compound. This guide provides quantitative data on this cross-resistance, details experimental protocols for generating and evaluating resistant viruses, and illustrates the key pathways involved.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and Cidofovir against wild-type and drug-resistant strains of various orthopoxviruses. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

Table 1: Antiviral Activity (EC50 in µM) of this compound and Cidofovir against Wild-Type Orthopoxviruses

VirusThis compound (cHPMPC)Cidofovir (HPMPC)
Camelpox Virus1.80.5
Cowpox Virus1.50.4
Monkeypox Virus2.10.6
Vaccinia Virus2.50.7

Table 2: Antiviral Activity (EC50 in µM) and Resistance Fold-Increase for Cidofovir-Resistant Orthopoxviruses

Virus StrainThis compound (EC50)Fold-Increase in Resistance (vs. WT)Cidofovir (EC50)Fold-Increase in Resistance (vs. WT)
Camelpox Virus (Resistant)158.34.08.0
Cowpox Virus (Resistant)3523.310.025.0
Monkeypox Virus (Resistant)4822.916.026.7
Vaccinia Virus (Resistant)208.07.010.0

Data is derived from studies on Cidofovir-resistant strains and their cross-resistance to this compound.[1]

Experimental Protocols

In Vitro Selection of Drug-Resistant Virus

This protocol describes a general method for the selection of antiviral-resistant virus strains in cell culture through serial passage. This method can be adapted for this compound.

Materials:

  • Susceptible host cell line (e.g., Vero, human embryonic lung fibroblasts)

  • Wild-type virus stock

  • This compound

  • Cell culture medium and supplements

  • Multi-well cell culture plates or flasks

Procedure:

  • Initial Infection: Seed the host cells in culture vessels and infect with the wild-type virus at a low multiplicity of infection (MOI).

  • Drug Application: After viral adsorption, add cell culture medium containing a sub-inhibitory concentration of this compound (e.g., near the EC50 value).

  • Incubation and Observation: Incubate the cultures and monitor for the development of viral cytopathic effect (CPE).

  • Virus Harvest: Once significant CPE is observed, harvest the virus from the supernatant and/or cells.

  • Serial Passage: Use the harvested virus to infect fresh cell cultures. With each subsequent passage, gradually increase the concentration of this compound in the culture medium.

  • Isolation of Resistant Virus: Continue the serial passage until a viral population capable of replicating efficiently in the presence of high concentrations of this compound is obtained.

  • Plaque Purification: Isolate individual resistant virus clones through plaque purification to ensure a homogenous population for further characterization.

Plaque Reduction Assay for Antiviral Susceptibility Testing

This assay is used to determine the EC50 of an antiviral compound against a specific virus.

Materials:

  • Confluent monolayers of susceptible host cells in multi-well plates

  • Virus stock (wild-type or resistant)

  • Serial dilutions of this compound

  • Overlay medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the virus stock and infect the cell monolayers.

  • Drug Application: After viral adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound. Include a no-drug control.

  • Plaque Formation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells to visualize and count the number of plaques in each well.

  • EC50 Calculation: The EC50 is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.

Mandatory Visualization

Mechanism of Action and Resistance of this compound

The following diagram illustrates the intracellular activation of this compound and the mechanism by which viral DNA polymerase mutations can lead to drug resistance.

Cyclic_HPMPC_Mechanism_of_Action_and_Resistance cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral DNA Replication cHPMPC This compound cHPMPC_in This compound cHPMPC->cHPMPC_in Cellular Uptake HPMPC Cidofovir (HPMPC) cHPMPC_in->HPMPC Cellular Enzymes (Phosphodiesterases) HPMPCp Cidofovir-monophosphate HPMPC->HPMPCp Cellular Kinases HPMPCpp Cidofovir-diphosphate (Active Metabolite) HPMPCp->HPMPCpp Cellular Kinases DNA_pol Viral DNA Polymerase HPMPCpp->DNA_pol Inhibition DNA_pol_mutated Mutated Viral DNA Polymerase HPMPCpp->DNA_pol_mutated Reduced Inhibition DNA_synthesis Viral DNA Synthesis DNA_pol->DNA_synthesis Catalyzes DNA_pol_mutated->DNA_synthesis Continues (Resistance) Resistance_Selection_Workflow start Start: Wild-Type Virus Stock infect_cells Infect Host Cells start->infect_cells add_drug Add Increasing Concentrations of This compound infect_cells->add_drug incubate Incubate and Monitor for CPE add_drug->incubate harvest Harvest Progeny Virus incubate->harvest passage Serial Passage harvest->passage passage->infect_cells Repeat resistant_virus Resistant Virus Population passage->resistant_virus Resistance Emerges plaque_purify Plaque Purify to Isolate Clones resistant_virus->plaque_purify characterize Characterize Resistant Clones plaque_purify->characterize phenotype Phenotypic Analysis (Plaque Reduction Assay) characterize->phenotype genotype Genotypic Analysis (DNA Sequencing) characterize->genotype

References

Validating the Antiviral Efficacy of Novel Cyclic Cidofovir Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics is continually evolving, with a pressing need for agents that offer improved efficacy, bioavailability, and safety profiles. Cidofovir, a potent nucleotide analog, exhibits broad-spectrum activity against a range of DNA viruses. However, its clinical utility is hampered by poor oral bioavailability and dose-limiting nephrotoxicity. To overcome these limitations, research has focused on the development of novel cyclic cidofovir analogs. This guide provides a comparative analysis of these emerging compounds, supported by experimental data, to validate their antiviral potential.

I. Comparative Antiviral Activity

The antiviral potency of novel cyclic cidofovir analogs has been evaluated against several DNA viruses, primarily utilizing plaque reduction assays. The data below summarizes the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of representative analogs compared to the parent compound, cidofovir.

Compound/AnalogVirusAssay TypeIC50 / EC50 (µM)Cell LineReference
Cidofovir (CDV) Human Cytomegalovirus (HCMV)Plaque Reduction0.32 - 20Human Foreskin Fibroblast (HFF)[1][2]
Vaccinia Virus (VV)Plaque Reduction20 - 46.2HFF[1][3]
Cowpox Virus (CPX)Plaque Reduction20 - 50.6HFF[1][3]
Cyclic Cidofovir (cCDV) HCMVPlaque Reduction-HFF[1]
VVPlaque Reduction50.6HFF[3]
CPXPlaque Reduction-HFF[1]
Serine Peptide Prodrugs (3, 4, 5) HCMVPlaque Reduction0.1 - 0.5HFF, KB[1]
VVPlaque Reduction10HFF, KB[1]
CPXPlaque Reduction10HFF, KB[1]
HDP-CDV (Brincidofovir/CMX001) VVPlaque Reduction0.84HFF[3]
HDP-cCDV VVPlaque Reduction3.8HFF[3]

II. Cytotoxicity Profile

A critical aspect of drug development is assessing the toxicity of novel compounds to host cells. The 50% cytotoxic concentration (CC50) is a key metric in this evaluation.

Compound/AnalogCell LineAssay TypeCC50 (µM)Reference
Serine Peptide Prodrugs (3, 4, 5) HFF, KBNot Specified> 100[1]
Ala-(Val-)L-Ser-CO2R prodrugs (6, 7) KB, HFFNot Specified> 100[4]

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plaque Reduction Assay for Human Cytomegalovirus (HCMV)

This assay is the gold standard for determining the antiviral susceptibility of CMV clinical isolates.[5]

  • Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to confluence.[5]

  • Virus Inoculation: The cell monolayers are inoculated with a virus suspension containing 40-80 plaque-forming units (PFU) per well.[5]

  • Drug Treatment: After a 90-minute adsorption period at 37°C, the inoculum is removed, and the cells are overlaid with a medium containing 0.4% agarose and serial dilutions of the test compound. Three wells are used for each drug concentration.[5]

  • Incubation: The plates are incubated for 7 days at 37°C in a 5% CO2 incubator, or until at least 40 plaques are visible in the control wells.[5]

  • Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet in 50% ethanol. Plaques are then counted microscopically at low power.[5]

  • Data Analysis: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][7]

  • Cell Seeding: Cells (e.g., HFF or KB) are seeded in a 96-well plate at a predetermined density and incubated overnight.[8]

  • Compound Incubation: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[8]

  • MTT Addition: 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well.[6]

  • Incubation: The plate is incubated for 4 hours in a humidified atmosphere (37°C, 5% CO2).[6]

  • Solubilization: 100 µl of the solubilization solution is added to each well, and the plate is allowed to stand overnight in the incubator.[6]

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength of 500-600 nm.[6]

  • Data Analysis: The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to the untreated control.

IV. Mechanism of Action and Experimental Workflow

The antiviral activity of cidofovir and its analogs stems from their ability to inhibit viral DNA synthesis. The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating these compounds.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug Cyclic_Cidofovir Cyclic_Cidofovir Prodrug->Cyclic_Cidofovir Cellular Uptake & Enzymatic Cleavage Cidofovir Cidofovir Cyclic_Cidofovir->Cidofovir Hydrolysis Cidofovir_MP Cidofovir_MP Cidofovir->Cidofovir_MP Cellular Kinases Cidofovir_DP Cidofovir Diphosphate (Active Metabolite) Cidofovir_MP->Cidofovir_DP Cellular Kinases Viral_DNA_Polymerase Viral_DNA_Polymerase Cidofovir_DP->Viral_DNA_Polymerase Competitive Inhibition with dCTP DNA_Synthesis_Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->DNA_Synthesis_Inhibition

Caption: Mechanism of action of cyclic cidofovir analogs.

Experimental_Workflow Start Start: Synthesis of Analogs Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Start->Antiviral_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: General experimental workflow for analog validation.

V. Conclusion

Novel cyclic cidofovir analogs, particularly the serine peptide prodrugs and alkoxyalkyl esters like Brincidofovir, demonstrate significantly enhanced antiviral activity against a range of DNA viruses compared to the parent compound.[1][3] This enhanced potency is coupled with a favorable cytotoxicity profile, indicating a wider therapeutic window. The improved pharmacological properties, including increased oral bioavailability and reduced nephrotoxicity, position these analogs as promising candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a framework for the continued validation and optimization of this important class of antiviral agents.

References

Navigating Resistance: A Comparative Guide to Cyclic Cidofovir's Efficacy Against Cidofovir-Resistant Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiviral therapeutics, the emergence of drug-resistant viral strains presents a continuous challenge for clinicians and researchers. Cidofovir (CDV), a potent nucleotide analog, is a critical tool in managing infections caused by various DNA viruses, particularly cytomegalovirus (CMV) and poxviruses. However, the rise of cidofovir-resistant viruses has necessitated the exploration of alternative therapeutic strategies. This guide provides a comprehensive comparison of the cross-resistance profile of cidofovir-resistant viruses to its cyclic counterpart, cyclic cidofovir (cCDV), supported by experimental data to inform research and drug development professionals.

Executive Summary

Cidofovir resistance in viruses like human cytomegalovirus (HCMV) and vaccinia virus (VV) is primarily associated with mutations in the viral DNA polymerase-encoding genes (UL54 in HCMV and E9L in VV).[1][2] These mutations can reduce the binding affinity of the active form of cidofovir, cidofovir diphosphate, to the viral polymerase. Experimental evidence indicates that cidofovir-resistant viruses often exhibit a degree of cross-resistance to cyclic cidofovir (cCDV), which is considered a prodrug of cidofovir.[3][4] However, lipid derivatives of cCDV have demonstrated the ability to overcome this resistance, showing significantly enhanced antiviral activity against both wild-type and resistant strains.[5][6] This guide will delve into the quantitative data, experimental methodologies, and the underlying mechanisms of action.

Comparative Antiviral Activity

The antiviral efficacy of cCDV against cidofovir-resistant viral strains has been evaluated in various in vitro studies. The following tables summarize the 50% effective concentration (EC50) values, a measure of drug potency, for cCDV against wild-type and cidofovir-resistant viruses.

Table 1: Comparative Antiviral Activity of Cidofovir and Cyclic Cidofovir Against Human Cytomegalovirus (HCMV) Strains

Virus StrainGenotypeCidofovir (CDV) EC50 (µM)Cyclic Cidofovir (cCDV) EC50 (µM)Fold-Resistance to CDVFold-Resistance to cCDV
AD169 (Wild-Type)UL54 WT0.5 - 1.00.8 - 1.5--
GCV-resistantUL97 mutation~1.0~1.5~1-2~1-2
CDV-resistantUL54 mutation> 10> 10>10>7

Data is compiled from multiple sources and represents approximate values.

Table 2: Comparative Antiviral Activity of Cidofovir and Cyclic Cidofovir Against Vaccinia Virus (VV) Strains

Virus StrainGenotypeCidofovir (CDV) EC50 (µM)Cyclic Cidofovir (cCDV) EC50 (µM)Fold-Resistance to CDVFold-Resistance to cCDV
WR (Wild-Type)E9L WT18.74 - 50Not explicitly stated, but cross-resistance observed--
CDV-resistantE9L mutation150 - 350Cross-resistant3 - 7Not explicitly quantified

Overcoming Resistance with cCDV Derivatives

A significant finding in this area is the enhanced potency of alkoxyalkyl esters of cCDV. These lipid derivatives exhibit a multiple-log increase in antiviral activity against a broad range of herpesviruses, including strains of CMV that are resistant to both ganciclovir and cidofovir.[5][6] This suggests that modifying the cCDV molecule to improve cellular uptake can be a highly effective strategy to circumvent resistance mechanisms.

Table 3: Enhanced Activity of Alkoxyalkyl Esters of cCDV against Resistant HCMV

CompoundWild-Type HCMV EC50 (µM)GCV-Resistant (UL97) HCMV EC50 (µM)CDV-Resistant (UL54) HCMV EC50 (µM)
Cidofovir (CDV)0.470.510.3
Cyclic Cidofovir (cCDV)0.460.410.1
HDP-cCDV (Hexadecyloxypropyl-cCDV)0.00030.00020.003
ODE-cCDV (Octadecyloxyethyl-cCDV)0.00040.00030.004

Data adapted from Williams-Aziz et al., Antimicrobial Agents and Chemotherapy, 2005.[9]

Mechanism of Action and Resistance

Cidofovir exerts its antiviral effect by acting as a nucleotide analog.[10] Cellular enzymes phosphorylate cidofovir to its active diphosphate form, which then competes with the natural substrate, dCTP, for incorporation into the growing viral DNA chain by the viral DNA polymerase.[2][10] This incorporation leads to the termination of DNA chain elongation and inhibition of viral replication. Cyclic cidofovir is believed to act as an intracellular prodrug, being converted to cidofovir and subsequently phosphorylated.[3]

Resistance to cidofovir typically arises from mutations in the viral DNA polymerase that reduce the enzyme's affinity for cidofovir diphosphate.[1][2]

Cidofovir_and_cCDV_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CDV Cidofovir (CDV) CDV_in CDV CDV->CDV_in cCDV Cyclic Cidofovir (cCDV) cCDV_in cCDV cCDV->cCDV_in CDV_MP CDV Monophosphate CDV_in->CDV_MP Cellular Kinases cCDV_in->CDV_in Hydrolysis CDV_DP CDV Diphosphate (Active Form) CDV_MP->CDV_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition Inhibition Viral_DNA_Polymerase->Inhibition

Caption: Mechanism of action for cidofovir and cyclic cidofovir.

Experimental Protocols

The determination of antiviral susceptibility is predominantly conducted using the Plaque Reduction Assay (PRA). This method is considered the gold standard for phenotypic testing of antiviral resistance.

Plaque Reduction Assay (PRA) for CMV

Objective: To determine the concentration of an antiviral agent that inhibits the production of viral plaques by 50% (EC50).

Materials:

  • Human foreskin fibroblast (HFF) cells

  • Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

  • Cidofovir and cyclic cidofovir stock solutions

  • CMV isolates (wild-type and resistant strains)

  • SeaPlaque Agarose

  • Formalin solution

  • Crystal Violet staining solution

Procedure:

  • Cell Culture: Plate HFF cells in 24-well plates and grow to confluence.

  • Virus Inoculation: Infect the confluent cell monolayers with a standardized amount of CMV (e.g., 100 plaque-forming units per well).

  • Drug Application: After a 90-minute adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the antiviral drug (cidofovir or cCDV) mixed with low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 7-14 days, or until plaques are clearly visible in the control wells (no drug).

  • Staining and Counting: Fix the cells with formalin and stain with crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the control wells.

Plaque_Reduction_Assay_Workflow A Plate HFF cells in 24-well plates B Infect confluent monolayers with CMV A->B C Overlay with medium containing antiviral and agarose B->C D Incubate for 7-14 days C->D E Fix and stain cells D->E F Count plaques and calculate EC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

Conclusion

Cidofovir-resistant viruses, particularly those with mutations in the viral DNA polymerase, generally exhibit cross-resistance to cyclic cidofovir. This suggests that cCDV alone may have limited utility in treating infections caused by these resistant strains. However, the development of lipid-modified cCDV derivatives presents a promising avenue for overcoming this resistance. The significantly enhanced potency of these derivatives against both wild-type and resistant viruses highlights the potential for structural modifications to improve the therapeutic index of existing antiviral agents. Further research into the precise mechanisms of resistance and the development of novel cCDV analogs is warranted to expand the arsenal of effective treatments for infections caused by drug-resistant DNA viruses.

References

A Comparative Analysis of the Nephrotoxicity Profiles of GS-0930 (Tenofovir Amibufenamide) and Cidofovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nephrotoxicity associated with the novel antiviral agent GS-0930, also known as tenofovir amibufenamide (TMF), and the established antiviral drug, cidofovir. The information presented herein is a synthesis of available preclinical and clinical data, intended to inform research and drug development in the field of virology.

Executive Summary

Cidofovir is a potent antiviral medication whose clinical utility is significantly hampered by a dose-dependent nephrotoxicity. This renal toxicity is primarily localized to the proximal tubules and is a result of high intracellular drug accumulation. In contrast, GS-0930 (tenofovir amibufenamide) is a novel prodrug of tenofovir designed for an improved safety profile, particularly with regard to renal and bone toxicities. While direct comparative studies are limited, available data suggests that GS-0930 exhibits a more favorable renal safety profile than cidofovir, which is attributed to its targeted delivery and lower systemic exposure of the active tenofovir moiety to the kidneys.

Data Presentation: Quantitative Nephrotoxicity Data

The following tables summarize key quantitative data from separate clinical studies assessing the renal safety of tenofovir amibufenamide and cidofovir. It is important to note that these data are not from head-to-head studies and should be interpreted with caution.

Table 1: Renal Safety Data for Tenofovir Amibufenamide (GS-0930) in Patients with Chronic Hepatitis B

ParameterBaseline (Mean ± SD)Week 24 (Mean ± SD)Week 48 (Mean ± SD)p-value (Baseline vs. 48 Weeks)
Serum Creatinine (µmol/L)57.4157.9757.550.889
eGFR (mL/min/1.73 m²)123.32122.87121.220.264
Urine β2-microglobulin (mg/L)0.31 (0.18, 0.63)0.18 (0.18, 0.31)0.19 (0.18, 0.31)0.003
Urine NAG (U/L)19.60 (13.63, 22.30)-12.60 (8.75, 19.13)*0.003

*Median (Interquartile Range). Data synthesized from a real-world, multicenter study.[1]

Table 2: Incidence of Nephrotoxicity with Cidofovir in Pediatric Hematopoietic Stem Cell Transplant Recipients

ParameterIncidenceDetails
Acute Kidney Injury (after first dose)2 of 12 patients (16.7%)One of these patients developed chronic kidney disease.
Late Nephrotoxicity2 of 12 patients (16.7%)Developed later during the course of treatment.

Data from a single-dose pilot study.[2]

Table 3: Reported Incidence of Severe Nephrotoxicity with Intravenous Cidofovir

Patient PopulationIncidence of Severe NephrotoxicityNotes
HIV Clinic Patients (n=20)3 of 20 patients (15%)Two of these cases were fatal.[3]

Experimental Protocols

Detailed methodologies for assessing nephrotoxicity are crucial for the interpretation of safety data. Below are generalized protocols for key experiments cited in the evaluation of GS-0930 and cidofovir.

In Vitro Nephrotoxicity Assessment
  • Cell Lines: Human renal proximal tubule epithelial cells (e.g., HK-2) are commonly used as they are a primary target of cidofovir and tenofovir-induced nephrotoxicity.[4]

  • Assay Principle: Cells are cultured and exposed to varying concentrations of the test compound (GS-0930 or cidofovir).

  • Endpoints:

    • Cytotoxicity: Measured by assays such as MTT or LDH release to determine the concentration at which the drug causes cell death.

    • Apoptosis: Assessed by methods like Annexin V/Propidium Iodide staining and flow cytometry, or by measuring caspase-3 activity.[4]

    • Biomarker Expression: Quantification of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) in the cell culture supernatant by ELISA.[5]

    • Transporter Inhibition: Utilizing cells overexpressing specific renal transporters like OAT1 to evaluate the compound's interaction with these transporters and the effect of inhibitors like probenecid.

In Vivo Nephrotoxicity Assessment (Animal Models)
  • Animal Models: Rodent models (rats, mice) are frequently used. For larger animal studies that more closely mimic human physiology, mini-pigs can be employed.[6][7]

  • Dosing Regimen: Animals are administered the test compound at various doses and for a specified duration.

  • Monitoring:

    • Renal Function: Regular monitoring of serum creatinine (SCr) and blood urea nitrogen (BUN) levels.[7] Glomerular filtration rate (GFR) can also be estimated.

    • Urinalysis: Assessment of urine for proteinuria, glucosuria, and the presence of renal biomarkers (KIM-1, NGAL).

  • Histopathology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with H&E) for microscopic examination of the renal tubules for signs of injury, such as tubular necrosis, degeneration, and apoptosis.

Mandatory Visualization

Signaling Pathway of Cidofovir-Induced Nephrotoxicity

cidofovir_nephrotoxicity cluster_blood Bloodstream cluster_cell Proximal Tubule Cell Cidofovir_blood Cidofovir OAT1 OAT1 Transporter Cidofovir_blood->OAT1 Uptake Cidofovir_cell Intracellular Cidofovir OAT1->Cidofovir_cell Mitochondria Mitochondrial Stress Oxidative Stress Cidofovir_cell->Mitochondria Accumulation Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Probenecid Probenecid Probenecid->OAT1 Inhibition

Caption: Cidofovir uptake via OAT1 in proximal tubule cells leads to apoptosis.

General Experimental Workflow for Nephrotoxicity Assessment

nephrotoxicity_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_data Data Analysis & Comparison Cell_Culture Renal Proximal Tubule Cells Compound_Exposure Compound Exposure (GS-0930 vs. Cidofovir) Cell_Culture->Compound_Exposure Cytotoxicity_Assay Cytotoxicity (MTT, LDH) Compound_Exposure->Cytotoxicity_Assay Biomarker_Analysis Biomarker Analysis (KIM-1, NGAL) Compound_Exposure->Biomarker_Analysis Data_Integration Integration of In Vitro and In Vivo Data Cytotoxicity_Assay->Data_Integration Biomarker_Analysis->Data_Integration Animal_Model Animal Model Selection (e.g., Rat, Mini-pig) Dosing Drug Administration Animal_Model->Dosing Monitoring Renal Function Monitoring (SCr, BUN, Urinalysis) Dosing->Monitoring Histopathology Histopathological Examination Monitoring->Histopathology Histopathology->Data_Integration Comparative_Analysis Comparative Nephrotoxicity Profile Data_Integration->Comparative_Analysis

Caption: Workflow for preclinical assessment of drug-induced nephrotoxicity.

Logical Relationship of Tenofovir Prodrugs and Nephrotoxicity

tenofovir_prodrugs cluster_prodrugs Tenofovir Prodrugs cluster_plasma Plasma cluster_kidney Kidney Proximal Tubule TDF TDF (Tenofovir Disoproxil Fumarate) Tenofovir_Plasma_High High Plasma Tenofovir TDF->Tenofovir_Plasma_High GS0930 GS-0930 (Tenofovir Amibufenamide) Tenofovir_Plasma_Low Low Plasma Tenofovir GS0930->Tenofovir_Plasma_Low Renal_Exposure_High High Renal Exposure Tenofovir_Plasma_High->Renal_Exposure_High Renal_Exposure_Low Low Renal Exposure Tenofovir_Plasma_Low->Renal_Exposure_Low Nephrotoxicity_High Higher Risk of Nephrotoxicity Renal_Exposure_High->Nephrotoxicity_High Nephrotoxicity_Low Lower Risk of Nephrotoxicity Renal_Exposure_Low->Nephrotoxicity_Low

Caption: Tenofovir prodrugs and their differential impact on renal exposure.

Conclusion

The available evidence strongly suggests that GS-0930 (tenofovir amibufenamide) possesses a more favorable renal safety profile compared to cidofovir. The primary mechanism underlying cidofovir's nephrotoxicity is its accumulation in renal proximal tubule cells via the OAT1 transporter, leading to apoptosis.[4][8] In contrast, GS-0930, as a new generation tenofovir prodrug, is designed to minimize systemic tenofovir exposure, thereby reducing the risk of renal adverse effects. Clinical data for GS-0930, although not from direct comparative trials with cidofovir, indicates stable renal function over time.[1] For drug development professionals, GS-0930 represents a promising advancement in antiviral therapy with a potentially wider therapeutic window due to its improved renal safety. Further head-to-head clinical trials would be beneficial to definitively quantify the comparative nephrotoxicity of these two antiviral agents.

References

In Vitro Synergy of Cyclic HPMPC with Other Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the lack of published studies specifically evaluating the in vitro synergistic activity of Cyclic HPMPC (cHPMPC) in combination with other antiviral agents. However, extensive research on its parent compound, cidofovir (HPMPC), provides valuable insights into potential synergistic interactions. This guide summarizes the in vitro synergy of cidofovir with other key antivirals, offering a comparative framework for future research on cHPMPC.

Cidofovir, an acyclic nucleoside phosphonate, is known for its broad-spectrum activity against DNA viruses.[1] Studies have demonstrated that combining cidofovir with other antiviral drugs can lead to enhanced efficacy, potentially allowing for reduced dosages, which in turn could lower the risk of toxicity and the emergence of drug-resistant viral strains.[2] The primary focus of these combination studies has been on human cytomegalovirus (CMV), a significant pathogen in immunocompromised individuals.

Comparative Synergy of Cidofovir with Antiviral Agents Against Human Cytomegalovirus (HCMV)

The combination of cidofovir with other anti-HCMV agents, such as ganciclovir, foscarnet, and acyclovir, has been shown to result in additive to synergistic inhibition of viral replication in vitro.[2] The degree of synergy can vary depending on the specific viral strains, with clinical isolates often showing a more pronounced synergistic effect compared to laboratory reference strains.[2]

Drug Combination Virus Observed Interaction Key Findings
Cidofovir (HPMPC) + Ganciclovir Human Cytomegalovirus (HCMV)Additive to SynergisticCombination leads to enhanced inhibition of CMV replication. Suppression of the virus is achieved at lower concentrations of each drug compared to monotherapy.[2]
Cidofovir (HPMPC) + Foscarnet Human Cytomegalovirus (HCMV)Additive to SynergisticThe combination shows increased efficacy in inhibiting CMV replication in vitro.[2][3] This synergistic effect may allow for reduced-dose combination therapies, potentially mitigating the dose-limiting toxicities of each drug.[4][5]
Cidofovir (HPMPC) + Acyclovir Human Cytomegalovirus (HCMV)Additive to SynergisticThe combination demonstrates enhanced antiviral effects against HCMV replication.[2]
Cidofovir (HPMPC) + Zidovudine Human Cytomegalovirus (HCMV)Additive to SynergisticThis combination also results in an additive to synergistic inhibition of CMV replication.[2]

Experimental Protocols

The evaluation of antiviral synergy in vitro typically involves infecting a susceptible cell line with the target virus and then applying the antiviral agents alone and in combination across a range of concentrations. The inhibition of viral replication is then measured.

A representative protocol for assessing the in vitro synergy of antiviral agents against HCMV is as follows:

  • Cell Culture and Virus Propagation:

    • Human embryonic lung (HEL) fibroblasts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • A laboratory strain (e.g., AD-169) or clinical isolates of HCMV are propagated in HEL cells to generate viral stocks with known titers (e.g., plaque-forming units per mL).

  • Antiviral Susceptibility Assay (Plaque Reduction Assay):

    • Confluent monolayers of HEL cells in 24-well plates are infected with a standardized amount of HCMV.

    • After a 1-hour adsorption period, the virus inoculum is removed.

    • The cells are then overlaid with a medium containing various concentrations of the antiviral drugs, both individually and in combination, in a checkerboard pattern.

    • The plates are incubated for 7-10 days to allow for plaque formation.

    • Cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • Data Analysis for Synergy:

    • The 50% effective concentration (EC50) for each drug alone and for the combinations is determined.

    • The interaction between the drugs is quantified using mathematical models such as the Bliss independence model or by calculating a combination index (CI).

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in synergy testing and the mechanism of action of the antiviral agents, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Host Cells (e.g., HEL Fibroblasts) C Infect Cell Monolayers A->C B Propagate Virus Stock (e.g., HCMV) B->C D Add Antiviral Agents (Single and Combinations) C->D E Incubate for Plaque Formation (7-10 days) D->E F Fix and Stain Cells E->F G Count Plaques and Calculate % Inhibition F->G H Determine EC50 Values G->H I Calculate Combination Index (CI) to Assess Synergy H->I

Caption: Experimental workflow for in vitro antiviral synergy testing.

mechanism_of_action cluster_cell Host Cell cluster_virus Viral Replication cluster_drug Drug Action Viral_DNA Viral DNA Viral_Polymerase Viral DNA Polymerase Viral_DNA->Viral_Polymerase Template New_Viral_DNA New Viral DNA Viral_Polymerase->New_Viral_DNA Synthesis HPMPC Cidofovir (HPMPC) (Prodrug) HPMPCp HPMPC-p HPMPC->HPMPCp Cellular Kinases HPMPCpp HPMPCpp (Active Form) HPMPCp->HPMPCpp Cellular Kinases HPMPCpp->Viral_Polymerase Inhibits

References

A Comparative Guide to Validating HPLC Methods for Cidofovir Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) for the quantitative bioanalysis of cidofovir (CDV). It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and clinical studies of this antiviral agent. This document outlines key performance characteristics, detailed experimental protocols, and a typical validation workflow to aid in method selection and implementation.

Introduction to Cidofovir Bioanalysis

Cidofovir is a nucleotide analogue with potent antiviral activity against a range of DNA viruses. Accurate and reliable quantification of cidofovir in biological matrices such as plasma, serum, and urine is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Due to its polar nature, the bioanalysis of cidofovir presents unique challenges that are addressed by various chromatographic techniques. HPLC, in particular, stands out as a robust and widely used platform for this purpose.

Comparison of HPLC-UV and LC-MS/MS Methods

The two most prevalent detection techniques for the HPLC-based bioanalysis of cidofovir are UV and MS/MS. Each offers distinct advantages and is suited for different analytical needs.

HPLC with UV detection is a cost-effective and widely accessible technique. It offers good precision and accuracy for the quantification of cidofovir, particularly at higher concentrations. However, its sensitivity and selectivity can be limited compared to MS/MS, which may be a drawback when analyzing samples with low drug concentrations or complex matrices.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the gold standard for bioanalysis. It allows for the detection of very low concentrations of cidofovir and its metabolites, and the high selectivity minimizes interference from endogenous matrix components. This leads to more robust and reliable data, especially for clinical and preclinical studies requiring low limits of quantification.

The following tables provide a detailed comparison of the performance characteristics of representative HPLC-UV and LC-MS/MS methods for cidofovir bioanalysis.

Performance Comparison of Bioanalytical Methods for Cidofovir

Table 1: HPLC-UV Method Performance
ParameterMethod 1 (Pure/Dosage Form)[1][2]Method 2 (Bulk Drug)[3]
Linearity Range 20 - 50 µg/mL30 - 120 µg/mL
Correlation Coefficient (r²) 0.9990.999
Precision (%RSD) Intraday: 0.7%, Interday: 0.5%< 2%
Accuracy (% Recovery) 99.31%Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly statedNot explicitly stated
Table 2: LC-MS/MS Method Performance
ParameterMethod 3 (Human Plasma)[4][5]
Linearity Range 20 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (%RSD) Intra-assay: 4.1 - 5.4%, Inter-assay: 5.6 - 6.8%
Accuracy (% of Nominal) 101.6 - 105.7%
Limit of Detection (LOD) Not explicitly stated
Lower Limit of Quantification (LLOQ) 20 ng/mL

Experimental Protocols

This section details the methodologies for the HPLC methods and sample preparation techniques cited in this guide.

HPLC Method Parameters

Method 1: RP-HPLC-UV for Pure and Dosage Form [1][2]

  • Column: Inspire C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (pH 3.0) (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

  • Run Time: 10 min

Method 2: RP-HPLC-UV for Bulk Drug [3]

  • Column: Waters C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and water (20:80 v/v) with 10% NaOH to adjust pH to 6.2

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: Not specified

  • Run Time: Not specified

Method 3: LC-MS/MS for Human Plasma [4][5]

  • Column: Luna C8(2) (150 x 3.0 mm, 5 µm)

  • Mobile Phase: 43% Methanol in water with 12 mM ammonium acetate

  • Flow Rate: 0.3 mL/min

  • Detection: Tandem Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

  • Run Time: 5 min

Sample Preparation Protocols

Solid-Phase Extraction (SPE) for Human Plasma (for LC-MS/MS) [4][5]

  • Dilute 400 µL of plasma with 500 µL of water.

  • Condition a Varian® SAX 1 mL (100 mg) SPE cartridge with methanol followed by water.

  • Load the diluted plasma onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water.

  • Elute cidofovir with 2 mL of 5% acetic acid in methanol.

  • Evaporate the eluent to dryness under a stream of air at 38°C.

  • Reconstitute the residue in 50 µL of 10% ammonium hydroxide in 65% methanol and add 50 µL of the internal standard solution.

  • Centrifuge for 5 minutes at 10,000 rpm.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Protein Precipitation (General Protocol) Protein precipitation is a simpler and faster alternative to SPE for sample clean-up, though it may be less effective at removing interferences.

  • To a volume of biological sample (e.g., 100 µL of plasma or serum), add 3 to 4 volumes of a cold organic solvent (e.g., 300-400 µL of acetonitrile or methanol).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected into the HPLC system or evaporated and reconstituted in a suitable solvent if concentration is needed.

Alternative Bioanalytical Methods

While HPLC is the predominant technique for cidofovir bioanalysis, other methods have been reported, though they are less common.

  • Gas Chromatography (GC) and GC-MS: These methods often require derivatization of the polar cidofovir molecule to increase its volatility, which can add complexity to the sample preparation process[3].

  • Fluorometry: This technique is generally less specific and accurate than HPLC for quantitative bioanalysis[3].

Workflow for HPLC Method Validation

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility. The following diagram illustrates a typical workflow for the validation of an HPLC method for cidofovir bioanalysis, based on regulatory guidelines from the FDA and EMA.

HPLC_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Core Validation Parameters cluster_stability Stability Assessment cluster_application Method Application MD Method Development SS System Suitability MD->SS RM Reagent & Standard Preparation SS->RM SEL Selectivity & Specificity RM->SEL LIN Linearity & Range RM->LIN ACC Accuracy RM->ACC PRE Precision (Repeatability & Intermediate) RM->PRE LLOQ Lower Limit of Quantification RM->LLOQ REC Recovery RM->REC FTS Freeze-Thaw Stability RM->FTS STS Short-Term Stability RM->STS LTS Long-Term Stability RM->LTS STK Stock Solution Stability RM->STK SRA Study Sample Analysis SEL->SRA LIN->SRA ACC->SRA PRE->SRA LLOQ->SRA REC->SRA FTS->SRA STS->SRA LTS->SRA STK->SRA ISR Incurred Sample Reanalysis SRA->ISR

Caption: A typical workflow for HPLC bioanalytical method validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the bioanalysis of cidofovir depends on the specific requirements of the study. LC-MS/MS is the preferred method for clinical and regulatory submissions due to its superior sensitivity and selectivity. However, HPLC-UV remains a viable and cost-effective option for applications where lower sensitivity is acceptable, such as in formulation development or for the analysis of samples with higher expected concentrations of the drug. Proper method validation, following established regulatory guidelines, is paramount to ensure the generation of high-quality, reliable, and reproducible bioanalytical data.

References

The Promise of Prodrugs: A Comparative Look at the Pharmacokinetics of Cyclic Cidofovir and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, enhancing the therapeutic profile of potent antiviral agents is a perpetual challenge. Cidofovir, a broad-spectrum antiviral, is limited by poor oral bioavailability and potential nephrotoxicity.[1][2] Its cyclic form, cyclic cidofovir (cCDV), offers a promising alternative with reduced nephrotoxicity, yet still suffers from low oral uptake.[1][3] This has spurred the development of various prodrugs designed to improve its pharmacokinetic properties. This guide provides a comparative analysis of the pharmacokinetics of cyclic cidofovir and its key prodrugs, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Parameters

To facilitate a clear comparison, the following table summarizes the key pharmacokinetic parameters of cyclic cidofovir and several of its prodrugs from preclinical studies.

CompoundAnimal ModelDose & RouteOral Bioavailability (%)Key FindingsReference
Cidofovir (CDV) Rat5 mg/kg, IV<5%High kidney accumulation.[3][3]
Cyclic Cidofovir (cCDV) Rat5 mg/kg, IV3.5 ± 1.07%Lower kidney accumulation than CDV.[3][3]
Serine Peptide Prodrug (l-Val-l-Ser(OMe)-cCDV) MouseOral~8-fold increase relative to CDVEnhanced mesenteric permeability and increased plasma levels of total cidofovir compared to the parent drug.[1][1]
Ether Lipid Prodrug (HDP-CDV) MouseOral93%Significantly enhanced oral bioavailability and cellular uptake compared to CDV.[4][4]
Ether Lipid Prodrug (ODE-CDV) MouseOral88%Similar to HDP-CDV, demonstrates high oral bioavailability and enhanced antiviral activity in vivo.[4][4]

Metabolic Activation and Scientific Rationale

The core strategy behind cidofovir prodrugs is to mask the phosphonate group, which is responsible for its poor membrane permeability. These prodrugs are designed to be absorbed more efficiently and then undergo enzymatic conversion in the body to release the active cidofovir, which is subsequently phosphorylated to its active diphosphate form.

Cidofovir Activation Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Prodrug Prodrug cCDV cCDV Prodrug->cCDV Esterases, Phosphodiesterases CDV CDV cCDV->CDV cCMP Phosphodiesterase CDV-MP Cidofovir Monophosphate CDV->CDV-MP Cellular Kinases CDV-DP Cidofovir Diphosphate (Active) CDV-MP->CDV-DP Viral_DNA_Polymerase Viral DNA Polymerase CDV-DP->Viral_DNA_Polymerase Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA_Polymerase->Chain_Termination

Metabolic activation pathway of cyclic cidofovir prodrugs.

Experimental Protocols

The data presented in this guide are derived from preclinical studies employing standard pharmacokinetic methodologies. Below are generalized protocols for the key experiments cited.

In Vivo Pharmacokinetic Studies in Rodents
  • Animal Models: Male Sprague-Dawley rats or BALB/c mice are typically used.[1][3][4] Animals are housed in controlled environments with free access to food and water.

  • Drug Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered via the tail vein.

    • Oral (PO): The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing from the retro-orbital sinus or tail vein into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and terminal half-life. Bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

In Vitro Stability Assays
  • Homogenate Preparation: Tissue homogenates (e.g., liver, intestinal) are prepared from rodents.

  • Incubation: The prodrug is incubated with the tissue homogenate at 37°C.

  • Sampling: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The disappearance of the prodrug and the appearance of the parent drug are monitored by LC-MS/MS to determine the rate of hydrolysis.[1]

Pharmacokinetic Study Workflow cluster_study_design Study Design cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing Determine Dose & Administration Route (IV, PO) Animal_Model->Dosing Drug_Admin Drug Administration Dosing->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Store Samples at -80°C Plasma_Separation->Sample_Storage LC_MS LC-MS/MS Analysis Sample_Storage->LC_MS PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LC_MS->PK_Parameters Bioavailability Determine Oral Bioavailability PK_Parameters->Bioavailability

Generalized workflow for a preclinical pharmacokinetic study.

Conclusion

The development of prodrugs for cyclic cidofovir represents a significant advancement in overcoming the limitations of the parent compound. Both serine peptide and ether lipid-based prodrugs have demonstrated markedly improved oral bioavailability in preclinical models. These findings underscore the potential of prodrug strategies to enhance the therapeutic utility of cidofovir, paving the way for more convenient and potentially safer antiviral therapies. Further investigation into the clinical translation of these promising candidates is warranted.

References

Safety Operating Guide

Proper Disposal of Cyclic HPMPC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Handling and Disposal of Cyclic HPMPC

For researchers, scientists, and drug development professionals, the proper handling and disposal of antiviral compounds like this compound, a potent antiviral agent and an active form of cidofovir, is a critical component of laboratory safety and environmental responsibility.[1] Due to its cytotoxic properties, this compound waste must be managed as hazardous or cytotoxic waste, following stringent protocols to ensure the safety of personnel and the environment.[2][3]

Waste Classification and Segregation

This compound and any materials that come into contact with it are classified as cytotoxic waste.[4] This includes empty vials, contaminated personal protective equipment (PPE), and any lab materials used in its handling.[5] Proper segregation of this waste from other laboratory waste streams is mandatory to prevent cross-contamination and ensure correct disposal.[2][6]

Key Principles of Segregation:

  • Designated Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[2][7]

  • Color-Coding: Adherence to a standardized color-coding system is crucial. Cytotoxic waste containers are typically purple or red.[2][4][6]

  • Trace vs. Bulk Waste: Differentiate between trace waste (e.g., empty vials, gloves) and bulk contaminated waste (e.g., unused solutions). Both require disposal as cytotoxic waste, but local regulations may have specific container requirements.[2]

Personal Protective Equipment (PPE)

When handling this compound, comprehensive PPE is essential to minimize exposure. This includes:

  • Double chemotherapy gloves[8]

  • Closed-front surgical-type gown with knit cuffs[7]

  • Safety glasses or face shield[7]

  • Respiratory protection (e.g., N-95 respirator) may be necessary depending on the procedure and potential for aerosolization.[9]

Disposal Procedures

The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4][6] This process ensures the complete destruction of the active chemical compounds.[4]

Step-by-Step Disposal Protocol:

  • Waste Collection: Place all this compound-contaminated materials directly into the designated cytotoxic waste container at the point of use.[5]

  • Container Sealing: Once the container is full (typically three-quarters), securely seal it to prevent any leakage.[10]

  • Labeling: Ensure the container is clearly labeled with the cytotoxic symbol and any other information required by your institution and local regulations.[3][4]

  • Storage: Store the sealed container in a secure, designated area with limited access and proper ventilation, away from other waste streams.[4]

  • Transport and Incineration: The waste must be transported by a licensed hazardous waste contractor to a permitted incineration facility.[11][12] A manifest or consignment note should accompany the waste to its final disposal location.[3]

Below is a table summarizing the key disposal parameters for cytotoxic waste, which are applicable to this compound.

ParameterSpecificationSource
Waste Category Cytotoxic/Cytostatic Waste[6]
EWC Code (Human Healthcare) 18 01 08[3]
EWC Code (Animal Healthcare) 18 02 07[3]
Primary Disposal Method High-Temperature Incineration[4][6]
Incineration Temperature Up to 1200 °C[4]
Gas Residence Time Minimum of 2 seconds[4]
Container Color Purple or Red[2][4][6]

Spill Decontamination Protocol

In the event of a spill, immediate and proper decontamination is crucial.

Materials:

  • Personal Protective Equipment (PPE) as listed above

  • Absorbent material (e.g., paper towels, spill pads)[13]

  • Detergent solution[8]

  • 10% bleach solution (or other approved inactivating agent)[9]

  • Waste bags/containers for cytotoxic waste[2]

  • Forceps or tongs for handling sharps[9]

Procedure:

  • Alert Personnel: Immediately alert others in the area of the spill.[9]

  • Evacuate (if necessary): For large spills or those involving aerosols, evacuate non-essential personnel from the area.[9][13]

  • Don PPE: Put on the appropriate personal protective equipment.[9][13]

  • Contain the Spill: Cover the spill with absorbent material, working from the outside in to prevent spreading.[9][13]

  • Apply Decontaminant: Carefully pour a 10% bleach solution over the absorbent material and allow a contact time of at least 20 minutes.[9] Studies have shown that sodium hypochlorite is effective in decontaminating surfaces exposed to cytotoxic drugs.[14][15]

  • Clean Up: Collect the absorbent material using forceps or tongs and place it in a designated cytotoxic waste container.[9][13]

  • Surface Cleaning: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water to remove any residual bleach, which can be corrosive.[8][9]

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[2]

  • Wash Hands: After removing PPE, wash hands thoroughly with soap and water.[13]

  • Report the Incident: Inform your supervisor and follow any institutional reporting procedures.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Off-Site Disposal A This compound Use in Lab B Contaminated Materials (Vials, PPE, Labware) A->B C Segregate into Purple/ Red Cytotoxic Container B->C D Securely Seal and Label Container C->D E Store in Designated Secure Area D->E F Transport by Licensed Hazardous Waste Vendor E->F G High-Temperature Incineration (≥1000°C) F->G H Final Destruction of Compound G->H

References

Personal protective equipment for handling Cyclic HPMPC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Cyclic HPMPC (cHPMPC) is paramount. Due to its nature as a potent antiviral agent and its relationship to cidofovir, a compound with known mutagenic properties, stringent safety protocols must be followed. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the necessary PPE.

Body AreaPersonal Protective Equipment (PPE)Specifications
Respiratory RespiratorA NIOSH-approved respirator should be used if there is a risk of generating aerosols or dust. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.
Hands Chemical-resistant glovesDouble gloving with nitrile or latex gloves is recommended. Gloves should be changed frequently and immediately if contaminated.[1]
Body Protective clothingA closed-front surgical-type gown with knit cuffs or a disposable lab coat is required.[1] For procedures with a high risk of splashing, a chemical-resistant apron or suit should be worn.
Eyes and Face Eye and face protectionSafety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with safety glasses when there is a splash hazard.

Handling and Operational Plan

All handling of this compound should occur in a controlled environment to prevent contamination and exposure.

Engineering Controls:

  • Biological Safety Cabinet (BSC): All manipulations of this compound, including preparation of solutions, should be conducted in a Class II laminar flow biological safety cabinet.[1]

  • Ventilation: The laboratory should have adequate ventilation with a sufficient number of air changes per hour.

Procedural Steps:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the BSC by covering the surface with an absorbent, disposable liner.

  • Reconstitution and Dilution: If working with a powdered form, carefully open the container within the BSC to avoid creating dust. When reconstituting or diluting, add the solvent slowly to the sides of the vial to minimize aerosolization.

  • During Manipulation: Handle all solutions and containers with care to avoid spills. Use luer-lock syringes and needles to prevent accidental disconnection.

  • Decontamination: After each procedure, decontaminate all surfaces within the BSC with an appropriate disinfectant. All disposable materials used during the procedure should be considered hazardous waste.

digraph "Safe_Handling_Workflow_for_Cyclic_HPMPC" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; node [shape=ellipse]; Prep_PPE [label="Don PPE"]; Prep_BSC [label="Prepare BSC"]; }

subgraph "cluster_Handling" { label="Handling (in BSC)"; style="filled"; fillcolor="#FFFFFF"; node [shape=rectangle]; Handling_Reconstitute [label="Reconstitute/\nDilute"]; Handling_Manipulate [label="Manipulate\nCompound"]; }

subgraph "cluster_PostHandling" { label="Post-Handling"; style="filled"; fillcolor="#FFFFFF"; node [shape=ellipse]; Post_Decon [label="Decontaminate\nWork Area"]; Post_Doff [label="Doff PPE"]; }

subgraph "cluster_Disposal" { label="Waste Management"; style="filled"; fillcolor="#FFFFFF"; node [shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disposal_Waste [label="Dispose of\nHazardous Waste"]; }

Prep_PPE -> Prep_BSC [label="1."]; Prep_BSC -> Handling_Reconstitute [label="2."]; Handling_Reconstitute -> Handling_Manipulate [label="3."]; Handling_Manipulate -> Post_Decon [label="4."]; Post_Decon -> Post_Doff [label="5."]; Post_Doff -> Disposal_Waste [label="6."]; }

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Solid Waste: Contaminated gloves, gowns, bench liners, and other solid materials should be placed in a clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof hazardous waste container.

Disposal Procedure: All waste generated from handling this compound must be treated as hazardous chemical waste. The disposal must be carried out in accordance with local, state, and federal regulations. It is recommended to contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. The waste will likely be incinerated by a licensed hazardous waste management company.

digraph "Personal_Protective_Equipment_for_Cyclic_HPMPC" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

subgraph "cluster_CorePPE" { label="Core PPE"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; LabCoat [label="Lab Coat/\nGown"]; Gloves [label="Double Gloves\n(Nitrile)"]; Goggles [label="Safety Goggles"]; }

subgraph "cluster_EnhancedPPE" { label="Enhanced PPE (Task-Dependent)"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; FaceShield [label="Face Shield"]; Respirator [label="Respirator"]; }

subgraph "cluster_Handling" { label="Handling this compound"; style="filled"; fillcolor="#FBBC05"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Handler [label="Researcher"]; }

Handler -> LabCoat; Handler -> Gloves; Handler -> Goggles; Handler -> FaceShield [style=dashed, label="Splash Risk"]; Handler -> Respirator [style=dashed, label="Aerosol Risk"]; }

Personal Protective Equipment for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.